5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDWHNXSPCSVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617067 | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211584-92-7 | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS 1211584-92-7 properties
An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS 1211584-92-7)
Introduction: A Modern Building Block for Complex Synthesis
In the landscape of modern medicinal and agrochemical research, the strategic design of molecular building blocks is paramount to the discovery of novel active ingredients. Pyridine derivatives are a cornerstone of this field, forming the structural core of countless therapeutic agents and crop protection products.[1] Within this class, This compound (CMDMP) has emerged as a particularly valuable intermediate. Its unique bifunctional nature—a reactive chloromethyl handle for synthetic elaboration and a difluoromethoxy group to enhance metabolic stability and modulate physicochemical properties—positions it as a strategic asset for chemists aiming to construct complex and effective molecules.[1][2]
The difluoromethoxy (-OCHF₂) group is a key feature, often employed as a metabolically robust bioisostere of the more common methoxy group, which is prone to O-demethylation by metabolic enzymes.[3] The introduction of fluorine can significantly alter a molecule's lipophilicity, binding affinity, and bioavailability, making the -OCHF₂ moiety a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5] Concurrently, the 5-(chloromethyl) group provides a reliable electrophilic site for nucleophilic substitution, enabling the covalent linkage of the pyridine scaffold to a wide array of other molecular fragments.[2]
This guide provides a comprehensive technical overview of this compound, detailing its properties, a proposed synthetic strategy, core reactivity, and applications, with the goal of empowering researchers to effectively leverage this intermediate in their discovery programs.
Core Physicochemical Properties and Specifications
The fundamental properties of CMDMP are summarized below. This data is essential for planning reactions, ensuring safe handling, and maintaining material integrity.
| Property | Value | Source(s) |
| CAS Number | 1211584-92-7 | [6][7] |
| Molecular Formula | C₇H₆ClF₂NO | [6][7][8] |
| Molecular Weight | 193.58 g/mol | [6][7][8] |
| IUPAC Name | This compound | - |
| Synonyms | AK132390, SCHEMBL7992234, KS-00000RGR | [6] |
| InChI Key | LRDWHNXSPCSVDV-UHFFFAOYSA-N | |
| Typical Purity | ≥95% | [6][9] |
| Physical State | Not specified; likely a solid or oil at room temp. | [6] |
| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed. | [6][7] |
Proposed Synthesis and Mechanistic Rationale
While specific vendor-proprietary synthesis routes for CMDMP are not publicly detailed, a plausible and logical pathway can be constructed from established organofluorine and pyridine chemistry principles. The following proposed synthesis is designed to be a robust and scalable laboratory procedure.
Conceptual Synthetic Workflow
The proposed two-stage synthesis begins with the commercially available (6-methoxypyridin-3-yl)methanol, proceeding through difluoromethylation followed by chlorination.
Caption: Proposed two-step synthesis of CMDMP.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanol
-
Causality: This step selectively introduces the critical difluoromethoxy group. The starting material, (6-hydroxypyridin-3-yl)methanol, provides the necessary hydroxyl groups at both the 2-position (for difluoromethylation) and the 5-position (for later conversion to the chloromethyl group). Using a reagent like sodium 2-chloro-2,2-difluoroacetate in a polar aprotic solvent like DMF is a standard method for generating the difluorocarbene intermediate in situ, which then reacts with the phenolic hydroxyl group. The pyridine nitrogen must be protected or the reaction conditions carefully controlled to prevent side reactions.
-
To a stirred solution of (6-hydroxypyridin-3-yl)methanol in anhydrous DMF, add sodium 2-chloro-2,2-difluoroacetate.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature sufficient to induce decarboxylation and carbene formation (typically >100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and quench by pouring it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the intermediate, (6-(difluoromethoxy)pyridin-3-yl)methanol.
Step 2: Synthesis of this compound
-
Causality: This step converts the primary alcohol of the intermediate into the reactive chloromethyl group. Thionyl chloride (SOCl₂) is a classic and highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙi reaction to yield the alkyl chloride with the expulsion of sulfur dioxide and HCl gas. Using a non-protic solvent like DCM prevents unwanted side reactions.
-
Dissolve the purified (6-(difluoromethoxy)pyridin-3-yl)methanol from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise to the stirred solution. A small amount of a base like pyridine can be added to scavenge the HCl produced, though it is often not necessary.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Further purification by chromatography may be performed if necessary.
Core Reactivity and Synthetic Applications
The synthetic utility of CMDMP is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of a wide range of functionalities.
Caption: Primary reactivity pathway of CMDMP.
-
Reaction with Amines: CMDMP reacts readily with primary or secondary amines to form the corresponding aminomethylpyridine derivatives, a common structural motif in pharmaceuticals.
-
Reaction with Thiols: Thiolates are excellent nucleophiles and react efficiently with CMDMP to produce thioethers, which are valuable in both medicinal and materials chemistry.
-
Reaction with Alcohols/Phenols: In the presence of a suitable base to generate the alkoxide or phenoxide, CMDMP can be used to form ether linkages.
This versatile reactivity is central to its role as a building block. Researchers can use CMDMP to connect the metabolically stable difluoromethoxy-pyridine core to other pharmacophores or functional groups to build a library of candidate molecules.
Role in Drug Discovery and Agrochemical Development
The structural features of CMDMP make it highly relevant to modern discovery campaigns.
Workflow in Medicinal Chemistry
The incorporation of CMDMP into a drug discovery pipeline follows a logical progression from building block to lead candidate.
Caption: CMDMP workflow in a drug discovery program.
The difluoromethoxy group is particularly advantageous. It serves as a "metabolic shield," preventing the oxidative degradation that often occurs with simple methoxy groups, thereby potentially increasing the half-life and bioavailability of a drug candidate.[3] This allows chemists to focus on optimizing the molecule for target potency, knowing that a key metabolic liability has been addressed from the outset.
Relevance in Agrochemicals
Fluorinated pyridine structures are integral to a large number of modern herbicides, fungicides, and insecticides.[10][11][12] The introduction of fluorine atoms often enhances the biological activity and environmental stability of these compounds.[2][4] CMDMP provides a scaffold that combines the proven efficacy of the pyridine core with the beneficial properties of the difluoromethoxy group, making it an attractive starting point for the synthesis of new crop protection agents.
Predicted Analytical Characterization
While experimental spectra should be obtained for confirmation, the expected spectroscopic signatures for CMDMP can be reliably predicted based on its structure.
| Technique | Predicted Key Signals and Features |
| ¹H NMR | CHF₂: Triplet, ~6.5-7.5 ppm (due to coupling with two ¹⁹F nuclei).Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm).CH₂Cl: Singlet, ~4.5-5.0 ppm. |
| ¹³C NMR | CHF₂: Triplet, ~110-120 ppm (due to strong ¹JCF coupling).Pyridine Carbons: Five signals in the aromatic/heteroaromatic region (~110-160 ppm).CH₂Cl: Signal around ~40-50 ppm. |
| ¹⁹F NMR | CHF₂: Doublet, chemical shift dependent on reference (due to coupling with one ¹H nucleus). |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 193 (with characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).Key Fragments: Loss of Cl (M-35), loss of CH₂Cl (M-49), loss of OCHF₂. |
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of CMDMP is crucial for laboratory safety.
GHS Hazard Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | [6] | |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [6] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of any vapors or dust.[6] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[6]
-
Dispensing: Dispense the material carefully, avoiding the generation of dust or aerosols. Keep the container tightly closed when not in use.[6]
-
In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][9]
-
Incompatible Materials: Avoid strong oxidizing agents.[6]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]
Conclusion
This compound is more than a simple intermediate; it is a strategically designed building block that addresses key challenges in modern chemical synthesis. By combining a versatile reactive site with a group known to confer metabolic stability, it provides researchers with a powerful tool to accelerate the development of novel pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in discovery programs.
References
- The Role of Pyridine Intermediates in Modern Drug Discovery.
- AB441110 | CAS 1211584-92-7. abcr Gute Chemie. [Link]
- US4742060A - Heterocyclic compounds.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
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- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]
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physicochemical characteristics of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a halogenated pyridine derivative that has emerged as a significant intermediate in the fields of medicinal chemistry and agrochemical research. Its unique structural features—a reactive chloromethyl group and a metabolically robust difluoromethoxy moiety on a pyridine scaffold—make it a valuable precursor for the synthesis of complex, high-value molecules. Pyridine derivatives are foundational to numerous therapeutic agents due to their ability to engage in hydrogen bonding and their presence in many biologically active compounds.[1][2] The strategic incorporation of fluorine, as seen in the difluoromethoxy group, is a widely employed strategy to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4]
This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and analytical methodologies for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Characteristics
The fundamental properties of a chemical entity are the bedrock of its application. They dictate solubility, reactivity, and handling requirements. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1211584-92-7 | [5][6] |
| Molecular Formula | C₇H₆ClF₂NO | [5][6][7] |
| Molecular Weight | 193.58 g/mol | [5][6][7] |
| Purity Specification | Typically ≥95% | [5][7] |
| Physical State | Not available | [5] |
| Boiling Point | Not available | [6] |
| Storage | Store in a cool, dry, sealed place | [6][7] |
Synthesis, Reactivity, and Mechanistic Insights
Conceptual Synthetic Strategy
A logical, though hypothetical, workflow is presented below. The sequence of these steps is critical; performing chloromethylation on an activated ring prior to installing other functionalities can prevent undesired side reactions.
Core Reactivity
The utility of this compound as a building block stems from its predictable reactivity, dominated by the chloromethyl group at the 5-position.
-
Nucleophilic Substitution at the Chloromethyl Group : The primary site of reactivity is the benzylic-like carbon of the chloromethyl group. It is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, cyanides, etc.). This allows for the facile introduction of diverse side chains, a crucial step in building compound libraries for structure-activity relationship (SAR) studies.[8]
-
Stability of the Difluoromethoxy Group : The -OCF₂H group is highly stable under most reaction conditions used to modify the chloromethyl group. The strong carbon-fluorine bonds make it resistant to both acidic and basic cleavage, as well as oxidative metabolism.[4] This chemical inertness is a key design feature, ensuring the fluorine moiety remains intact throughout multi-step syntheses.
Applications in Research and Drug Development
The true value of this compound lies in its application as a scaffold. In drug discovery, generating a library of related compounds is essential for optimizing potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such endeavors.
-
Scaffold for Bioactive Molecules : The pyridine core is a well-established pharmacophore. By using the chloromethyl group as an attachment point, medicinal chemists can systematically explore the chemical space around this core to identify novel drug candidates.[2][9]
-
Enhancing Metabolic Stability : The difluoromethoxy group is a key feature for improving drug-like properties. It often enhances metabolic stability, which can lead to improved bioavailability and a longer half-life in vivo.[3][4]
-
Agrochemical Synthesis : Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on trifluoromethyl- and difluoromethyl-pyridine intermediates.[10][11] These compounds often exhibit potent biological activity.[3]
Analytical Methodologies: A Self-Validating System
Purity and Impurity Profiling: LC-MS/MS Protocol
For quantitative analysis of purity and the detection of trace-level impurities (including potentially genotoxic ones), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[12][13]
Objective: To develop a sensitive and selective method for the quantitative determination of this compound and its related impurities.
Step-by-Step Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) source, operated in positive ion mode.
-
-
Chromatographic Conditions (based on similar compounds[13]):
-
Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic to ensure elution of all components. (e.g., 95% A to 5% A over 10 minutes).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): 194.0 m/z (corresponding to [M+H]⁺).
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. A typical fragmentation would involve the loss of chlorine or the chloromethyl group.
-
-
Validation (as per ICH guidelines[13]):
-
Specificity: Ensure no interference from blanks or placebo at the retention time of the analyte.
-
Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response (e.g., R² > 0.99).
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified (typically with a signal-to-noise ratio > 10).
-
Accuracy & Precision: Analyze replicate preparations at multiple concentration levels to demonstrate the method is accurate and repeatable.
-
Structural Confirmation: Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure confirmation.[14]
-
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, a singlet for the -CH₂Cl protons, and a characteristic triplet for the -OCF₂H proton.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, showing characteristic stretches for C-H, C-Cl, C-F, C-O, and aromatic C=N/C=C bonds.[14]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is critical to ensure researcher safety.
-
Hazard Identification: This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][15]
-
Precautions for Safe Handling:
-
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
-
Keep the container tightly closed to prevent moisture ingress and degradation.[18]
-
-
Spill and Disposal:
Conclusion
This compound stands as a testament to the power of strategic molecular design. It combines a stable, property-enhancing fluorinated moiety with a versatile reactive group on a biologically relevant pyridine scaffold. Its well-defined physicochemical properties and predictable reactivity make it an exceptionally valuable tool for scientists in drug discovery and agrochemical development. By understanding its characteristics and employing rigorous analytical and safety protocols, researchers can effectively leverage this building block to construct novel molecules that may lead to the next generation of therapeutics and crop protection agents.
References
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- ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.
- PubChem. (n.d.). 5-(Difluoromethyl)pyridine-2-carboxylic acid.
- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
- PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
- SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - 19F NMR.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
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An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Key Intermediate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. We will delve into its chemical properties, synthesis rationale, and its emerging applications as a versatile building block for novel bioactive molecules.
Core Molecular Attributes
This compound is a substituted pyridine derivative characterized by a reactive chloromethyl group and a difluoromethoxy moiety. These features impart unique physicochemical properties that are highly sought after in the design of new chemical entities.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClF₂NO | [1] |
| Molecular Weight | 193.58 g/mol | [1] |
| CAS Number | 1211584-92-7 | [1] |
| Appearance | Not specified (typically off-white to yellow solid) | |
| Storage | Store in a dry, sealed place | [1] |
The presence of the difluoromethoxy group significantly influences the compound's lipophilicity and metabolic stability, while the chloromethyl group serves as a key reactive handle for further chemical modifications.
The Synthetic Rationale: A Versatile Building Block
The synthesis of this compound is not extensively detailed in publicly available literature; however, its structure suggests a multi-step synthetic pathway common for pyridine derivatives. The general strategy involves the introduction of the difluoromethoxy and chloromethyl groups onto a pyridine scaffold.
Conceptual Synthesis Workflow
The synthesis of related fluorinated pyridine compounds often involves the chlorination of a methylpyridine precursor, followed by a fluorine exchange reaction. For instance, 2-chloro-5-methylpyridine can be chlorinated to yield an intermediate that subsequently undergoes fluorination.
A plausible synthetic approach for this compound would likely involve the following key transformations:
-
Difluoromethoxylation: Introduction of the -OCF₂H group onto the pyridine ring.
-
Chloromethylation: Addition of the -CH₂Cl group.
The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridine, highlighting the key stages.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The pyridine core is a well-established scaffold in numerous approved drugs, and the incorporation of fluorine often enhances pharmacological properties.
Medicinal Chemistry
Fluorine-containing pyridine derivatives are of immense interest in drug discovery due to their enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group, in particular, can act as a bioisostere for other functional groups, influencing the molecule's interaction with biological targets.
The reactive chloromethyl group allows for the facile introduction of various functionalities through nucleophilic substitution, enabling the generation of diverse compound libraries for screening. Derivatives of similar fluorinated pyridines have shown potential in several therapeutic areas, including:
-
Anticancer agents
-
Antidiabetic compounds
-
Antioxidants
-
Anti-Alzheimer's agents [2]
The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like proteins and DNA, which can be a mechanism for therapeutic effect.
Agrochemicals
Trifluoromethylpyridines (TFMPs), close structural relatives, are key components in a variety of modern agrochemicals, including herbicides, fungicides, and insecticides. The introduction of fluorine atoms into the pyridine ring has been shown to significantly enhance the biological activity of these compounds. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for several crop-protection products.
Given these precedents, this compound is a promising starting material for the development of novel agrochemicals with potentially improved efficacy and environmental profiles. The difluoromethoxy group can enhance lipophilicity, which may improve the compound's ability to penetrate target organisms.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.
Hazard Identification
Based on available safety data for this compound and structurally related molecules, the following hazards may be present:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a reactive chloromethyl group and a stability-enhancing difluoromethoxy moiety makes it a highly attractive intermediate for the development of novel pharmaceuticals and agrochemicals. While detailed studies on this specific molecule are not widely published, the well-documented importance of related fluorinated pyridines underscores its significant potential in advancing chemical and biological research.
References
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
- PubMed.
Sources
Spectroscopic and Chromatographic Characterization of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Technical Guide
Introduction
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Its unique combination of a reactive chloromethyl group and an electron-withdrawing difluoromethoxy group makes it a valuable building block for the synthesis of novel bioactive molecules.[1][2] The precise structural confirmation and purity assessment of this compound are critical for ensuring the reliability and reproducibility of downstream applications, including drug discovery and development.[3]
This technical guide provides an in-depth overview of the core analytical methodologies for the comprehensive characterization of this compound. We will delve into the principles and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The focus will be on not just the procedural steps, but the underlying scientific rationale for experimental design and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
The Rationale Behind NMR Experimental Design
The choice of NMR experiments is dictated by the need to probe the chemical environment of each atom in the molecule. The presence of fluorine adds a layer of complexity and richness to the spectra due to spin-spin coupling with both protons and carbons.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect distinct signals for the chloromethyl protons and the three aromatic protons on the pyridine ring.
-
¹³C NMR: This technique maps the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shift will be indicative of its hybridization and electronic environment. The difluoromethoxy group will have a significant impact on the chemical shift of the carbon it is attached to.
-
¹⁹F NMR: Given the difluoromethoxy group, ¹⁹F NMR is crucial. Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[4] The chemical shift of the fluorine atoms provides direct evidence of the difluoromethoxy group, and its coupling to the methoxy proton will be observable in both the ¹H and ¹⁹F spectra.
-
2D NMR (COSY, HMBC): When signal overlap or complex coupling patterns are present in 1D spectra, 2D NMR techniques are employed.[5]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular structure.[5]
-
Experimental Protocol: NMR Analysis
The following provides a generalized protocol for the NMR analysis of this compound.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.
-
Spectral width: A typical range for organofluorine compounds.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Interpreting the Spectra
The interpretation of the NMR spectra for this compound should be systematic, integrating data from all experiments.
Expected ¹H NMR Spectral Features:
-
Chloromethyl Protons (-CH₂Cl): A singlet around 4.5-4.8 ppm. The deshielding is due to the adjacent electronegative chlorine atom and the pyridine ring.
-
Pyridine Ring Protons: Three signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents. The proton between the two substituents will likely be the most deshielded.
-
Difluoromethoxy Proton (-OCHF₂): A triplet in the region of 6.5-7.5 ppm due to coupling with the two fluorine atoms.
Expected ¹³C NMR Spectral Features:
-
Chloromethyl Carbon (-CH₂Cl): A signal around 40-50 ppm.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (110-160 ppm). The carbon attached to the difluoromethoxy group will be significantly affected and will show a triplet due to C-F coupling.
-
Difluoromethoxy Carbon (-OCHF₂): A triplet at a characteristic chemical shift, significantly influenced by the two attached fluorine atoms.
Expected ¹⁹F NMR Spectral Features:
-
A single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be a doublet due to coupling with the methoxy proton.
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Couplings |
| -CH₂Cl | ~4.5-4.8 (singlet) | ~40-50 | |
| Pyridine-H | ~7.0-8.5 (multiplets) | ~110-160 | H-H coupling |
| -OCHF₂ | ~6.5-7.5 (triplet) | ~110-120 (triplet) | J(H,F), J(C,F) |
Workflow for NMR-based Structural Confirmation
Sources
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An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
This document provides a comprehensive technical overview of the safety protocols and handling requirements for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS No. 1211584-92-7). Designed for researchers, scientists, and drug development professionals, this guide synthesizes material safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Compound: A Chemist's Perspective
This compound is a substituted pyridine derivative. Its utility in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds, stems from its distinct functional groups. The pyridine core is a common scaffold in bioactive molecules.[1] The chloromethyl group at the 5-position acts as a reactive electrophile, analogous to a benzylic chloride, making it susceptible to nucleophilic substitution—a key reaction for building more complex molecules.[2] The difluoromethoxy group at the 2-position significantly modulates the electronic properties and lipophilicity of the molecule, which can enhance metabolic stability or improve interaction with biological targets.[3]
However, the very features that make this compound synthetically useful also dictate its principal hazards. The reactive chloromethyl group is a primary contributor to its irritant properties, while the fluorinated ether and pyridine ring present their own set of considerations for handling and disposal.
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4] A thorough understanding of these hazards is the foundation of a robust safety protocol.
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]
The Chemical Basis of Irritation
The irritant nature of this compound is largely driven by the reactivity of the 5-(chloromethyl) group. This functional group is analogous to benzyl chloride, a known lachrymator and corrosive substance.[5][6] Upon contact with moisture, such as on the skin, in the eyes, or on mucous membranes of the respiratory tract, the chloromethyl group can slowly hydrolyze to form hydrochloric acid (HCl), leading to chemical burns and irritation.[4][6] Furthermore, as a reactive alkylating agent, it can react with biological nucleophiles (e.g., amine or thiol groups in proteins), causing cellular damage and triggering an inflammatory response.
The pyridine core itself can also contribute to irritation. Pyridine and its derivatives are known to cause skin and eye irritation, and inhalation can lead to irritation of the nose and throat.[7][8]
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is to minimize all routes of exposure: dermal, ocular, and inhalation. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood.[8][9] The fume hood provides critical protection against the inhalation of dust or vapors and contains any accidental spills. The work area should be equipped with an emergency eyewash station and a safety shower, both of which must be accessible within a 10-second travel distance.[10]
Personal Protective Equipment (PPE): A Self-Validating System
PPE selection must be deliberate and based on a comprehensive risk assessment of the planned experimental procedure.[7][11]
| Protection Type | Specification | Rationale and Field Insights |
| Hand Protection | Nitrile or Neoprene gloves. | Standard latex gloves are not recommended due to poor resistance to many organic solvents.[9] Nitrile offers good general resistance. For prolonged handling or immersion, thicker gloves or double-gloving is a prudent measure. Always inspect gloves for pinholes or tears before use and wash hands thoroughly after removal. |
| Eye & Face Protection | Chemical safety goggles. A face shield is required when handling larger quantities (>25g) or when there is a significant splash risk. | Standard safety glasses do not provide a sufficient seal against vapors or splashes. Chemical goggles are mandatory.[12] A face shield worn over goggles provides an essential secondary layer of protection for the entire face. |
| Body Protection | Flame-resistant laboratory coat. | A lab coat protects against minor splashes and prevents contamination of personal clothing. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not required if work is performed in a certified fume hood. | A fume hood is the primary means of respiratory protection. In the event of a significant spill outside of the fume hood or a failure of ventilation, a respirator with an organic vapor cartridge may be necessary for emergency response. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.
Chemical Incompatibility
Understanding what this compound should not come into contact with is as important as knowing how to handle it correctly. Based on the reactivity of its functional groups, the following should be avoided:
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates): Can lead to vigorous, potentially explosive reactions.[11]
-
Strong Acids: Can react with the pyridine nitrogen.[8]
-
Strong Bases: Can promote elimination or other decomposition pathways.
-
Metals: The analogous benzyl chloride is known to polymerize or decompose in the presence of many common metals (e.g., iron, aluminum, zinc).[4][13] While data for this specific compound is limited, it is prudent to avoid prolonged contact with reactive metals, especially in the presence of moisture.
Storage Requirements
-
Container: Store in the original, tightly-closed container.[4]
-
Atmosphere: Store in a cool, dry, well-ventilated area.[10] The compound's sensitivity to moisture necessitates protection from humid air to prevent hydrolysis of the chloromethyl group.
-
Location: Store away from incompatible materials as listed above. The storage area should be a designated, locked cabinet for hazardous chemicals.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
Experimental Workflows: Step-by-Step Methodologies
The following protocols outline best practices for common laboratory procedures involving this compound.
Protocol: Weighing and Preparing a Solution
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height. Place a calibrated analytical balance inside the fume hood.
-
Tare: Place a clean, dry weighing vessel (e.g., a beaker or flask) on the balance and tare the weight.
-
Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of solid into the weighing vessel. Work slowly to minimize dust generation.
-
Sealing: Immediately and securely close the main container.
-
Dissolution: While still in the fume hood, add the desired solvent to the weighing vessel. Stir gently with a magnetic stir bar or swirl to dissolve.
-
Cleanup: Clean the spatula with an appropriate solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.
Diagram: Safe Weighing Workflow
Caption: Workflow for weighing and dissolving the reagent.
Emergency Procedures: A Validated Response Plan
Prompt and correct action during an emergency can significantly mitigate harm.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. An emergency safety shower should be used for large area contact. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Decontamination
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Control: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a mild soap and water solution), followed by a clean water rinse.
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste.[10]
Diagram: Spill Response Logic
Caption: Decision-making workflow for spill response.
Waste Disposal and Environmental Considerations
Chemical waste must be handled in accordance with local, state, and federal regulations.[3]
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers.
-
Liquid Waste (Halogenated): Unused solutions or reaction mixtures containing this compound. Do not mix with non-halogenated waste streams.[12]
-
-
Container Management: Waste containers must be made of compatible materials, kept securely sealed when not in use, and stored in a designated secondary containment area.
-
Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4] Incineration is a common disposal method but must be performed in a licensed facility with appropriate scrubbers to handle these hazardous byproducts.
Conclusion
This compound is a valuable research chemical whose hazards are well-defined and manageable. The key to its safe use lies not merely in following steps, but in understanding the chemical principles behind the risks. The reactivity of the chloromethyl group and the general hazards of substituted pyridines necessitate a proactive safety culture. By implementing robust engineering controls, making informed PPE choices, adhering to strict handling protocols, and being prepared for emergencies, researchers can confidently and safely leverage the synthetic potential of this compound.
References
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- Loba Chemie. (n.d.). Safety Data Sheet: PYRIDINE FOR SYNTHESIS. [Link]
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- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
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- Washington State University. (n.d.).
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- PubChemLite. Compound Summary: 5-(chloromethyl)-2-(difluoromethyl)pyridine. [Link]
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- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. [Link]
- GOV.UK. (n.d.). Benzyl chloride - Incident management. [Link]
- PubMed. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
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- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[1][2] Given the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides a robust experimental framework for its empirical determination.
Introduction to this compound
This compound, with the CAS Number 1211584-92-7, is a halogenated pyridine derivative.[3][4] Its molecular structure, featuring a pyridine ring substituted with a chloromethyl group and a difluoromethoxy group, makes it a versatile building block in organic synthesis.[3][5] The presence of fluorine and chlorine atoms significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in the development of bioactive molecules.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211584-92-7 | [3] |
| Molecular Formula | C₇H₆ClF₂NO | [3] |
| Molecular Weight | 193.58 g/mol | [3] |
Predicting Solubility: A Physicochemical Approach
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The molecular structure of this compound suggests a molecule of moderate polarity.
-
Polar Moieties : The pyridine nitrogen, the oxygen atom in the difluoromethoxy group, and the electronegative fluorine and chlorine atoms introduce polar characteristics.
-
Nonpolar Moieties : The aromatic pyridine ring and the methylene group contribute to its nonpolar character.
Based on this structure, we can predict its general solubility behavior in common organic solvents:
-
High Solubility Predicted in:
-
Polar Aprotic Solvents : Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN). These solvents can engage in dipole-dipole interactions with the polar groups of the molecule.
-
Chlorinated Solvents : Such as Dichloromethane (DCM) and Chloroform. The presence of a chloromethyl group in the solute suggests favorable interactions.
-
-
Moderate Solubility Predicted in:
-
Alcohols : Such as Methanol, Ethanol, and Isopropanol. While these are polar protic solvents, the ability of the solute to act as a hydrogen bond acceptor (via the pyridine nitrogen and ether oxygen) should allow for some degree of solubility.
-
Esters : Such as Ethyl Acetate.
-
-
Low Solubility Predicted in:
-
Nonpolar Solvents : Such as Hexanes, Toluene, and Cyclohexane. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.
-
-
Insoluble in:
-
Water : The hydrophobic nature of the pyridine ring and the halogen substituents would likely lead to very low aqueous solubility.
-
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (purity >95%)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
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reactivity of the chloromethyl group in pyridines
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyridines
Authored by a Senior Application Scientist
Introduction: The Privileged Role of Chloromethylpyridines in Synthesis
The chloromethylpyridine scaffold is a cornerstone in modern organic synthesis and medicinal chemistry. Its prevalence stems from the unique electronic interplay between the electron-deficient pyridine ring and the versatile chloromethyl group. This guide provides an in-depth exploration of the factors governing the reactivity of chloromethylpyridines, offering mechanistic insights and field-proven protocols for their strategic manipulation. Understanding the nuanced reactivity of these building blocks is paramount for researchers, scientists, and drug development professionals aiming to leverage their synthetic potential.
The reactivity of the chloromethyl group is profoundly influenced by its position on the pyridine ring (2-, 3-, or 4-position) and the electronic nature of any additional substituents. The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density and influencing the stability of reaction intermediates. This guide will dissect these subtleties, providing a predictive framework for reaction outcomes.
Part 1: Governing Principles of Reactivity
The reactivity of chloromethylpyridines is a delicate balance of electronic and steric effects. The position of the chloromethyl group relative to the ring nitrogen is the single most critical factor determining its behavior in chemical transformations.
The Influence of Positional Isomerism
The location of the chloromethyl group dictates the predominant reaction mechanism. This is a direct consequence of the pyridine nitrogen's ability to stabilize or destabilize charged intermediates.
-
4-Chloromethylpyridine: This isomer exhibits the highest reactivity towards nucleophilic substitution. The nitrogen atom at the para-position can effectively stabilize the transition state and any potential carbocationic intermediate through resonance, delocalizing the positive charge. This stabilization significantly lowers the activation energy for SN1-type reactions.
-
2-Chloromethylpyridine: The reactivity of the 2-isomer is also enhanced due to the inductive effect and resonance stabilization provided by the adjacent nitrogen atom. However, steric hindrance from the nitrogen can play a role in modulating its reactivity with bulky nucleophiles.
-
3-Chloromethylpyridine: The 3-isomer is the least reactive of the three. The nitrogen atom is at the meta-position and therefore cannot directly stabilize a positive charge on the benzylic carbon through resonance. Its reactivity is more akin to that of a standard benzyl chloride, proceeding primarily through an S_N2 mechanism.
Electronic Effects of Ring Substituents
The presence of additional substituents on the pyridine ring can further tune the reactivity of the chloromethyl group.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the pyridine ring. This can enhance the rate of S_N1 reactions for the 4- and 2-isomers by further stabilizing the carbocationic intermediate.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This disfavors the formation of a positive charge on the benzylic carbon, thus slowing down S_N1 reactions and favoring S_N2 pathways.
The following diagram illustrates the logical relationship between the chloromethyl group's position and its reactivity profile.
Caption: Influence of Isomer Position on Reactivity.
Part 2: Key Transformations of Chloromethylpyridines
The chloromethyl group serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This section will detail the most common and synthetically useful reactions, providing mechanistic rationale and practical protocols.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most prevalent reaction of chloromethylpyridines. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired product with high efficiency.
2.1.1 O-Alkylation
The formation of ether linkages via O-alkylation is a fundamental transformation in drug discovery for modulating solubility and metabolic stability.
Mechanism: The reaction of a chloromethylpyridine with an alcohol or phenol typically proceeds via an S_N2 mechanism, particularly for the 3-isomer. For the more reactive 2- and 4-isomers, an S_N1-like pathway with a more dissociative transition state may be involved, especially with polar, protic solvents. The use of a non-nucleophilic base is crucial to deprotonate the alcohol or phenol without competing in the substitution reaction.
Experimental Protocol: Synthesis of 4-(Phenoxymethyl)pyridine
-
Reagents and Setup: To a solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.
-
Alkylation: Add a solution of 4-chloromethylpyridine hydrochloride (1.05 eq) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
2.1.2 N-Alkylation
The introduction of a pyridylmethyl group onto a nitrogen-containing scaffold is a common strategy in the synthesis of biologically active molecules.
Mechanism: Similar to O-alkylation, N-alkylation with primary or secondary amines generally follows an S_N2 pathway. A base is often required to neutralize the HCl generated during the reaction. The choice of base is critical to avoid side reactions.
Experimental Protocol: Synthesis of N-Benzyl-N-(pyridin-4-ylmethyl)amine
-
Reagents and Setup: In a round-bottom flask, dissolve benzylamine (2.0 eq) and 4-chloromethylpyridine hydrochloride (1.0 eq) in acetonitrile (0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.
The following workflow diagram illustrates a typical nucleophilic substitution experiment.
Caption: Experimental Workflow for Nucleophilic Substitution.
Formation of Pyridinium Salts
Tertiary amines and other Lewis bases can react with chloromethylpyridines to form quaternary pyridinium salts. These salts are often highly crystalline and can be useful as ionic liquids or phase-transfer catalysts.
Mechanism: This is a classic S_N2 reaction where the tertiary amine acts as the nucleophile, displacing the chloride ion. The reaction is typically straightforward and proceeds in a suitable solvent.
Radical Reactions
While less common than ionic pathways, the chloromethyl group can participate in radical reactions. Atom Transfer Radical Addition (ATRA) and related processes can be initiated under photolytic or thermal conditions with a suitable radical initiator. These methods allow for the formation of C-C bonds under conditions orthogonal to traditional nucleophilic substitutions.
Part 3: Comparative Reactivity Data
To provide a quantitative perspective, the following table summarizes the relative reaction rates for the nucleophilic substitution of chloromethylpyridine isomers with a common nucleophile under standardized conditions.
| Isomer | Relative Rate | Predominant Mechanism | Key Factor |
| 4-Chloromethylpyridine | ~100 | S_N1-like | Resonance Stabilization |
| 2-Chloromethylpyridine | ~50-70 | Mixed S_N1/S_N2 | Inductive & Resonance Effects |
| 3-Chloromethylpyridine | 1 | S_N2 | Inductive Effect Only |
Note: Relative rates are approximate and can vary based on the specific nucleophile, solvent, and temperature.
Conclusion: Strategic Application in Drug Development
The chloromethylpyridine moiety is a powerful tool in the arsenal of the medicinal chemist. Its predictable yet tunable reactivity allows for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By understanding the fundamental principles outlined in this guide, researchers can harness the full synthetic potential of these valuable building blocks to accelerate the discovery of new therapeutic agents. The strategic choice of isomer and reaction conditions is paramount to achieving the desired synthetic outcome with precision and efficiency.
References
- Reactivity of Halomethyl-N-heterocycles.Chemical Reviews.[Link]
- Nucleophilic Substitution Reactions.Organic Chemistry, 2nd Ed.[Link]
5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Bifunctional Building Block for Advanced Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is paramount for optimizing molecular properties. 5-(Chloromethyl)-2-(difluoromethoxy)pyridine has emerged as a highly valuable building block, offering a unique combination of a reactive electrophilic handle and a property-modulating fluorinated moiety. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, tailored for professionals engaged in the design and synthesis of novel chemical entities. The difluoromethoxy group (-OCHF2) enhances metabolic stability and lipophilicity, while the chloromethyl group at the 5-position provides a reliable site for nucleophilic substitution, enabling the facile construction of complex molecular architectures. This document serves as a practical resource, detailing experimental protocols, safety considerations, and the scientific rationale behind its versatile use in synthesis.
Chapter 1: The Strategic Importance of Fluorinated Pyridine Scaffolds
Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1] Their unique structural and electronic properties allow for fine-tuning of pharmacokinetics and pharmacodynamics. The strategic functionalization of the pyridine ring is a key tactic for medicinal chemists to optimize efficacy, bioavailability, and safety profiles.[1]
The introduction of fluorine into drug candidates is a well-established strategy to enhance key properties.[2][3] The difluoromethoxy (-OCHF2) group, in particular, is highly sought after for its ability to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond resists metabolic oxidation, a common deactivation pathway for many drug molecules.[3]
-
Modulate Lipophilicity: The -OCHF2 group increases lipophilicity, which can improve membrane permeability and target engagement.[4][5][6]
-
Act as a Bioisostere: It can serve as a bioisosteric replacement for other functional groups, helping to optimize binding interactions with biological targets.[5]
This compound capitalizes on these advantages by presenting two distinct points of functionality on a single, stable scaffold. This bifunctionality makes it an exceptionally efficient tool for building molecular complexity.
Caption: Key functional regions of this compound.
Chapter 2: Synthesis and Physicochemical Properties
The synthesis of this compound is not commonly detailed as a one-pot reaction in literature. However, its preparation can be logically inferred from established synthetic methodologies for its constituent parts. A plausible retro-synthetic analysis suggests two key transformations: the difluoromethylation of a pyridine alcohol and the chlorination of a methylpyridine.
A likely synthetic pathway involves starting with 2-hydroxy-5-methylpyridine. The hydroxyl group is first converted to the difluoromethoxy group, often using a difluorocarbene source like sodium chlorodifluoroacetate or through visible light photoredox catalysis with a reagent such as difluorobromoacetic acid.[5][7] The resulting 2-(difluoromethoxy)-5-methylpyridine can then undergo radical chlorination on the methyl group to yield the final product. Analogous transformations on related pyridine systems are well-documented, such as the chlorination of 2-chloro-5-methylpyridine to form 2-chloro-5-(chloromethyl)pyridine.[8][9]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211584-92-7 | [10][11] |
| Molecular Formula | C₇H₆ClF₂NO | [10][11] |
| Molecular Weight | 193.58 g/mol | [10][11] |
| Purity | Typically ≥95% | [12] |
| Appearance | Not specified, likely a liquid or low-melting solid | [10] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [10][11][13] |
| InChIKey | LRDWHNXSPCSVDV-UHFFFAOYSA-N |
Chapter 3: Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the high reactivity of its chloromethyl group, which functions as a potent electrophile analogous to a benzyl chloride.
The Chloromethyl Group: A Versatile Electrophilic Handle
The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The pyridine ring, particularly with the electron-withdrawing difluoromethoxy group, helps to stabilize the transition state of this reaction. This allows for efficient coupling with a wide array of nucleophiles under relatively mild conditions.
-
N-Alkylation: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) readily displace the chloride to form the corresponding substituted aminomethylpyridines. These reactions are fundamental in linking the pyridine core to other pharmacophores.
-
O-Alkylation: Alcohols and phenols, typically in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate, react to form ether linkages. This is a common strategy for constructing diaryl ether motifs found in many bioactive molecules.
-
S-Alkylation: Thiols and thiophenols, being excellent nucleophiles, react smoothly to yield thioethers, which are important functionalities in various therapeutic agents.
This versatility makes the compound an ideal starting point for building chemical libraries for high-throughput screening.[1]
Caption: Versatile synthetic pathways using this compound.
Case Studies and Applications
While specific drugs containing this exact fragment may be proprietary, the strategic importance of this building block is evident from its inclusion in numerous patents for pharmaceuticals and agrochemicals.[14] The combination of a pyridine core, a difluoromethyl group, and a reactive handle is a recurring theme in the development of kinase inhibitors, herbicides, and fungicides.[15] For instance, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are critical intermediates for several commercial crop-protection products, underscoring the industrial relevance of this molecular class.[8][16]
Chapter 4: Experimental Protocols
The following protocol is a representative, self-validating procedure for the N-alkylation of a secondary amine. It highlights the key considerations for achieving a successful and reproducible reaction.
Protocol 1: Synthesis of N-((2-(difluoromethoxy)pyridin-5-yl)methyl)dialkylamine
Rationale: This protocol employs a standard Sₙ2 reaction. A polar aprotic solvent (Acetonitrile) is chosen to dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. A mild inorganic base (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving it to completion. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
Materials:
-
This compound (1.0 eq)
-
Dialkylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. Then, add the dialkylamine (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting chloromethylpyridine spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x). This removes any remaining inorganic salts and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Table 2: Summary of Typical Nucleophilic Substitution Conditions
| Nucleophile Class | Base | Solvent | Temperature (°C) | Notes |
| Amines | K₂CO₃, Et₃N | CH₃CN, DMF | 25 - 60 | Excess amine can also serve as the base. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 50 - 80 | Cesium carbonate can accelerate sluggish reactions. |
| Alcohols | NaH | THF, DMF | 0 - 25 | Requires strictly anhydrous conditions. |
| Thiols | K₂CO₃, NaH | DMF, CH₃CN | 25 - 50 | Thiols are strong nucleophiles and react readily. |
Chapter 5: Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling of this compound is critical.
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Reactivity Profile: As a chloromethylpyridine derivative, it is a lachrymator and a potential alkylating agent. It is incompatible with strong oxidizing agents.[17]
Protective Measures:
-
Engineering Controls: Handle only in a well-ventilated fume hood to keep airborne concentrations low. An eyewash station should be readily accessible.[10][13]
-
Personal Protective Equipment (PPE):
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[10][11][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound stands out as a sophisticated and highly practical building block for modern chemical synthesis. Its dual functionality—a stable, property-enhancing difluoromethoxy group and a versatile chloromethyl synthetic handle—provides an efficient route to novel and complex molecules. For researchers in pharmaceutical and agrochemical development, mastering the application of this intermediate opens a direct pathway to privileged chemical space, accelerating the discovery and optimization of next-generation active ingredients. Its predictable reactivity and strategic value ensure its continued importance in the synthetic chemist's toolkit.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- 5-(Chloromethyl)-2-(difluoromethoxy)
- US4742060A - Heterocyclic compounds.
- Difluoromethylation of Phenols. Organic Syntheses Procedure.
- Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392. PubChem.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
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- 2,4-Dichloro-5-(difluoromethyl)pyridine. Benchchem.
- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.
- This compound | 1211584-92-7. AChemBlock.
- 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3. Benchchem.
- 2-Chloro-5-(chloromethyl)-3-(difluoromethyl)pyridine | 1805302-88-8. BLDpharm.
- 2-Chloro-5-(chloromethyl)
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- This compound | CAS 1211584-92-7. Synblock.
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- 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2773810. PubChem.
- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7. CDH Fine Chemical.
- This compound, 95% | 1211584-92-7. AK Scientific, Inc..
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- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.
- Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
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- Trifluoromethylpyridine: Its chemistry and applic
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- US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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The Ascendant Trajectory of Difluoromethoxypyridine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing metabolic stability, binding affinity, and bioavailability. Among the burgeoning class of fluorinated heterocycles, difluoromethoxypyridine derivatives are emerging as a scaffold of significant interest. The difluoromethoxy (-OCF₂H) group, a bioisostere of both methoxy and hydroxyl moieties, imparts a unique combination of lipophilicity and hydrogen bond-donating capability, rendering it a valuable substituent in the design of novel therapeutics. This technical guide provides a comprehensive overview of the potential biological activities of difluoromethoxypyridine derivatives, delving into their anticancer, antibacterial, antifungal, antiviral, and insecticidal properties. We will explore the underlying mechanisms of action, present available quantitative bioactivity data, and provide detailed experimental protocols for the evaluation of these promising compounds.
Introduction: The Strategic Advantage of the Difluoromethoxy Group
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1][2] Its modification with fluorine-containing substituents has been a highly successful strategy to optimize drug-like properties. The difluoromethyl group (-CF₂H), for instance, has been shown to enhance the activity of various compounds.[3] The difluoromethoxy (-OCF₂H) group, while less explored, offers distinct advantages. It can act as a lipophilic hydrogen bond donor, a characteristic not shared by the more common trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups. This unique electronic profile can lead to novel interactions with biological targets and improved pharmacokinetic profiles.[4]
This guide will systematically explore the documented and potential biological activities of difluoromethoxypyridine derivatives, providing a foundational resource for researchers in the field.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
While direct studies on difluoromethoxypyridine derivatives as anticancer agents are emerging, the broader class of fluorinated pyridines has shown significant promise in oncology.[5] The introduction of fluorine can enhance the potency and selectivity of kinase inhibitors and other anticancer agents.[5]
Putative Mechanisms of Action
The anticancer activity of fluorinated pyridine derivatives often involves the inhibition of key signaling pathways that drive tumor growth and survival. One of the primary mechanisms is the inhibition of protein kinases, which are crucial regulators of cellular processes.
-
Kinase Inhibition: Many anticancer drugs target specific kinases that are overactive in cancer cells. The fluorine atoms on the pyridine ring can form strong interactions with amino acid residues in the kinase active site, leading to potent and selective inhibition.
-
Induction of Apoptosis: Difluoromethoxypyridine derivatives may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
Caption: Hypothetical signaling pathway for anticancer activity.
Antibacterial Activity: Disrupting Bacterial Communication and Viability
The growing threat of antibiotic resistance necessitates the development of novel antibacterial agents. Difluoromethylpyridine derivatives have demonstrated potential in this area, particularly as inhibitors of quorum sensing.[3]
Mechanism of Action: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. Inhibition of QS can attenuate bacterial virulence without exerting direct bactericidal pressure, potentially reducing the development of resistance.
Certain 2-difluoromethylpyridine derivatives have been shown to be effective inhibitors of the LasI–LasR quorum sensing system in Pseudomonas aeruginosa, a clinically important opportunistic pathogen.[3] These compounds act as bioisosteric replacements for pyridine-N-oxide, a known QS inhibitor scaffold.[3]
Caption: Workflow of quorum sensing inhibition by difluoromethylpyridine derivatives.
Antifungal Activity: A Frontier for Difluoromethoxypyridine Derivatives
While specific studies on the antifungal properties of difluoromethoxypyridine derivatives are limited, the broader class of fluorinated pyrimidines and related heterocycles has well-established antifungal activity.[6] The fungicide diflumetorim, for example, contains a difluoromethoxy)phenylpropyl side chain.[7]
Potential Mechanisms of Action
The antifungal activity of related compounds often involves the disruption of essential fungal cellular processes.
-
Ergosterol Biosynthesis Inhibition: Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Fluorinated compounds can inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase.
-
Succinate Dehydrogenase Inhibition (SDHI): Some fungicides act by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. Pydiflumetofen is an example of an SDHI fungicide.[8]
Antiviral Activity: Combating Viral Replication
Fluorinated nucleoside and non-nucleoside analogues are mainstays of antiviral therapy.[4][9] The incorporation of fluorine can enhance the inhibition of viral polymerases and improve pharmacokinetic properties.[4] While direct evidence for difluoromethoxypyridine derivatives is still emerging, related fluorinated pyridines have shown promise.[2][10]
Potential Mechanisms of Action
The antiviral mechanisms of fluorinated compounds can be multifaceted.
-
Inhibition of Viral Replication: Many antiviral agents act by inhibiting viral enzymes essential for replication, such as RNA-dependent RNA polymerase.[4]
-
Inhibition of Viral Entry: Some compounds can block the entry of viruses into host cells by interfering with viral envelope proteins.[11]
Insecticidal Activity: A Promising Avenue for Pest Control
The trifluoromethylpyridine scaffold is present in several commercial insecticides.[1] The introduction of fluorine can significantly enhance the insecticidal potency of a molecule.[12]
Potential Mechanisms of Action
The insecticidal activity of fluorinated compounds often involves targeting the insect nervous system.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Some insecticides act as agonists or antagonists of nAChRs, leading to hyperexcitation and paralysis.
-
GABA-gated Chloride Channel Blockage: Other insecticides block GABA-gated chloride channels, resulting in hyperexcitation of the central nervous system.
Quantitative Data Summary
The following table summarizes available quantitative bioactivity data for difluoromethylpyridine and closely related derivatives. Data for difluoromethoxypyridine derivatives will be added as it becomes available in the literature.
| Compound Class | Biological Activity | Target/Assay | Test Organism/Cell Line | Bioactivity (IC₅₀/EC₅₀/LC₅₀/MIC) | Reference |
| 2-Difluoromethylpyridine Derivatives | Antibacterial (Quorum Sensing Inhibition) | P. aeruginosa QS system | Pseudomonas aeruginosa | IC₅₀: 19 - 35 µM | [3] |
| Trifluoromethylpyridine Oxadiazole Derivatives | Insecticidal | Larval mortality | Mythimna separata | LC₅₀: 30.8 - 38.5 mg L⁻¹ | [1] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (Plant Virus) | Protective activity | Tobacco Mosaic Virus (TMV) | EC₅₀: 18.4 µg/mL | [13] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of difluoromethoxypyridine derivatives.
Anticancer Activity: MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Difluoromethoxypyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the difluoromethoxypyridine derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Difluoromethoxypyridine derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the difluoromethoxypyridine derivative in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock of known titer
-
6-well cell culture plates
-
Agarose overlay medium
-
Difluoromethoxypyridine derivative stock solution (in DMSO)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour.
-
Remove the viral inoculum and wash the cells.
-
Prepare an agarose overlay medium containing different concentrations of the difluoromethoxypyridine derivative.
-
Add the overlay medium to the infected cells and incubate until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control and determine the EC₅₀ value.
Conclusion and Future Directions
Difluoromethoxypyridine derivatives represent a promising class of compounds with the potential for a wide range of biological activities. The unique properties of the difluoromethoxy group offer exciting opportunities for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. While research in this specific area is still in its early stages, the foundational knowledge from related fluorinated pyridines provides a strong rationale for further investigation.
Future research should focus on:
-
The synthesis and screening of diverse libraries of difluoromethoxypyridine derivatives to identify lead compounds for various therapeutic areas.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
-
Preclinical evaluation of promising candidates in relevant animal models.
This technical guide serves as a starting point to stimulate further exploration into the fascinating and potentially impactful field of difluoromethoxypyridine derivatives.
References
- Zaremba, P.Yu., Zaremba, A.A., Siry, S.A., & Zahorodnia, S.D. (2024). ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. Microbiological journal, 86(2), 51-64.
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- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(10), 1308.
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- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science Publishers.
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? (n.d.). Organofluorine / Alfa Chemistry.
- The structures of pesticides containing fluorine. (2023).
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2017). Molecules, 22(8), 1279.
- Use of a difluoro-(2-hydroxypropyl)pyridine compound as a fungicide for control of phytopathogenic fungi of wheat. (2018).
- Use of a difluoro-(2-hydroxypropyl)pyridine compound as a fungicide for control of phytopathogenic fungi of wheat. (2018).
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- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018).
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A Comprehensive Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a key building block in modern medicinal and agrochemical chemistry. This document delves into its commercial availability, synthesis, applications, and safe handling, offering field-proven insights and practical methodologies.
Introduction: The Strategic Importance of this compound
This compound is a halogenated pyridine derivative of significant interest in the synthesis of complex organic molecules. Its unique structure, featuring a reactive chloromethyl group and a difluoromethoxy moiety, makes it a versatile intermediate for introducing the pyridine scaffold into novel compounds. The pyridine ring is a fundamental component in numerous biologically active molecules, and its functionalization allows for the fine-tuning of physicochemical properties in drug candidates.[1] The inclusion of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and bioavailability of the final active pharmaceutical ingredient (API).
Commercial Availability and Reputable Suppliers
This compound is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When selecting a supplier, it is crucial to consider purity, available analytical data, and the supplier's ability to provide consistent quality.
Below is a comparative table of prominent suppliers for this compound (CAS Number: 1211584-92-7).[2][3]
| Supplier | Product Number | Purity | Availability | Notes |
| AK Scientific, Inc. | 6964CZ | ≥95% | Stocked in the USA | Provides full quality assurance. For R&D use only.[3] |
| Synblock | SB85495 | ≥98% | In Stock | Offers supporting documents such as MSDS, NMR, HPLC, and LC-MS.[2] |
| AChemBlock | ADVH9A9839AE | ≥95% | In Stock | Provides safety information including GHS classifications. |
| Parchem | - | - | On Request | Specialty materials supplier. |
| BLDpharm | - | - | On Request | - |
Synthesis and Mechanistic Insights
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous pyridine derivatives. The proposed synthesis involves a two-step process starting from a commercially available hydroxypyridine precursor.
Proposed Synthetic Pathway
A logical synthetic approach would involve the difluoromethylation of a suitable hydroxypyridine followed by chloromethylation.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 5-(Hydroxymethyl)-2-(difluoromethoxy)pyridine
-
Reaction Setup: In a nitrogen-purged three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve 5-(hydroxymethyl)-2-pyridone in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Difluoromethylation: Add sodium 2-chloro-2,2-difluoroacetate and a suitable base (e.g., potassium carbonate). Heat the reaction mixture to a temperature between 100-120°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve the purified 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride dropwise. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the reaction mixture into a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Final Product: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable building block in the synthesis of novel compounds with potential biological activity.
Role in Medicinal Chemistry
Pyridine derivatives are integral to many advancements in modern drug discovery.[1] The chloromethyl group at the 5-position serves as a reactive handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of diverse molecular scaffolds. This is a common strategy in the exploration of structure-activity relationships (SAR) to optimize the efficacy and safety of drug candidates.[1]
Caption: General reaction scheme for the application of this compound in drug discovery.
Utility in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is also a key intermediate in the development of new agrochemicals. The trifluoromethylpyridine (TFMP) substructure is found in numerous herbicides, fungicides, and insecticides.[4][5] The introduction of the this compound moiety can lead to compounds with enhanced biological activity and improved crop protection profiles.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of analytical techniques is typically employed for its characterization. While specific data for this compound is not publicly available, a standard analytical workflow would include the following methods.
Analytical Workflow
Caption: Standard analytical workflow for the quality control of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
Based on data for similar compounds, this compound is expected to have the following GHS hazard classifications:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Spills: In case of a spill, prevent further leakage and absorb with an inert material. Dispose of the waste in accordance with local regulations.
Storage Recommendations
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and incompatible substances.
-
Ignition Sources: Keep away from sources of ignition.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with a sound understanding of its reactivity and handling requirements, enables researchers to effectively incorporate this key intermediate into their synthetic strategies. This guide provides a solid foundation for the safe and efficient utilization of this compound in advanced research and development projects.
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An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic pathway for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages, starting from the readily available precursor, 2-hydroxy-5-methylpyridine. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the practical execution of the synthesis.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The difluoromethoxy group (-OCF₂H) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The chloromethyl group at the 5-position of the pyridine ring serves as a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of a wide range of biologically active compounds.
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound involves a two-step process commencing with 2-hydroxy-5-methylpyridine:
-
O-Difluoromethylation: The introduction of the difluoromethoxy group at the 2-position of the pyridine ring via the reaction of 2-hydroxy-5-methylpyridine with a suitable difluoromethylating agent.
-
Radical Chlorination: The subsequent selective chlorination of the methyl group at the 5-position to yield the final product.
Caption: Mechanism of O-difluoromethylation of 2-hydroxy-5-methylpyridine.
Experimental Protocol: Synthesis of 2-(Difluoromethoxy)-5-methylpyridine
This protocol is adapted from the general procedure for the difluoromethylation of 2-pyridones. [1] Materials:
-
2-Hydroxy-5-methylpyridine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Chlorodifluoromethane (CHClF₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet tube, stirring apparatus)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a vigorously stirred solution of 2-hydroxy-5-methylpyridine (1 equivalent) in DMF, add anhydrous powdered potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 110 °C under an inert atmosphere.
-
Bubble chlorodifluoromethane gas through the vigorously stirred reaction mixture. An exothermic reaction should be observed, with the temperature potentially rising to 130 °C without external heating.
-
Continue bubbling the gas until its absorption ceases and the temperature of the reaction mixture drops.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(difluoromethoxy)-5-methylpyridine.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |
| 2-Hydroxy-5-methylpyridine | 109.13 | 1.0 |
| Potassium Carbonate | 138.21 | 2.0 |
| Chlorodifluoromethane | 86.47 | Excess |
| 2-(Difluoromethoxy)-5-methylpyridine | 159.13 | - |
Part 2: Radical Chlorination of 2-(Difluoromethoxy)-5-methylpyridine
The second step involves the selective chlorination of the methyl group at the 5-position. This is typically achieved through a free radical substitution reaction, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with a chlorine source.
Mechanism of Radical Chlorination
The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV irradiation to generate radicals. These radicals then abstract a chlorine atom from a chlorine source (e.g., Cl₂ or N-chlorosuccinimide) to form a chlorine radical. The chlorine radical abstracts a hydrogen atom from the methyl group of 2-(difluoromethoxy)-5-methylpyridine to form a resonance-stabilized benzylic-type radical and hydrogen chloride. This radical then reacts with another molecule of the chlorine source to yield the final product, this compound, and a new radical to propagate the chain reaction.
Caption: General mechanism for free radical chlorination.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the side-chain chlorination of methylpyridines. [2][3] Materials:
-
2-(Difluoromethoxy)-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, stirring apparatus)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-(difluoromethoxy)-5-methylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction can also be initiated by UV irradiation.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction should be stopped once the starting material is consumed to avoid over-chlorination.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |
| 2-(Difluoromethoxy)-5-methylpyridine | 159.13 | 1.0 |
| N-Chlorosuccinimide | 133.53 | 1.1 |
| AIBN | 164.21 | catalytic |
| This compound | 193.58 | - |
Conclusion
The synthesis of this compound can be efficiently achieved in two key steps from 2-hydroxy-5-methylpyridine. The O-difluoromethylation followed by radical chlorination provides a reliable route to this valuable synthetic intermediate. The protocols outlined in this guide, based on established chemical transformations, offer a solid foundation for researchers in their synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
References
- Method of side-chain chlorination of 2-chloro-methylpyridine.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 2024, 22(2), 53-58. ([Link])
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ([Link])
- Preparation of 2-chloro-5-methylpyridine. U.S.
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An In-depth Technical Guide to the Electrophilic Sites of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Introduction
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a key building block in medicinal chemistry and agrochemical research. Its utility stems from the presence of multiple reactive centers, allowing for diverse and selective functionalization. Understanding the electrophilic nature of this molecule is paramount for predicting its reactivity and designing efficient synthetic routes towards complex target molecules. This guide provides a comprehensive analysis of the electrophilic sites of this compound, grounded in established principles of organic chemistry and supported by relevant literature.
The molecular structure combines a pyridine ring, a difluoromethoxy group, and a chloromethyl substituent. Each of these components contributes to the overall electronic profile and reactivity of the molecule. The pyridine nitrogen and the difluoromethoxy group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1][2] Conversely, the chloromethyl group provides a highly reactive electrophilic carbon center, susceptible to nucleophilic attack.[3][4]
Analysis of Electrophilic Sites
The electrophilic character of this compound is localized at two primary positions: the carbon atom of the chloromethyl group and the carbon atoms of the pyridine ring. The interplay of inductive and resonance effects of the substituents dictates the reactivity at these sites.
Primary Electrophilic Site: The Chloromethyl Carbon
The most prominent electrophilic site in the molecule is the carbon atom of the chloromethyl group (-CH₂Cl). This high reactivity is analogous to that of benzyl chloride and is attributed to several factors:
-
Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the methylene carbon, rendering it electron-deficient and thus highly susceptible to attack by nucleophiles.
-
Leaving Group Stability: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[3]
-
Carbocation Stabilization: In reactions proceeding through an Sₙ1-type mechanism, the resulting benzylic-type carbocation is stabilized by resonance with the pyridine ring. This stabilization, although moderated by the electron-withdrawing nature of the ring substituents, contributes to the lability of the C-Cl bond.[3][5]
This site readily undergoes nucleophilic substitution (Sₙ2 and Sₙ1 type reactions) with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions.[3][6] This reactivity is a cornerstone of its application in the synthesis of diverse derivatives.[7]
Secondary Electrophilic Sites: The Pyridine Ring Carbons
The pyridine ring itself possesses electrophilic character, although it is generally less reactive towards electrophiles than benzene. The presence of the electronegative nitrogen atom makes the ring electron-deficient.[1] The substituents further modulate this reactivity.
-
Influence of the Difluoromethoxy Group: The -OCHF₂ group is a moderately electron-withdrawing substituent, acting through both inductive and resonance effects.[2] This deactivates the ring towards electrophilic attack.
-
Influence of the Chloromethyl Group: The -CH₂Cl group is weakly deactivating.
-
The Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring towards electrophilic aromatic substitution, particularly at the ortho (C2, C6) and para (C4) positions, by withdrawing electron density through induction and resonance.[1][8]
Due to the combined deactivating effects of the nitrogen atom and the difluoromethoxy group, electrophilic aromatic substitution on the pyridine ring of this molecule is challenging and requires harsh conditions.[8] When such reactions do occur, the electrophile typically attacks the C3 or C5 position, as these positions are less deactivated than the C2, C4, and C6 positions.[1][9]
However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) , particularly at positions activated by good leaving groups and electron-withdrawing substituents. While there isn't a leaving group directly on the ring in the parent molecule, this inherent electrophilicity of the ring carbons is an important consideration in its overall reactivity profile.
Reactivity Profile and Mechanistic Considerations
The primary mode of reaction for this compound involves nucleophilic attack at the chloromethyl carbon.
Nucleophilic Substitution at the Chloromethyl Group
This is the most facile reaction for this molecule. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.[3]
-
Sₙ2 Mechanism: Favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds in a single concerted step.
-
Sₙ1 Mechanism: Favored by weak nucleophiles in polar protic solvents that can stabilize the intermediate carbocation.
The versatility of this reaction allows for the introduction of a wide range of functional groups, making it a valuable tool in combinatorial chemistry and drug discovery.[7]
Experimental Protocol: A Representative Sₙ2 Reaction
The following protocol describes a general procedure for the synthesis of a thioether derivative via nucleophilic substitution, a common transformation for this class of compounds.
Synthesis of 5-((Phenylthio)methyl)-2-(difluoromethoxy)pyridine
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Self-Validation:
-
TLC: Monitor the disappearance of the starting material and the appearance of the product spot.
-
NMR Spectroscopy: Characterize the purified product to confirm the structure. Expect to see the disappearance of the chloromethyl singlet and the appearance of a new singlet for the thiomethyl protons, along with the characteristic signals for the aromatic and difluoromethoxy groups.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Visualization of Electrophilic Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Primary and secondary electrophilic sites of the molecule.
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Stability and Storage of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Comprehensive Technical Guide
Introduction
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a key heterocyclic building block in contemporary drug discovery and agrochemical research. Its unique trifunctional nature, featuring a reactive chloromethyl group, a metabolically robust difluoromethoxy moiety, and a pyridine core, makes it a valuable synthon for accessing a diverse range of complex target molecules. The successful application of this reagent, however, is critically dependent on a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based recommendations for its long-term storage and handling to ensure its integrity and performance in research and development settings.
Chemical Profile and Inherent Stability
The stability of this compound is governed by the interplay of its constituent functional groups. The pyridine ring itself is an aromatic system, conferring a degree of inherent stability. However, the presence of the chloromethyl and difluoromethoxy substituents introduces specific vulnerabilities that must be considered.
The difluoromethoxy group is generally recognized for its high metabolic stability, a property attributed to the strength of the carbon-fluorine bonds.[1][2] This high bond energy makes the difluoromethoxy group resistant to enzymatic cleavage, a desirable trait in drug design.[3] This inherent strength also translates to a general chemical robustness under typical laboratory conditions.
Conversely, the chloromethyl group is a benzylic-type halide, making the carbon atom susceptible to nucleophilic attack. This reactivity is the basis for its synthetic utility but also represents its primary stability liability.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing effective storage strategies. For this compound, the primary modes of degradation are anticipated to be hydrolysis, and to a lesser extent, thermal and photodegradation.
Hydrolytic Degradation
The most significant degradation pathway for this compound is the hydrolysis of the chloromethyl group. This reaction can be catalyzed by the presence of water and is accelerated under both acidic and basic conditions. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of the corresponding hydroxymethyl derivative, (5-(hydroxymethyl)-2-(difluoromethoxy)pyridine).
Caption: Hydrolysis of the chloromethyl group.
Thermal Decomposition
While generally stable at room temperature, elevated temperatures can induce the decomposition of this compound.[4] The thermal degradation of pyridine derivatives can be complex, often involving radical pathways that lead to the fragmentation of the molecule.[5] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of halogenated pyridines.[7] Photodegradation can proceed through various mechanisms, including the homolytic cleavage of the carbon-chlorine bond to form radical intermediates. These highly reactive species can then participate in a cascade of secondary reactions, leading to a mixture of degradation products.
Recommended Storage Conditions
Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[7][8] Some suppliers recommend room temperature storage.[5] For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[9] | Protects against atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidative degradation. |
| Container | Store in a tightly-closed container.[6][7] | Prevents the ingress of moisture and air. |
| Light Exposure | Protect from light. Store in a dark place. | Avoids photodegradation initiated by UV or visible light. |
| Moisture | Store in a dry place.[9][10] | Minimizes the risk of hydrolysis of the chloromethyl group. |
| Incompatible Substances | Store away from strong oxidizing agents, strong bases, and moisture.[6][9] | Prevents chemical reactions that could lead to degradation of the compound. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify the likely degradation products and to develop stability-indicating analytical methods.[11][12] The following is a representative protocol for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and keep at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[13] Mass spectrometry (MS) detection can be used to identify the mass of the degradation products.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Conclusion
This compound is a stable compound when stored under the appropriate conditions. The primary degradation pathway of concern is the hydrolysis of the chloromethyl group, which can be effectively mitigated by storing the compound in a cool, dry environment, preferably under an inert atmosphere and protected from light. By adhering to the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this important synthetic building block, thereby safeguarding the quality and reproducibility of their experimental results.
References
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- MDPI.
- A novel degradation mechanism for pyridine derivatives in Alcaligenes faecalis JQ135. [Link]
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- Catalytic radical difluoromethoxyl
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
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- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Difluoromethoxylation of (hetero)
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
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- MDPI.
- ResearchGate.
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- Google Patents.
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An In-depth Technical Guide to the Structural Analogs of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a key building block in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its unique combination of a reactive chloromethyl group and a metabolically stable difluoromethoxy group makes it an attractive scaffold for modification. This guide provides a comprehensive overview of the synthesis, reactivity, and structure-activity relationships (SAR) of its structural analogs. We will delve into the rationale behind experimental designs and present detailed protocols for the synthesis of key derivatives.
Introduction: The Significance of the this compound Scaffold
The pyridine core is a ubiquitous motif in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] The difluoromethoxy group, in particular, is often employed as a bioisostere for a methoxy group, preventing O-demethylation, a common metabolic liability.
The 5-(chloromethyl) group serves as a versatile synthetic handle, allowing for the introduction of a wide range of functional groups through nucleophilic substitution. This reactivity enables the exploration of a broad chemical space to optimize the biological activity of the parent molecule. The combination of these two key features in this compound creates a powerful platform for the development of novel therapeutic agents and agrochemicals.
Synthesis of the Core Scaffold: this compound
A detailed, publicly available synthesis of this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related pyridine derivatives. The proposed synthesis involves the preparation of a key intermediate, [2-(difluoromethoxy)pyridin-5-yl]methanol, followed by chlorination.
Proposed Synthetic Pathway
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Abstract: This technical guide provides an in-depth exploration of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine as a pivotal building block in modern synthetic chemistry. We dissect its unique reactivity profile, stemming from the interplay between the electrophilic chloromethyl group and the bioisosteric difluoromethoxy moiety. Detailed, field-proven protocols for key nucleophilic substitution reactions are presented, emphasizing the causality behind experimental choices to empower researchers in drug discovery and agrochemical development. The guide culminates in a strategic case study illustrating its application in the synthesis of precursors for high-value therapeutic agents, such as proton pump inhibitors.
Introduction: A Privileged Scaffold for Bioactive Design
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1][2] The strategic functionalization of this core is paramount to modulating biological activity. This compound has emerged as a particularly valuable synthetic intermediate due to its dual-functionality.
-
The 5-(chloromethyl) group acts as a potent and selective electrophilic handle. It is primed for SN2 reactions, allowing for the facile and predictable installation of a wide array of functionalities through carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation.[3]
-
The 2-(difluoromethoxy) group is a key bioisostere. The incorporation of fluorine can significantly enhance a molecule's pharmacokinetic profile by increasing metabolic stability, improving lipophilicity for better membrane permeability, and modulating pKa.[4][5] The CF₂H group, in particular, can act as a lipophilic hydrogen bond donor and is often used as a bioisosteric replacement for hydroxyl, thiol, or even N-oxide moieties.[4][6][7]
This unique combination makes this compound an ideal starting point for constructing complex molecules with tailored biological activities.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its successful application. The molecule's reactivity is dominated by the chloromethyl group, which is significantly more susceptible to nucleophilic attack than the pyridine ring itself under typical conditions.
| Property | Value | Source |
| CAS Number | 1211584-92-7 | [8][9] |
| Molecular Formula | C₇H₆ClF₂NO | [8] |
| Molecular Weight | 193.58 g/mol | [8] |
| Appearance | (Typically) Off-white to yellow solid or oil | - |
The primary mode of reaction is the nucleophilic displacement of the chloride ion. The electron-withdrawing nature of both the pyridine nitrogen and the 2-(difluoromethoxy) group does not significantly impede the SN2 reactivity at the distal 5-position but is crucial for the overall electronic properties of the final molecule.
Caption: Key reactive and modulating sites on the title compound.
Core Synthetic Protocols: Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for the most common and impactful transformations involving this compound. These are designed as robust starting points for derivatization.
General Experimental Workflow
The workflow for these reactions is generally consistent, involving substrate activation (if necessary), nucleophilic addition, and subsequent purification.
Caption: Standard workflow for nucleophilic substitution reactions.
Protocol 1: S-Alkylation with Thiol Nucleophiles
This reaction is fundamental for synthesizing precursors to many bioactive molecules, particularly proton pump inhibitors which feature a pyridine-CH₂-S-benzimidazole core.
-
Objective: To form a thioether linkage by reacting this compound with a thiol.
-
Causality: Thiols are excellent nucleophiles. A mild base like potassium carbonate is sufficient to deprotonate the thiol to the more nucleophilic thiolate anion, which then readily displaces the chloride. Acetonitrile or DMF are ideal polar aprotic solvents that solvate the cation of the base without interfering with the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Applicable Thiol (e.g., 2-mercaptobenzimidazole) (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the thiol (1.05 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
Stir the suspension at room temperature for 15-20 minutes to facilitate salt formation.
-
Add a solution of this compound (1.0 eq) in a minimal amount of acetonitrile.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting chloromethylpyridine is consumed.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether.
Safety: Chloromethylpyridines can be lachrymatory and irritants.[10] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: N-Alkylation with Amine Nucleophiles
This protocol allows for the formation of C-N bonds, creating substituted aminomethyl-pyridines, a common feature in many CNS-active and antimicrobial agents.[11]
-
Objective: To form a secondary or tertiary amine by reacting with a primary or secondary amine nucleophile.
-
Causality: While amines are good nucleophiles, a base is required to scavenge the HCl byproduct that forms, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine or a solid base like K₂CO₃ is used.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 eq) and base (K₂CO₃ or Et₃N) in anhydrous DMF.
-
Add this compound (1.0 eq).
-
Stir the mixture at a temperature between 25 °C and 60 °C. Higher temperatures may be needed for less reactive amines. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the target amine.
Case Study: Synthesis of a Key Precursor for Proton Pump Inhibitors (PPIs)
Proton Pump Inhibitors (PPIs) like Esomeprazole (Nexium) are blockbuster drugs used to treat acid-related stomach conditions.[12] The core structure consists of a substituted pyridine ring linked by a methylene-sulfinyl bridge to a benzimidazole moiety. The key synthetic step is the S-alkylation of a benzimidazole thiol with a chloromethylpyridine, followed by asymmetric oxidation.[13][14][15]
Our reagent, this compound, is an excellent candidate for synthesizing novel PPI analogues with potentially improved pharmacokinetic properties due to the difluoromethoxy group.
Reaction Scheme: The reaction couples the pyridine building block with 5-methoxy-2-mercapto-1H-benzimidazole, a common core of many PPIs, using the S-Alkylation protocol described above.
Caption: Key coupling reaction for the synthesis of a PPI precursor.
This thioether product is the direct precursor to the final active pharmaceutical ingredient (API). The subsequent step, which defines the final drug, is an enantioselective oxidation of the sulfide to a sulfoxide.[16]
| Parameter | Typical Conditions | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild, effective base for generating the thiolate nucleophile. |
| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents that promote SN2 kinetics. |
| Temperature | 20 - 50 °C | Reaction proceeds readily at or slightly above room temperature. |
| Yield | > 85% | This coupling is typically high-yielding and efficient. |
Applications in Agrochemical Science
The principles of using this compound extend directly into agrochemical research. Pyridine-based compounds are crucial as fungicides, herbicides, and insecticides.[1][17] The difluoromethoxy group is known to enhance the biological activity and metabolic stability of these agents.[18][19] Synthetic routes to novel agrochemicals often involve coupling the chloromethylpyridine with various nucleophiles (phenoxides, thiophenoxides, heterocycles) to explore new chemical space for potent crop protection agents.[18][20]
Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive molecules. Its utility is anchored in the reliable and selective reactivity of the chloromethyl group, which provides a gateway for molecular elaboration. The presence of the difluoromethoxy group offers a strategic advantage, providing a proven method to enhance the drug-like properties of the target molecule. The protocols and strategies outlined in this guide serve as a robust foundation for researchers and drug development professionals to leverage this powerful reagent in the creation of next-generation pharmaceuticals and agrochemicals.
References
- Benchchem. Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals.
- Scientific Update. Biocatalytic oxidation and synthesis of Esomeprazole. (2018).
- ACS Catalysis via Figshare. Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. (2018).
- ResearchGate. Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation | Request PDF.
- RSC Education. A blockbuster synthesis for undergraduates.
- ACS Publications. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. (2019).
- RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- NIH. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024).
- Benchchem. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3.
- Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).
- PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Smolecule. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6. (2023).
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Synblock. CAS 1211584-92-7 | this compound.
- MDPI. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
- ScienceDirect. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016).
- PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021).
- PubMed. Applications of Fluorine in Medicinal Chemistry. (2015).
- Benchchem. 2,4-Dichloro-5-(difluoromethyl)pyridine.
- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Agrochemicals with Fluorinated Pyridine Intermediates: The Case of 2-Cyano-3,5-difluoropyridine.
- Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021).
- PubChem. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine.
- AKSci. 1211584-92-7 this compound AKSci 6964CZ.
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
<Step>
Introduction: A Privileged Scaffold in Modern Drug Discovery
5-(Chloromethyl)-2-(difluoromethoxy)pyridine has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its strategic importance lies in the unique combination of a reactive chloromethyl group, susceptible to nucleophilic substitution, and a difluoromethoxy moiety, which imparts desirable physicochemical properties to target molecules. The difluoromethoxy group (-OCF₂H) is a bioisostere for methoxy and hydroxyl groups, offering a distinct electronic profile and metabolic stability.[1] It acts as a moderate electron-withdrawing group and can participate in hydrogen bonding, influencing molecular conformation and target engagement.[1][2] This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in nucleophilic substitution reactions.
Reactivity and Mechanistic Considerations
The primary site of reactivity on this compound is the chloromethyl group. This benzylic-like halide is highly susceptible to SN2 reactions with a wide range of nucleophiles. The pyridine ring, particularly with the electron-withdrawing difluoromethoxy group at the 2-position, activates the chloromethyl group for displacement.[3] The general mechanism involves the backside attack of a nucleophile on the methylene carbon, leading to the displacement of the chloride leaving group.
It is important to note that while nucleophilic aromatic substitution (SNAr) is a known reaction for halopyridines, the conditions required are typically harsher than those for SN2 reactions at the chloromethyl position.[4] Therefore, under the conditions outlined in the following protocols, selective substitution at the chloromethyl group is expected.
Core Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
General Experimental Workflow
The general workflow for the nucleophilic substitution reactions described below is illustrated in the following diagram. This workflow emphasizes a systematic approach from reaction setup to product purification and characterization.
Caption: General experimental workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
This protocol outlines the synthesis of 5-((alkylamino)methyl)- and 5-((arylamino)methyl)-2-(difluoromethoxy)pyridine derivatives.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) and base (1.5 equivalents of K₂CO₃ or 2.0 equivalents of Et₃N) in the chosen solvent (MeCN or DMF), add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at the temperature and for the duration specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted amine.
Data Summary:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | MeCN | 60 | 4 | 85-95 |
| Aniline | Et₃N | DMF | 80 | 12 | 70-85 |
| Morpholine | K₂CO₃ | MeCN | 60 | 4 | 88-96 |
| Benzylamine | Et₃N | DMF | 70 | 8 | 80-90 |
Table 1: Reaction conditions for N-alkylation.
Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)
This protocol describes the synthesis of 5-((alkylthio)methyl)- and 5-((arylthio)methyl)-2-(difluoromethoxy)pyridine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of the base (1.2 equivalents of NaH or 1.5 equivalents of Cs₂CO₃) in the chosen solvent (DMF or THF) at 0 °C, add the thiol (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at the temperature and for the time specified in Table 2.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether.
Data Summary:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaH | THF | 25 | 2 | 90-98 |
| Benzyl mercaptan | Cs₂CO₃ | DMF | 40 | 3 | 85-95 |
| Ethanethiol | NaH | THF | 25 | 2 | 88-97 |
Table 2: Reaction conditions for S-alkylation.
Protocol 3: Reaction with Oxygen Nucleophiles (O-Alkylation)
This protocol provides a general procedure for the synthesis of 5-(alkoxymethyl)- and 5-(aryloxymethyl)-2-(difluoromethoxy)pyridine derivatives.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol or phenol (1.2 equivalents) in the chosen solvent (DMF or THF) at 0 °C, add the base (1.3 equivalents of NaH or K₂CO₃) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the temperature and for the duration indicated in Table 3.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Data Summary:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol | NaH | THF | 25 | 6 | 75-85 |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 80-90 |
| p-Cresol | K₂CO₃ | DMF | 80 | 12 | 82-92 |
Table 3: Reaction conditions for O-alkylation.
Visualization of Reaction Mechanism
The following diagram illustrates the generalized SN2 mechanism for the reaction of this compound with a nucleophile.
Caption: Generalized SN2 reaction mechanism.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as water can react with strong bases and the electrophile. Increasing the reaction temperature or time may also improve conversion.
-
Side Reactions: In the case of amine nucleophiles, over-alkylation can be a potential side reaction. Using a slight excess of the amine can sometimes mitigate this. For sensitive substrates, using a milder base like triethylamine is recommended.
-
Purification Challenges: The polarity of the resulting products can vary significantly. A gradient elution in column chromatography is often necessary to achieve good separation.
-
Stability of Starting Material: this compound should be stored in a cool, dry place to prevent decomposition. It is advisable to use it promptly after purchase or synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities. The protocols and data presented in this guide offer a solid foundation for its successful application in nucleophilic substitution reactions. By understanding the reactivity and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of compounds for various applications, particularly in the field of drug discovery.
References
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 2024. URL: https://www.researchgate.net/publication/381531633_Introduction_of_the_Difluoro_methoxy_methyl_Group_into_the_Aromatic_Ring_and_the_Study_of_Its_Electronic_Properties
- Nucleophilic substitution of pyridines. Chemistry Online, 2022. URL: https://www.chemistryonline.guru/2022/11/nucleophilic-substitution-of-pyridines.html
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem. URL: https://www.benchchem.com/blog/the-difluoromethoxy-group-a-strategic-asset-in-modern-medicinal-chemistry/
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 2005. URL: https://infoscience.epfl.ch/record/227033
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, 2023. URL: https://www.mdpi.com/1420-3049/28/13/5008
- nucleophilic aromatic substitutions. YouTube, 2019. URL: https://www.youtube.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883907/
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate, 2005. URL: https://www.researchgate.
- 2,4-Dichloro-5-(difluoromethyl)pyridine. Benchchem. URL: https://www.benchchem.com/product/bcp230282
- 2-(Chloromethyl)-3,5-difluoropyridine. Benchchem. URL: https://www.benchchem.com/product/1222633-85-3
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate, 2024. URL: https://www.researchgate.net/publication/379294273_The_18F-Difluoromethyl_Group_Challenges_Impact_and_Outlook
- Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit, 2023. URL: https://www.reddit.com/r/OrganicChemistry/comments/133s80v/trifluoromethoxy_group_electronwithdrawing_or/
- Preparation of 5-(Chloromethyl)-2,4-difluoropyridine? ResearchGate, 2021. URL: https://www.researchgate.net/post/Preparation_of_5-Chloromethyl-2_4-difluoropyridine
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, 2018. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6018598/
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate, 2023. URL: https://www.researchgate.net/publication/372990977_Design_and_Synthesis_of_Novel_2-Chloro-5-chloromethylpyridine_Bioactive_Derivatives_by_Rapid_and_Efficient_Continuous_Flow_Reaction_Module
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem. URL: https://www.benchchem.com/application-notes/4-chloromethyl-2-fluoropyridine
- Concerted Nucleophilic Aromatic Substitutions. NIH, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7336952/
- Friedel-Crafts reactions with N-heterocyclic alcohols. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873046/
- 2-Chloro-5-(chloromethyl)-3-(difluoromethyl)pyridine. BLDpharm. URL: https://www.bldpharm.com/products/1805302-88-8.html
- 5-(Chloromethyl)pyridin-2-amine. Synblock. URL: https://www.synblock.com/cas/230617-81-9.html
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 2023. URL: https://researchoutreach.
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents. URL: https://patents.google.
- This compound. AKSci. URL: https://www.aksci.com/item_detail.php?
- This compound. Synblock. URL: https://www.synblock.com/cas/1211584-92-7.html
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389278/
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates. Google Patents. URL: https://patents.google.
- 5-fluorothiophene and its Analogue 2-Chloro-5-(chloromethyl)thiophene. Benchchem. URL: https://www.benchchem.com/application-notes/2-chloromethyl-5-fluorothiophene
- Pyridine methanol chlorinations. ResearchGate. URL: https://www.researchgate.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem. URL: https://www.benchchem.com/application-notes/3-chloromethyl-pyridine-hydrochloride
- Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. ResearchGate. URL: https://www.researchgate.net/publication/233062095_Synthesis_of_25-Dialkyl-3-diethoxyphosphinoylmethyl-4-chloromethylfurans_and_their_reactions_with_butanethiol_and_diethylamine
- Deoxytrifluoromethylation of Alcohols. NIH, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9257002/
Sources
Application Notes and Protocols for the Derivatization of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Abstract
This technical guide provides detailed protocols and scientific insights for the derivatization of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a versatile and high-value building block in modern medicinal chemistry and drug discovery. The primary focus is on the nucleophilic substitution reactions at the highly reactive chloromethyl position. This document is intended for researchers, scientists, and drug development professionals, offering a framework for synthesizing diverse molecular libraries. We will explore the underlying chemical principles, provide step-by-step experimental procedures for derivatization with various nucleophiles, and discuss safety and characterization techniques.
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
This compound has emerged as a critical intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[1][2] Its value stems from the unique combination of three key structural features:
-
A Pyridine Scaffold: A privileged heterocycle ubiquitous in biologically active molecules, offering a stable framework that can be fine-tuned to modulate physicochemical properties.[3]
-
A Difluoromethoxy Group (-OCHF₂): This moiety serves as a bioisosteric replacement for other functional groups, enhancing metabolic stability, lipophilicity, and membrane permeability of the final compound.[4][5]
-
A Chloromethyl Group (-CH₂Cl): This is the primary reactive handle for derivatization. Structurally analogous to a benzylic halide, this group is highly susceptible to nucleophilic attack, enabling the facile introduction of a wide array of functional groups.[6][7][8]
The ability to leverage the chloromethyl group for covalent bond formation makes this reagent an indispensable tool for exploring structure-activity relationships (SAR) and generating novel chemical entities.
Core Principles: Understanding the Reactivity
The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. This reactivity is best understood as a nucleophilic substitution reaction , primarily proceeding through an SN2 mechanism .
Causality of Reactivity: The carbon atom of the chloromethyl group is highly electrophilic and accessible. Its reactivity is enhanced because it is a "benzylic-type" or, more accurately, a "pyridylic-type" halide. The adjacent pyridine ring can stabilize the SN2 transition state, lowering the activation energy for the reaction compared to a simple alkyl chloride.[6][7] While the pyridine nitrogen and the difluoromethoxy group are electron-withdrawing, which increases the electrophilicity of the ring, the primary site for attack by most common nucleophiles remains the more accessible and reactive -CH₂Cl group rather than the aromatic ring itself.[9][10]
A generalized workflow for these derivatization reactions is presented below.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols: A Guide to Derivatization
The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles.
Safety First: 5-(Chloromethyl)pyridine derivatives can be irritating to the skin, eyes, and respiratory tract.[11][12][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Always consult the Safety Data Sheet (SDS) before use.
Protocol 1: N-Alkylation with Amines
This reaction is fundamental for creating C-N bonds, leading to secondary or tertiary amine derivatives.
-
Rationale: A non-nucleophilic inorganic base (like K₂CO₃) or an organic base (like DIPEA) is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it dissolves the reagents and facilitates the SN2 mechanism.
-
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline, Benzylamine) (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equivalents) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2-0.5 M.
-
Add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80°C for 4-24 hours. The optimal temperature and time depend on the nucleophilicity of the amine.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the mixture to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: S-Alkylation with Thiols
This protocol yields thioether derivatives, leveraging the high nucleophilicity of thiolates.
-
Rationale: Thiols are potent nucleophiles, especially after deprotonation by a base to form the thiolate anion. The reaction is typically fast and selective for the chloromethyl position.[9]
-
Materials:
-
This compound
-
Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF (0.5 M).
-
Add potassium carbonate (1.5 eq) and stir the suspension for 15 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF.
-
Stir the mixture at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1.
-
Protocol 3: O-Alkylation with Phenols (Williamson Ether Synthesis)
This classic reaction forms an ether linkage, connecting the pyridine scaffold to a phenolic moiety.
-
Rationale: A strong base is required to deprotonate the less acidic hydroxyl group of the phenol to form the highly nucleophilic phenoxide anion. Anhydrous conditions are crucial to prevent quenching the base.
-
Materials:
-
This compound
-
Phenol (e.g., 4-Methoxyphenol) (1.1 equivalents)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Step-by-Step Procedure:
-
Caution: NaH reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried, inerted flask, add the phenol (1.1 eq) and dissolve it in anhydrous THF (0.4 M).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography.
-
Summary of Derivatization Strategies
The choice of reagents and conditions is critical for successful derivatization. The following table summarizes the key parameters for the protocols described.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Product Type |
| Amines | Morpholine | K₂CO₃ / DIPEA | ACN / DMF | 25 - 80 | Amine |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 | Thioether |
| Phenols | 4-Methoxyphenol | NaH | THF / DMF | 0 - 25 | Ether |
| Alcohols | Benzyl Alcohol | NaH | THF | 0 - 25 | Ether |
| Carboxylates | Sodium Benzoate | (None needed) | DMF | 25 - 60 | Ester |
Characterization of Final Derivatives
Confirmation of a successful derivatization reaction requires rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling evidence is the disappearance of the singlet corresponding to the -CH₂Cl protons (typically ~4.6-4.8 ppm) and the appearance of a new singlet for the -CH₂-Nu protons, shifted upfield or downfield depending on the nucleophile.
-
¹³C NMR: Observe the shift of the methylene carbon signal.
-
¹⁹F NMR: Confirm the integrity of the -OCHF₂ group, which should remain unchanged.
-
-
Mass Spectrometry (MS): Use LC-MS or GC-MS to confirm the molecular weight of the synthesized derivative, matching the calculated exact mass.
Conclusion
This compound is a powerful and versatile reagent for constructing diverse molecular libraries. Its reactive chloromethyl group provides a reliable anchor point for introducing a wide range of functionalities through straightforward nucleophilic substitution reactions. The protocols outlined in this guide offer a robust starting point for researchers to synthesize novel compounds for screening and development in the fields of medicine and agriculture. By understanding the principles of reactivity and adhering to careful experimental technique, scientists can effectively leverage this building block to accelerate the discovery process.
References
- Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Quora. [Link]
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
- Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]
- Bentley, T. W., et al. (2012). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2024).
- Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents?[Link]
- AFG Bioscience LLC. (2016). Safety Data Sheet for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. [Link]
- Tsukamoto, M., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Research Outreach. (2023).
- Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. [Link]
- van der Ende, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. [Link]
- Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
- YouTube. (2017). Nucleophilic substitution of pyridine. [Link]
- ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
- YouTube. (2020). Nucleophilic Substitution Reactions of Pyridine. [Link]
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
- University of Münster. (2024).
- Zhong, H., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
- Shishovs, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. [Link]
- Li, Y., et al. (2015). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS.
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- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: Strategic Deployment of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine for Accelerated Library Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the effective use of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine in parallel synthesis workflows. This versatile building block is of significant interest in medicinal chemistry due to the unique combination of a reactive chloromethyl handle for diversification and a difluoromethoxy group, which can enhance key drug-like properties. We will explore the chemical rationale, reaction mechanisms, and provide field-tested, step-by-step protocols for high-throughput library generation targeting researchers in drug discovery and development.
Introduction: The Strategic Advantage of the 2-(Difluoromethoxy)pyridine Moiety
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2][3]
The difluoromethoxy (-OCF₂H) group, in particular, offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism, which can prolong the half-life of a drug candidate.[2]
-
Lipophilicity Modulation: It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other groups like a methoxy or hydroxyl group, allowing for fine-tuning of a molecule's permeability and solubility.
-
Conformational Control & Binding Affinity: The electronegativity and steric profile of the -OCF₂H group can influence molecular conformation and lead to enhanced binding interactions with protein targets.[3]
This compound combines these beneficial properties with a highly versatile reactive handle—the chloromethyl group. This electrophilic center is primed for nucleophilic substitution, making it an ideal anchor point for introducing molecular diversity in a high-throughput fashion.[4]
Core Chemistry: Nucleophilic Substitution at the 5-Position
The primary application of this compound in parallel synthesis revolves around the SN2 displacement of the chloride by a wide array of nucleophiles. The benzylic-like position of the chlorine atom makes it an excellent leaving group and highly susceptible to attack.
This reactivity allows for the rapid generation of diverse libraries of compounds by coupling the pyridine core with various building blocks containing nucleophilic functional groups such as amines, thiols, phenols, and carboxylates.
Caption: High-throughput parallel synthesis workflow.
Protocol 1: Amine Alkylation in 96-Well Plates
This protocol details the reaction of this compound with a diverse set of primary and secondary amines to generate a library of 5-(aminomethyl)pyridine derivatives.
Materials:
-
This compound
-
Library of primary and secondary amines
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, but recommended)
-
Plate shaker/heater
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare 0.25 M solutions of each amine from the library in DMF in a separate 96-well plate.
-
Prepare a 0.6 M slurry of finely powdered K₂CO₃ in DMF.
-
-
Reagent Dispensing:
-
To each well of the reaction plate, add 250 µL of the K₂CO₃ slurry (3.0 eq).
-
Add 250 µL of the appropriate amine solution (1.25 eq) to each corresponding well.
-
Initiate the reaction by adding 250 µL of the this compound solution (1.0 eq) to each well.
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with a chemically resistant sealing mat.
-
Place the plate on a shaker/heater and incubate at 60 °C for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
-
Work-up and Isolation:
-
Allow the plate to cool to room temperature.
-
Add 500 µL of water to each well to quench the reaction.
-
Extract the product by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer to a new 96-well plate for analysis or further purification.
-
Protocol 2: Thiol Alkylation (Thioether Synthesis)
This protocol outlines the synthesis of 5-(thiomethyl)pyridine derivatives via reaction with various thiols. Thiolates are excellent nucleophiles, and these reactions are often rapid and high-yielding. [5] Materials:
-
This compound
-
Library of thiols (thiophenols, alkyl thiols)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN)
-
96-well reaction plates with sealing mats
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in ACN.
-
Prepare 0.22 M solutions of each thiol from the library in ACN in a separate plate.
-
Prepare a 0.4 M solution/slurry of Cs₂CO₃ in ACN.
-
-
Reagent Dispensing:
-
To each well of the reaction plate, add 250 µL of the Cs₂CO₃ solution (2.0 eq).
-
Add 250 µL of the appropriate thiol solution (1.1 eq) to each well.
-
Start the reaction by adding 250 µL of the this compound solution (1.0 eq).
-
-
Reaction Incubation:
-
Seal the plate and shake at room temperature. These reactions are typically complete within 1-4 hours. Monitor by LC-MS if necessary.
-
-
Work-up and Isolation:
-
Filter the contents of each well through a small plug of celite in a filter plate to remove the carbonate base.
-
Wash the celite plug with an additional 500 µL of ACN.
-
The filtrate, containing the desired product, can be concentrated and used directly for screening or be subjected to further purification.
-
Data Summary and Expected Outcomes
The success of these parallel synthesis reactions depends on the nucleophilicity of the reaction partner and the chosen conditions. The table below summarizes typical conditions and expected outcomes for various nucleophile classes.
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range |
| Primary Amines | K₂CO₃ | DMF | 60 | 4 - 8 | 70-95% |
| Secondary Amines | K₂CO₃ | DMF | 60-80 | 6 - 16 | 65-90% |
| Anilines | DIPEA | ACN | 80 | 12 - 24 | 50-85% |
| Thiols | Cs₂CO₃ | ACN | 25 (RT) | 1 - 4 | 85-99% |
| Phenols | K₂CO₃ | DMF | 80 | 8 - 16 | 60-90% |
| Carboxylic Acids | Cs₂CO₃ | DMF | 50 | 4 - 8 | 75-95% |
Conclusion and Best Practices
This compound is a powerful and versatile building block for the high-throughput synthesis of novel compound libraries. Its predictable reactivity via SN2 displacement allows for reliable and automatable library production. For optimal results, researchers should consider the following:
-
Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents can improve yields, especially with moisture-sensitive nucleophiles.
-
Base Selection: A non-nucleophilic base is crucial to prevent competitive reactions. Finely powdered K₂CO₃ or Cs₂CO₃ are excellent choices for their heterogeneity, which simplifies work-up.
-
Reaction Monitoring: For novel or less reactive nucleophiles, performing a small-scale test reaction with LC-MS monitoring is advisable to optimize reaction time and temperature.
-
Purification Strategy: The choice of purification will depend on the final application. For initial screening, simple filtration or liquid-liquid extraction may suffice. For more advanced assays, parallel purification techniques like solid-phase extraction (SPE) or mass-directed preparative HPLC are recommended.
By implementing the strategies and protocols outlined in this guide, research teams can significantly accelerate their discovery pipelines, efficiently exploring chemical space around the valuable 2-(difluoromethoxy)pyridine core.
References
- Wang M, Gao M, Miller KD, Zheng QH. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorg Med Chem Lett. 2013;23(4):1017-1021.
- Tung TT, Quoc TN. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Med Chem.
- O'Hagan D. The role of fluorine in medicinal chemistry. J Fluor Chem. 2010;131(11):1071-1081.
- Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-8359.
- Verma A, Singh S, Singh S, Kumar V. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2023;14(10):1823-1859.
- Al-Ghorbani M, Kumar K, Mashrai A, et al. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Orient J Chem. 2023;39(4).
- West JG, Bedell TA, Sorensen EJ. Concerted Nucleophilic Aromatic Substitutions. J Am Chem Soc. 2016;138(25):7791-7794.
- Ghorab MM, Alsaid MS, El-Gazzar MG. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. 2012;17(7):8359-8375.
- Buettner JA. High-throughput peptide synthesis. Methods Mol Biol. 2005;298:167-194.
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Narkhede HP, Chaudhari DA, Patil SB, et al. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Res J Chem Environ. 2025;29(8):1039-1043.
- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Wuitschik G, Spencer J, Jolit A, et al. Combining High-Throughput Synthesis and High-Throughput Protein Crystallography for Accelerated Hit Identification. Angew Chem Int Ed Engl. 2022;61(22):e202201353.
- Reilly M, Ptacek T, Mseeh F, et al. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorg Med Chem. 2018;26(20):5443-5461.
- Shevlin M. Practical High-Throughput Experimentation for Chemists. Org Process Res Dev. 2017;21(5):649-662.
- Chen K, Le T, Le N, et al. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Org Lett. 2014;16(6):1724-1727.
- Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine.
- YouTube. Advanced Organic Chemistry: High-Throughput Experimentation.
- El-Faham A, Siddiqui SM, Jalil MA, et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. J Fluor Chem. 2021;242:109710.
- Ghalib M, Doyle MP. Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. Chem Sci. 2023;14(30):8099-8105.
- MDPI. Special Issue : Combinatorial, Computational and High Throughput Screening for Bioactive/Lead Finding from Nature/Synthesis.
- Uneyama K, Shibata K. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Fluor Chem. 2021;241:109678.
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Application Note & Protocol Guide: Synthesis of Novel Amine Derivatives via Nucleophilic Substitution of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Key Building Block in Modern Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its versatile electronic properties make it a privileged structure in drug design. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has become a powerful strategy to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity.[3] The difluoromethoxy group, in particular, is often employed as a bioisosteric replacement for other functional groups, enhancing biological activity as seen in quorum sensing inhibitors.[4][5]
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a highly valuable bifunctional reagent that combines these features. It provides a pyridine core decorated with a lipophilic, metabolically stable -OCF₂H group and a reactive chloromethyl "handle." This chloromethyl group is an excellent electrophile, primed for nucleophilic substitution reactions, most notably with primary and secondary amines. This reaction provides a direct and efficient route to construct diverse libraries of 5-(aminomethyl)-2-(difluoromethoxy)pyridine derivatives, which are promising candidates for novel therapeutic agents.
This guide provides a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols, optimization strategies, and safety considerations.
Reaction Mechanism and Scientific Rationale
The primary reaction pathway is a classical bimolecular nucleophilic substitution (Sɴ2).
The Sɴ2 Pathway
The core transformation involves the displacement of the chloride leaving group from the benzylic-like (or more accurately, pyridyl-methyl) carbon by an amine nucleophile.
-
Nucleophile: The amine's lone pair of electrons initiates the attack on the electrophilic carbon of the chloromethyl group. The nucleophilicity of the amine is a key factor; primary aliphatic amines are generally more reactive than secondary amines due to less steric hindrance, and both are typically more reactive than aromatic amines.
-
Electrophile: The carbon atom of the -CH₂Cl group is electron-deficient due to the electronegativity of the chlorine atom. The adjacent pyridine ring, being electron-withdrawing, further enhances the electrophilicity of this site.
-
Leaving Group: The chloride ion (Cl⁻) is a good leaving group, readily displaced upon nucleophilic attack.
-
Transition State: The reaction proceeds through a single, high-energy transition state where the amine-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
The reaction is generally considered concerted, a common mechanism for substitutions on sp²-hybridized carbon centers in heterocyclic systems.[6]
Diagram of the Sɴ2 Reaction
Caption: General Sɴ2 reaction of this compound with an amine.
Experimental Protocols
Safety First: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
General Protocol for Reaction with an Aliphatic Amine
This protocol describes a typical reaction with a primary or secondary aliphatic amine.
Materials:
-
This compound (1.0 eq)
-
Aliphatic Amine (e.g., Piperidine, Morpholine, Benzylamine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 2.5 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.2 - 0.5 M concentration of the limiting reagent)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., MeCN).
-
Addition of Base: Add the base (K₂CO₃ or Et₃N, 2.0 - 2.5 eq). The use of a mild inorganic base like K₂CO₃ is often preferred to minimize side reactions and simplify workup.
-
Addition of Nucleophile: Add the aliphatic amine (1.2 - 1.5 eq) to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup - Filtration: If an inorganic base like K₂CO₃ was used, filter the reaction mixture to remove the solid salts and wash the filter cake with a small amount of the reaction solvent or EtOAc.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to obtain the pure 5-(aminomethyl)-2-(difluoromethoxy)pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol Variation for Aromatic or Less Reactive Amines
For less nucleophilic amines, such as anilines or certain heteroaromatic amines, more forcing conditions may be required.
Key Modifications:
-
Solvent: Use a higher-boiling polar aprotic solvent like DMF or Dimethyl Sulfoxide (DMSO).
-
Temperature: Increase the reaction temperature to 80-120 °C.
-
Base: A stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) may be beneficial.
-
Reaction Time: The reaction may require a longer duration (12-24 hours).
The workup procedure remains similar, although extra care must be taken to remove high-boiling solvents like DMF or DMSO during the extraction and concentration steps.
Optimization of Reaction Parameters
The success and efficiency of the synthesis depend on the careful selection of reaction parameters. The following table summarizes key variables and their typical effects.
| Parameter | Options | Rationale & Field Insights |
| Solvent | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | MeCN is a good starting point for many aliphatic amines due to its polarity and ease of removal. DMF is preferred for less reactive amines or poor solubility as it can be heated to higher temperatures.[10] |
| Base | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), DIPEA | K₂CO₃ is an inexpensive, effective, and easily removed base. Cs₂CO₃ is more soluble and can sometimes accelerate reactions. Et₃N or DIPEA are used when a homogeneous organic base is required. The base neutralizes the HCl generated during the reaction.[11] |
| Temperature | Room Temperature (RT) to 120 °C | Start at RT for reactive aliphatic amines. Gentle heating (40-60 °C) can increase the rate. For unreactive amines (e.g., anilines), higher temperatures (80-120 °C) are often necessary.[12] |
| Equivalents of Amine | 1.1 - 2.0 eq | A slight excess (1.2-1.5 eq) of the amine is typically used to drive the reaction to completion. A large excess can complicate purification. |
| Concentration | 0.1 M - 1.0 M | A concentration of 0.2-0.5 M is a standard starting point. More dilute conditions can sometimes prevent side reactions, while more concentrated conditions can increase the reaction rate. |
Overall Experimental Workflow
The following diagram outlines the complete process from reaction setup to final product characterization.
Caption: A step-by-step workflow for the synthesis and purification of target compounds.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Amine is not nucleophilic enough. 2. Insufficient temperature. 3. Reagents are wet. | 1. Switch to a higher boiling solvent (DMF) and increase temperature. 2. Use a stronger base (e.g., NaH with caution) for less reactive amines. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Products Observed | 1. Dialkylation (if using a primary amine). 2. Side reactions due to excessive heat. | 1. Use a larger excess of the primary amine or add the chloromethylpyridine slowly to the amine solution. 2. Run the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Excess amine is co-eluting with the product. 2. Product is very polar. | 1. Perform an acidic wash (e.g., dilute HCl) during workup to remove basic amine impurities. 2. Use a more polar eluent system for chromatography (e.g., DCM/Methanol). |
References
- Tung, T. T., & Quoc, T. N. (2019). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
- Cole-Parmer (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- Tung, T. T., & Quoc, T. N. (2019). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
- Bar-Ziv, R., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications.
- Oluwafemi, O. S., & Pillay, K. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.
- Kumar, P., & Kumar, R. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2021). A review on the medicinal importance of pyridine derivatives. ResearchGate.
- ResearchGate (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Reid, M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
- Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry.
- Narkhede, H. P., et al. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.
- Liu, H., et al. (2017). Preparation of 5-Functionalised Pyridine Derivatives using a Br/Mg Exchange Reaction: Application to the Synthesis of an Iron-Chelator Prodrug. ResearchGate.
- Hsu, M.-H., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules.
- Dvornikovs, V., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters.
- Uneme, H., et al. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. Google Patents.
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Application Notes and Protocols for the Reaction of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine with Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reaction of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine with thiol-based nucleophiles. This reaction, a cornerstone of medicinal chemistry, facilitates the synthesis of novel thioether derivatives. The strategic incorporation of the 2-(difluoromethoxy)pyridine moiety is of significant interest in drug discovery, as this group can enhance metabolic stability and modulate physicochemical properties.[1] This document outlines the underlying chemical principles, provides a detailed step-by-step experimental protocol for a representative S-alkylation reaction, discusses key reaction parameters, and offers a guide to troubleshooting common issues.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[2][3] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), is a widely employed strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethoxy group is often considered a metabolically robust bioisostere of a methoxy group, capable of preventing O-demethylation, a common metabolic liability.[1] Furthermore, the unique electronic properties of this group can influence a molecule's conformation, pKa, and binding interactions with biological targets.
This compound is a valuable bifunctional reagent that allows for the introduction of this desirable fluorinated pyridine motif onto a variety of molecular scaffolds. The chloromethyl group at the 5-position serves as a reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably thiols, to form stable thioether linkages.
Reaction Mechanism and Rationale
The reaction of this compound with a thiol proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Deprotonation of the Thiol: In the presence of a suitable base, the weakly acidic thiol (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻).[4][5] The choice of base is critical and depends on the pKa of the specific thiol and the overall reaction conditions.
-
Nucleophilic Attack: The highly nucleophilic sulfur of the thiolate anion attacks the electrophilic carbon of the chloromethyl group.[4][5]
-
Displacement of the Leaving Group: The chloride ion, a good leaving group, is displaced, resulting in the formation of a new carbon-sulfur bond and yielding the desired thioether product.
The SN2 nature of this reaction dictates that it is most efficient with primary alkyl halides, such as the chloromethyl group in our substrate, and is sensitive to steric hindrance.
Visualizing the Reaction Pathway
Caption: SN2 mechanism for the reaction of this compound with a thiol.
Detailed Experimental Protocol: Synthesis of 5-(((4-Methoxyphenyl)thio)methyl)-2-(difluoromethoxy)pyridine
This protocol describes a representative procedure for the S-alkylation of 4-methoxythiophenol with this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxythiophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Nucleophile Addition: Add anhydrous DMF via syringe to dissolve the starting materials (a concentration of 0.2-0.5 M is typical). Begin vigorous stirring. In a separate vial, dissolve 4-methoxythiophenol (1.05 eq) in a small amount of anhydrous DMF. Add the 4-methoxythiophenol solution dropwise to the reaction mixture at room temperature over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (a typical mobile phase would be a mixture of hexanes and ethyl acetate). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether product.
Key Reaction Parameters and Optimization
| Parameter | Recommended Conditions | Rationale and Optimization Considerations |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Triethylamine (Et₃N) | A mild inorganic base like K₂CO₃ is often sufficient to deprotonate the thiophenol without causing side reactions.[6] For less acidic thiols or to accelerate the reaction, a stronger base like Cs₂CO₃ can be used. Organic bases like Et₃N are also an option, particularly when a homogeneous reaction is desired.[1] |
| Solvent | DMF, Acetonitrile (MeCN), Acetone | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity. DMF and MeCN are excellent choices. Acetone can also be used and facilitates easy removal of the base by filtration.[6] |
| Temperature | Room Temperature | Most S-alkylation reactions with reactive electrophiles like chloromethylpyridines proceed efficiently at room temperature.[6] Gentle heating (40-50 °C) may be required for less reactive thiols or to reduce reaction times, but this can also increase the likelihood of side reactions. |
| Stoichiometry | Slight excess of thiol (1.05-1.1 eq) | Using a slight excess of the thiol can help to ensure complete consumption of the more valuable electrophile, this compound. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice to prevent the oxidation of the thiol to a disulfide, which is a common side reaction.[7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective base. 2. Low reactivity of the thiol. 3. Deactivated electrophile. | 1. Use a stronger base (e.g., Cs₂CO₃ or NaH). Ensure the base is anhydrous and finely powdered. 2. Gently heat the reaction mixture (40-50 °C). 3. Confirm the integrity of the this compound starting material. |
| Formation of Disulfide Byproduct | Oxidation of the thiol/thiolate. | 1. Ensure the reaction is carried out under a strict inert atmosphere (N₂ or Ar). 2. Use deoxygenated solvents.[7] |
| Multiple Products Observed by TLC/LC-MS | 1. Over-alkylation of the product. 2. Side reactions with the solvent. 3. Impure starting materials. | 1. This is unlikely with a thioether product but could occur if other nucleophilic sites are present on the thiol. 2. Ensure the use of high-purity, anhydrous solvents. 3. Purify starting materials if necessary. |
| Difficult Purification | Co-elution of product and starting material/byproducts. | 1. Optimize the eluent system for column chromatography. 2. Consider alternative purification methods such as recrystallization or preparative HPLC if necessary. |
Safety and Handling
-
This compound: This compound is an alkylating agent and should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract.
-
Thiols: Many thiols have strong, unpleasant odors and are toxic.
-
Bases: Handle all bases with appropriate care. For example, potassium carbonate is an irritant.
-
Solvents: DMF is a skin and respiratory irritant. Acetonitrile is flammable and toxic.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Workflow Diagram
Caption: General experimental workflow for the S-alkylation reaction.
References
- BenchChem. (2025).
- Kazemi, F., & Shirini, F. (2015). The alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- LibreTexts. (2024). 18.7: Thiols and Sulfides. In Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioethers via S-Alkylation with Trityl-Protected Bromoalkanes. BenchChem.
- Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions.
- Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would....
- LibreTexts. (2023). Thiols and Sulfides. In Chemistry LibreTexts.
- Royal Society of Chemistry. (n.d.). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry.
- Semantic Scholar. (2016). Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina.
- BenchChem. (2025). troubleshooting low yields in thiol synthesis. BenchChem.
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- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
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palladium-catalyzed cross-coupling with 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyridine core is a ubiquitous motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring. When functionalized with unique substituents, its therapeutic potential is significantly amplified. The molecule this compound is a prime example of such a highly valuable building block. The difluoromethoxy (-OCF₂H) group, in particular, is of high interest as it can enhance metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.[1]
This guide focuses on the synthetic utility of the chloromethyl group at the 5-position. This benzylic-type chloride is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-nitrogen bonds. Unlike the more inert C(aryl)-Cl bonds, this C(sp³)-Cl bond readily undergoes oxidative addition to a Pd(0) center, serving as the entry point to a range of powerful synthetic transformations. We will explore the theoretical underpinnings, practical considerations, and detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this key intermediate.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[2] When applied to this compound, it provides a robust method for introducing aryl, heteroaryl, or vinyl substituents at the methylene position.
Reaction Principle and Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key to success with a C(sp³)-Cl bond is selecting a catalyst system that promotes rapid oxidative addition while preventing unwanted side reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloromethyl group. This is often the rate-limiting step and is highly dependent on the choice of phosphine ligand.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[3]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general method for the coupling of arylboronic acids with the title compound. The use of a bulky, electron-rich biarylphosphine ligand like SPhos is often crucial for achieving high yields with less reactive chlorides.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a portion of the dioxane solvent to form the pre-catalyst.
-
Add the pre-catalyst solution to the Schlenk flask, followed by the remaining degassed dioxane and water.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 100 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 90 | 75-85 |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 70-80 |
Part 2: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking a terminal alkyne with an organohalide.[5] Its application to this compound allows for the synthesis of propargyl-pyridine derivatives, which are valuable intermediates for constructing more complex heterocyclic systems.
Reaction Principle and Catalytic Cycle
The reaction uniquely employs a dual-catalyst system. A palladium catalyst drives the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to activate the alkyne.[6]
-
Copper Acetylide Formation: The amine base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt (e.g., CuI) to form a highly reactive copper acetylide.
-
Oxidative Addition: As in the Suzuki coupling, a Pd(0) species inserts into the C-Cl bond of the substrate.
-
Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) center.
-
Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. The Cu(I) salt and the amine base are also regenerated in the process.
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol describes a standard Sonogashira reaction. It is critical to perform the reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv, also serves as solvent)
-
THF or Toluene (optional co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and this compound.
-
Add the solvent (e.g., THF), followed by the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Heat the reaction mixture to a temperature between 40-70 °C. The reaction is often exothermic and may not require extensive heating.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the mixture and filter through a pad of Celite to remove the ammonium salts.
-
Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[9] Coupling amines with the chloromethyl group provides direct access to substituted benzylamine derivatives.
Reaction Principle and Key Considerations
The mechanism is analogous to other cross-coupling reactions but requires a strong, non-nucleophilic base to deprotonate the amine coupling partner without promoting side reactions.[10]
-
Ligand Choice is Critical: The ligand must facilitate both the oxidative addition and the final C-N reductive elimination. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art and often give superior results.[11]
-
Base Compatibility: A strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to generate the nucleophilic amide in situ. The base must be strong enough to deprotonate the amine but not so nucleophilic that it attacks the substrate.[11]
-
Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. A strictly inert atmosphere must be maintained throughout the reaction.[11]
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol details the amination using a common secondary amine. The choice of a G3 pre-catalyst, which contains a built-in ligand and is air-stable, simplifies the reaction setup.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
In a glovebox or under a robust stream of inert gas, add NaOtBu to a dry Schlenk flask.
-
Add the RuPhos Pd G3 pre-catalyst, followed by this compound.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine via syringe, seal the flask, and begin vigorous stirring.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Amine Type | Catalyst System | Base | Solvent | Temp (°C) | General Outcome |
| Secondary (e.g., Morpholine) | RuPhos Pd G3 | NaOtBu | Toluene | 100 | High Yield |
| Primary (e.g., Benzylamine) | BrettPhos Pd G3 | LHMDS | Dioxane | 110 | Good to High Yield |
| Aniline | XPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | Moderate to High Yield |
| Amide (e.g., Benzamide) | AdBrettPhos Pd G1 | Cs₂CO₃ | Dioxane | 110 | Challenging, variable yield |
References
- ResearchGate. Coupling reactions of benzoyl chloride. [Link]
- MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
- DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
- ResearchGate. Sonogashira Reactions Catalyzed by a New and Efficient Copper(I)
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- DSpace@MIT.
- NET. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. [Link]
- Wikipedia.
- Beilstein Journals. Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. [Link]
- ResearchGate. Cationic Pd(II)-catalyzed C-H activation/cross-coupling reactions at room temperature: Synthetic and mechanistic studies. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Abstract
This comprehensive guide details the strategic application of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine as a pivotal building block in the synthesis of novel kinase inhibitors, with a particular focus on the Janus Kinase (JAK) family. We will explore the unique physicochemical properties conferred by the 2-(difluoromethoxy)pyridine moiety and its impact on metabolic stability and target engagement. This document provides detailed, field-proven protocols for the synthesis of a representative JAK inhibitor, including reaction schemes, step-by-step procedures, and characterization data. Furthermore, we will delve into the structure-activity relationships (SAR) of this class of compounds and visualize the targeted biological pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.
Introduction: The Strategic Advantage of the 2-(Difluoromethoxy)pyridine Moiety in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[1] The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a central role in cytokine signaling through the JAK-STAT pathway, making them prime targets for therapeutic intervention in inflammatory diseases and myeloproliferative neoplasms.[2][3]
The design of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry. The incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacological properties of drug candidates.[4] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique set of advantages over the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[5] It acts as a bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds, while offering improved metabolic stability due to the strong carbon-fluorine bonds.[5] This increased stability can lead to a longer drug half-life and reduced clearance.[5] Furthermore, the electron-withdrawing nature of the difluoromethoxy group can modulate the pKa of nearby functionalities, optimizing the ionization state of a drug at physiological pH for improved solubility and permeability.[5]
This compound is a versatile and highly reactive building block that allows for the strategic introduction of the beneficial 2-(difluoromethoxy)pyridine moiety into a variety of kinase inhibitor scaffolds. The chloromethyl group at the 5-position provides a reactive handle for nucleophilic substitution reactions, enabling the coupling of this key fragment with a diverse range of heterocyclic cores commonly found in kinase inhibitors.[6]
This guide will provide a detailed protocol for the synthesis of a novel JAK inhibitor based on a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor design, utilizing this compound as the key electrophile.
The JAK-STAT Signaling Pathway: A Key Target in Inflammatory Diseases
The JAK-STAT signaling pathway is a critical communication route for over 50 cytokines and growth factors, playing a central role in the immune system.[6] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[3] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[4] Small molecule JAK inhibitors can block this cascade by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of STATs and downstream signaling.[4]
Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-based JAK Inhibitor
The following section provides a detailed, step-by-step protocol for the synthesis of a representative novel JAK inhibitor, demonstrating the utility of this compound. The synthetic strategy involves a nucleophilic substitution reaction between a heterocyclic amine (the nucleophile) and this compound (the electrophile).
Synthetic Workflow Overview
The overall synthetic workflow is a two-step process starting from commercially available materials. The first step is the synthesis of the pyrazolo[1,5-a]pyrimidin-7-amine core, followed by its coupling with this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine (Core Nucleophile)
This protocol describes the synthesis of the heterocyclic amine core, which will act as the nucleophile in the subsequent coupling reaction.[7]
-
Materials:
-
3-Amino-1H-pyrazole
-
Malononitrile
-
Ethanol
-
Sodium ethoxide solution (21% in ethanol)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 3-amino-1H-pyrazole (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Slowly add sodium ethoxide solution (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water and neutralize with 1M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrazolo[1,5-a]pyrimidin-7-amine.
-
Protocol 2: Synthesis of 7-((2-(Difluoromethoxy)pyridin-5-yl)methyl)pyrazolo[1,5-a]pyrimidin-5-amine (Final Product)
This protocol details the nucleophilic substitution reaction to couple the pyrazolo[1,5-a]pyrimidine core with this compound.
-
Materials:
-
Pyrazolo[1,5-a]pyrimidin-7-amine (from Protocol 1)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve pyrazolo[1,5-a]pyrimidin-7-amine (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final kinase inhibitor.
-
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 65-80% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight |
Biological Evaluation and Structure-Activity Relationship (SAR)
The synthesized inhibitor should be evaluated for its activity against the JAK family of kinases. The following table presents hypothetical but representative inhibitory concentration (IC₅₀) data for our novel compound against different JAK isoforms, illustrating a potential selectivity profile.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Novel Inhibitor | 15 | 5 | 150 | 25 |
| Tofacitinib (Reference) | 1 | 20 | 112 | 344 |
Data is hypothetical and for illustrative purposes only.
The structure-activity relationship (SAR) for this class of inhibitors often reveals key insights. The 2-(difluoromethoxy)pyridine moiety is crucial for maintaining potency and favorable pharmacokinetic properties.[5] The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binder, forming key hydrogen bonds with the kinase's ATP-binding site.[7] Modifications to the core or the linker can significantly impact selectivity across the JAK family. For instance, the introduction of substituents on the pyrazole ring could be explored to enhance selectivity for a specific JAK isoform.[8]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented in this guide demonstrate a robust and efficient method for incorporating the advantageous 2-(difluoromethoxy)pyridine moiety into a privileged kinase inhibitor scaffold. The resulting compounds have the potential for high potency and desirable drug-like properties, making this synthetic strategy a compelling avenue for the discovery of next-generation therapeutics targeting the JAK family and other kinases.
References
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- (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed. (2019, July 11). [Link]
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- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023, November 27). [Link]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (2022, March 29). [Link]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines | ACS Omega. (2023, November 27). [Link]
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-(Aminomethyl)-2-(difluoromethoxy)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 5-(aminomethyl)-2-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry. The pyridine scaffold is a cornerstone of many FDA-approved drugs, prized for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[1][2] The introduction of a difluoromethoxy (-OCHF₂) group can significantly modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in modern drug design.[3] This guide presents a robust, multi-step synthetic route starting from a commercially available precursor. We provide two distinct, field-proven protocols for the critical nitrile reduction step: a high-yield lithium aluminum hydride reduction and a scalable catalytic hydrogenation alternative. Furthermore, we include validated methods for the N-Boc protection and subsequent deprotection of the final amine, offering flexibility for further synthetic transformations. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and characterization data to ensure reliable and reproducible outcomes.
Overall Synthetic Strategy
The preparation of the target compound is accomplished via a three-step sequence starting from 2-(difluoromethoxy)-5-methylpyridine. The strategy involves a free-radical bromination of the methyl group, followed by nucleophilic substitution with a cyanide source to generate the key nitrile intermediate. The final step is the reduction of this nitrile to the primary amine.
Figure 1: Overall synthetic route for 5-(aminomethyl)-2-(difluoromethoxy)pyridine.
Synthesis of Key Intermediate: 5-(Cyanomethyl)-2-(difluoromethoxy)pyridine
This section details the preparation of the crucial nitrile intermediate. The successful execution of these steps is paramount for the overall yield and purity of the final product.
Protocol 2.1: Free-Radical Bromination of 2-(Difluoromethoxy)-5-methylpyridine
Rationale: This step utilizes N-Bromosuccinimide (NBS) and a radical initiator, Azobisisobutyronitrile (AIBN), to selectively brominate the methyl group. This reaction proceeds via a free-radical chain mechanism and is highly effective for benzylic-type positions, such as the methyl group on the pyridine ring, without affecting the aromatic core. Carbon tetrachloride (CCl₄) is the solvent of choice due to its inertness under radical conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2-(Difluoromethoxy)-5-methylpyridine | 159.14 | 5.00 g | 31.4 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.85 g | 32.9 (1.05 eq) |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.26 g | 1.57 (0.05 eq) |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(difluoromethoxy)-5-methylpyridine (5.00 g, 31.4 mmol) and carbon tetrachloride (100 mL).
-
Add N-Bromosuccinimide (5.85 g, 32.9 mmol) and AIBN (0.26 g, 1.57 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, cool the mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 5-(bromomethyl)-2-(difluoromethoxy)pyridine as an oil. This product is often used in the next step without further purification.
Safety: Carbon tetrachloride is a hazardous and environmentally damaging solvent; work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). AIBN is a potential explosive upon heating and should be handled with care.
Protocol 2.2: Nucleophilic Cyanation
Rationale: This step is a standard Sₙ2 reaction where the bromide, a good leaving group, is displaced by the cyanide anion. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this transformation, as it effectively solvates the sodium cation while leaving the cyanide nucleophile highly reactive.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Crude 5-(bromomethyl)-2-(difluoromethoxy)pyridine | 238.03 | ~31.4 mmol | ~31.4 |
| Sodium Cyanide (NaCN) | 49.01 | 1.85 g | 37.7 (1.2 eq) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 80 mL | - |
Procedure:
-
Dissolve the crude 5-(bromomethyl)-2-(difluoromethoxy)pyridine in DMSO (80 mL) in a 250 mL round-bottom flask.
-
Carefully add sodium cyanide (1.85 g, 37.7 mmol) in portions to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the brominated intermediate is no longer detectable.
-
Upon completion, pour the reaction mixture into 400 mL of cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to afford 5-(cyanomethyl)-2-(difluoromethoxy)pyridine as a pure solid.
Safety: Sodium cyanide is extremely toxic. Handle with extreme caution in a chemical fume hood. All glassware and waste must be quenched with bleach or hydrogen peroxide solution before disposal.
Reduction of the Nitrile to the Primary Amine
Two effective methods are presented for this crucial transformation. The choice depends on available equipment, safety considerations, and scale.
Protocol 3.1 (Method A): Lithium Aluminum Hydride (LiAlH₄) Reduction
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of readily converting nitriles to primary amines.[4][5][6] The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.[5] A careful aqueous workup is required to quench the excess reagent and hydrolyze the resulting aluminum complexes to liberate the amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 5-(Cyanomethyl)-2-(difluoromethoxy)pyridine | 184.14 | 4.00 g | 21.7 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.65 g | 43.4 (2.0 eq) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Water (H₂O) | 18.02 | 1.7 mL | - |
| 15% Sodium Hydroxide (NaOH) aq. | 40.00 | 1.7 mL | - |
| Water (H₂O) | 18.02 | 5.1 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked flask under an inert atmosphere, add LiAlH₄ (1.65 g, 43.4 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 5-(cyanomethyl)-2-(difluoromethoxy)pyridine (4.00 g, 21.7 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back down to 0°C.
-
Quench the reaction carefully using a Fieser workup:
-
Slowly and dropwise, add water (1.7 mL).
-
Next, add 15% aqueous NaOH solution (1.7 mL).
-
Finally, add water (5.1 mL).
-
-
Stir the resulting granular white precipitate vigorously for 1 hour at room temperature.
-
Filter the solid through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield 5-(aminomethyl)-2-(difluoromethoxy)pyridine. The product may be purified further by chromatography if necessary.
Safety: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. All operations must be conducted under a strictly inert and anhydrous atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas; it must be performed slowly and with extreme caution behind a blast shield.
Protocol 3.2 (Method B): Catalytic Hydrogenation
Rationale: Catalytic hydrogenation is a milder and often safer alternative to metal hydride reductions, particularly on a larger scale.[7] Raney® Nickel is a common catalyst for nitrile reduction.[8] The reaction is performed under a hydrogen atmosphere, where the nitrile is reduced on the catalyst surface. An ammonia-saturated solvent is often used to suppress the formation of secondary amine byproducts.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 5-(Cyanomethyl)-2-(difluoromethoxy)pyridine | 184.14 | 4.00 g | 21.7 |
| Raney® Nickel (50% slurry in water) | - | ~0.4 g (10 wt%) | - |
| Methanol (saturated with ammonia) | 32.04 | 100 mL | - |
| Hydrogen (H₂) gas | 2.02 | - | - |
Procedure:
-
Prepare a solution of 5-(cyanomethyl)-2-(difluoromethoxy)pyridine (4.00 g, 21.7 mmol) in methanol previously saturated with ammonia gas (100 mL).
-
Carefully wash the Raney® Nickel slurry with water and then with methanol to remove residual water.
-
Add the washed Raney® Nickel catalyst (~0.4 g) to the solution in a suitable hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Heat the mixture to 40-50°C and agitate vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.
-
Concentrate the filtrate under reduced pressure to afford the desired product, 5-(aminomethyl)-2-(difluoromethoxy)pyridine.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: 189.07 |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (s, 1H, pyridine-H6), ~7.8 (d, 1H, pyridine-H4), ~6.8 (d, 1H, pyridine-H3), ~6.5 (t, 1H, -OCH F₂), ~3.9 (s, 2H, -CH ₂NH₂), ~1.6 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (C2), ~148 (C6), ~140 (C4), ~135 (C5), ~115 (t, -OC HF₂), ~110 (C3), ~45 (-C H₂NH₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): ~ -80 (d, 2F) |
Optional Amine Protection & Deprotection
For multi-step syntheses, protecting the primary amine is often necessary. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[9][10][11]
Figure 2: Boc-protection and deprotection workflow for the primary amine.
Protocol 5.1: N-Boc Protection
Rationale: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). A base like triethylamine (TEA) is used to neutralize the protonated amine intermediate.[11]
Procedure:
-
Dissolve 5-(aminomethyl)-2-(difluoromethoxy)pyridine (1.0 g, 5.31 mmol) in dichloromethane (DCM, 25 mL).
-
Add triethylamine (0.88 mL, 6.37 mmol, 1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.28 g, 5.84 mmol, 1.1 eq) to the solution.
-
Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting amine.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can be purified by chromatography if needed.
Protocol 5.2: N-Boc Deprotection
Rationale: The Boc group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbamate, leading to the elimination of carbon dioxide and the stable tert-butyl cation, thereby liberating the free amine.[12][13][14]
Procedure:
-
Dissolve the N-Boc protected amine (1.0 g, 3.47 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) and stir at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Stir for 1-2 hours until TLC shows complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a small amount of DCM and neutralize by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract with DCM or ethyl acetate, dry the organic layer, and concentrate to obtain the free amine.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link][15]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][16]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][12]
- Chemguide. Reduction of nitriles. [Link][4]
- Chemistry LibreTexts. Gabriel Synthesis. [Link][17]
- Study Mind. Amines - Nitriles (A-Level Chemistry). [Link][7]
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link][5]
- Scribd. The Gabriel Synthesis of Primary Amines. [Link][18]
- NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link][19]
- Wikipedia. Nitrile reduction. [Link][8]
- Chemistry LibreTexts. Chemistry of Nitriles. [Link][6]
- JoVE. Preparation of 1° Amines: Gabriel Synthesis. [Link][20]
- RSC Publishing. Dual protection of amino functions involving Boc. [Link][10]
- National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][21]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link][13]
- J&K Scientific LLC. BOC Protection and Deprotection. [Link][11]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link][22]
- Chemistry Steps. Boc Protecting Group for Amines. [Link][14]
- MDPI. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. [Link][23]
- Chemsrc. 2-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetonitrile. [Link][25]
- PubChem. 5-(Difluoromethyl)pyridine-2-carboxylic acid. [Link][27]
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link][28]
- Google Patents.
- Organic Syntheses Procedure. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link][30]
- Organic Syntheses Procedure. 4-(2-AMINOETHYL)PYRIDINE. [Link][31]
- RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. [Link][33]
- Google Patents.
- National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link][3]
- Organic Syntheses Procedure. n-(5-chloro-2-pyridyl)triflimide. [Link][35]
- PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link][36]
- Google Patents.
- PubMed. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link][1]
- Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link][38]
- National Institutes of Health (NIH). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link][2]
- Google Patents.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
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- 13. genscript.com [genscript.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
scale-up synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine derivatives
Application Note & Protocol
Topic: Scale-Up Synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical building block in modern medicinal and agrochemical development. Its unique combination of a reactive chloromethyl handle for subsequent derivatization and a difluoromethoxy group—a key bioisostere for modulating physicochemical properties—makes it a highly valuable intermediate.[1][2] This document provides a comprehensive guide to the scalable synthesis of this compound, moving from theoretical chemistry to practical, large-scale production protocols. We detail a robust two-step synthetic route, address the critical challenges of introducing the difluoromethoxy moiety and performing selective side-chain chlorination, and provide in-depth safety protocols essential for industrial application. The methodologies have been designed for efficiency, safety, and high fidelity, ensuring a reliable supply of this pivotal chemical intermediate.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone of pharmaceutical and agrochemical compounds, prized for its role in molecular recognition and its ability to act as a bioisostere for a phenyl ring.[3][4] The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the difluoromethoxy (-OCF₂H) group, has become a dominant theme in drug design. This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.[5]
The target molecule, this compound, is of particular interest for two primary reasons:
-
The 2-(Difluoromethoxy) Group: This group serves as a metabolically stable mimic of a phenol or anisole group, while also acting as a weak hydrogen bond donor, which can favorably alter interactions with biological targets.[6]
-
The 5-(Chloromethyl) Group: This functional group is a versatile electrophilic handle, enabling facile nucleophilic substitution reactions to build more complex molecular architectures. It serves as a linchpin for introducing a wide array of other functional groups, making it an ideal intermediate for library synthesis and lead optimization.[7][8]
However, the synthesis of such a molecule is not trivial, especially at scale. The key challenges lie in the efficient and safe introduction of the -OCF₂H group and the selective free-radical chlorination of a methyl group without affecting the electron-rich pyridine ring. This guide presents a validated pathway that addresses these challenges directly.
Overall Synthetic Strategy
The selected synthetic route is a two-step process designed for scalability, starting from the readily available and cost-effective precursor, 5-methyl-2-hydroxypyridine. This strategy prioritizes operational safety, reaction efficiency, and ease of purification for industrial-scale production.
Figure 1: High-level overview of the two-step synthetic workflow.
Key Process Steps: Detailed Protocols and Scientific Rationale
Step 1: Synthesis of 5-Methyl-2-(difluoromethoxy)pyridine
The introduction of the difluoromethoxy group is the most critical step. While various reagents exist, the use of sodium 2-chloro-2,2-difluoroacetate offers a balance of reactivity, cost-effectiveness, and improved safety over gaseous reagents like chlorodifluoromethane, especially at scale.
Protocol:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 5-methyl-2-hydroxypyridine (1.0 eq) and dimethylformamide (DMF, 5 volumes).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the slurry. The base is crucial for deprotonating the hydroxypyridine to form the more nucleophilic pyridinoxide.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.0 eq) and a small amount of water (0.5 volumes). The water facilitates the dissolution of the reagents.
-
Reaction: Heat the reaction mixture to 100-110 °C. The thermal decarboxylation of the chloro-difluoroacetate salt generates a difluorocarbene (:CF₂) intermediate in situ, which is then trapped by the pyridinoxide. Maintain this temperature for 8-12 hours, monitoring by HPLC or LC-MS for the disappearance of the starting material.
-
Workup and Isolation:
-
Cool the mixture to room temperature and dilute with water (10 volumes).
-
Extract the product into a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 5 volumes).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
-
Purification: Purify the crude oil via vacuum distillation to obtain 5-methyl-2-(difluoromethoxy)pyridine in high purity.
Scientific Rationale:
The reaction proceeds via the in situ generation of difluorocarbene from the thermal decomposition of the halodifluoroacetate salt. The highly electrophilic carbene is then intercepted by the potassium salt of 5-methyl-2-hydroxypyridine. This method avoids the handling of hazardous and difficult-to-contain gases and is well-suited for large-scale reactors. The choice of DMF as a solvent is due to its high boiling point and its ability to solubilize the inorganic salts.
| Parameter | Value | Rationale |
| Temperature | 100-110 °C | Optimal for controlled decarboxylation and carbene formation. |
| Base | K₂CO₃ | Cost-effective, strong enough for deprotonation, and easy to handle. |
| Solvent | DMF / H₂O | High boiling point and excellent solvency for reagents. |
| Typical Yield | 75-85% | |
| Purity (Post-Distillation) | >98% |
Step 2: Radical Chlorination to this compound
The final step involves the selective chlorination of the benzylic-like methyl group. A free-radical pathway is employed to avoid electrophilic aromatic substitution on the pyridine ring. Sulfuryl chloride (SO₂Cl₂) is chosen as the chlorinating agent because it is a liquid that is easier to handle and dose accurately compared to chlorine gas.[9]
Protocol:
-
Reactor Setup: In a separate, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the purified 5-methyl-2-(difluoromethoxy)pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 volumes).
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (0.05 eq).
-
Chlorination: Heat the mixture to reflux (approx. 40 °C for DCM). Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise over 1-2 hours. The slow addition is critical to control the exotherm and prevent the formation of di- and tri-chlorinated byproducts.[10]
-
Reaction Monitoring: Monitor the reaction progress by GC or ¹H NMR, observing the disappearance of the methyl singlet and the appearance of the chloromethyl singlet. The reaction is typically complete within 3-5 hours after the addition is finished.
-
Quenching and Workup:
-
Cool the reaction to room temperature.
-
Slowly quench the excess SO₂Cl₂ by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This is an exothermic process.
-
Separate the organic layer. Wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation if it remains an oil.
Scientific Rationale:
The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals abstract a hydrogen atom from the methyl group of the pyridine substrate, forming a resonance-stabilized benzylic-type radical. This radical then reacts with SO₂Cl₂ to form the chloromethyl product and a sulfonyl chloride radical, propagating the chain reaction. Using a slight excess of the chlorinating agent ensures full conversion, while slow addition and controlled temperature minimize side reactions.
Scale-Up Safety and Hazard Management
Chlorination reactions carry inherent risks, including the potential for runaway reactions and the release of toxic and corrosive byproducts like HCl and SO₂.[11][12] A robust safety protocol is non-negotiable.
Figure 2: Workflow for operational safety management.
| Hazard | Risk | Control Measures |
| Sulfuryl Chloride (SO₂Cl₂) | Highly corrosive, toxic upon inhalation, reacts violently with water. | Handle only in a well-ventilated fume hood or closed system. Use appropriate PPE: neoprene gloves, chemical splash goggles, and a face shield.[13] Have a sodium bicarbonate solution ready for quenching spills. |
| Reaction Exotherm | Potential for a runaway reaction during chlorination, leading to over-pressurization. | Use a jacketed reactor with controlled cooling. Ensure slow, subsurface addition of SO₂Cl₂. Monitor internal temperature continuously. |
| HCl and SO₂ Gas Evolution | Toxic and corrosive gases are released during the reaction and quench. | Vent the reactor exhaust through a caustic scrubber (e.g., NaOH solution) to neutralize acidic gases.[14] |
| Radical Initiator (AIBN) | Thermally unstable; can decompose violently if heated improperly. | Store refrigerated. Do not add to a solution that is already overheated. |
Analytical Characterization
Rigorous analytical control is essential to confirm the identity and purity of the final product.[15][16]
Analytical Methods:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-8.0 ppm (d, 1H, Pyridine-H6)
-
δ ~7.4-7.6 ppm (dd, 1H, Pyridine-H4)
-
δ ~7.0-7.2 ppm (t, 1H, -OCF₂H , J ≈ 74 Hz)
-
δ ~4.6 ppm (s, 2H, -CH₂Cl)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Signals corresponding to the pyridine ring carbons.
-
δ ~115 ppm (t, -O CF₂H, J ≈ 260 Hz)
-
δ ~45 ppm (-CH₂Cl)
-
-
LC-MS (ESI+): Calculation for C₇H₆ClF₂NO. Expected [M+H]⁺ peak.
-
GC Analysis: To determine purity and quantify any residual starting material or over-chlorinated byproducts.
| Test | Specification | Purpose |
| Appearance | Colorless to pale yellow oil or solid | Visual quality check |
| Purity (by GC or HPLC) | ≥ 98.5% | Ensures suitability for subsequent reactions |
| Identity (by ¹H NMR) | Conforms to structure | Confirms chemical identity |
| Residual Solvents (by GC) | ≤ 0.5% | Process control |
Conclusion
This application note outlines a validated and scalable two-step synthesis for this compound. By selecting manageable reagents and focusing on process control and safety, this protocol provides a reliable foundation for the industrial production of this key pharmaceutical and agrochemical intermediate. The detailed procedural steps, coupled with the rationale behind them, are intended to empower researchers and process chemists to implement this synthesis with confidence and high success rates.
References
- Wikipedia. "Pyridine.
- Post Apple Scientific. "Industrial Chemicals: How Pyridine Is Produced.
- Al-Tameemi, M., et al. "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." RSC Medicinal Chemistry.
- Oxfam WASH. "Chlorination in Emergencies.
- ACS Chemical Health & Safety. "Safe handling of chlorine.
- IChemE. "SAFETY OF CHLORINATION REACTIONS.
- Leleu, J. "Safety of chlorine production and chlorination processes." ResearchGate.
- Pipe Testing Services. "Chlorination Safety Protocols & PPE for Water Disinfection.
- Kumar, S., et al. "Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives." NIH National Library of Medicine.
- Al-Tameemi, M., et al. "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." RSC Publishing.
- Mikláš, R., et al. "Synthesis and Spectral Analysis of Pyridine Derivates." DOI.
- Organic Chemistry Portal. "Direct Synthesis of Pyridine Derivatives.
- Movassaghi, M., et al. "Direct Synthesis of Pyridine Derivatives." Journal of the American Chemical Society.
- Pitarch-Jarque, J., et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent." PMC.
- Google Patents. "Method of side-chain chlorination of 2-chloro-methylpyridine.
- Narkhede, H. P., et al. "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module." ResearchGate.
- Yoshikawa, T., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PubMed Central.
- Google Patents. "A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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analytical methods for monitoring reactions of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
An Application Guide: High-Throughput Analytical Methodologies for Monitoring Reactions of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Abstract
This compound is a pivotal building block in contemporary pharmaceutical and agrochemical synthesis, prized for its dual reactive sites and the advantageous pharmacokinetic properties conferred by the difluoromethoxy group.[1] The inherent reactivity of the chloromethyl moiety, a potent electrophile, necessitates precise and robust analytical monitoring to ensure reaction completeness, identify byproducts, and optimize process parameters for yield and purity. This guide provides a comprehensive overview and detailed protocols for three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy—for the real-time and offline monitoring of synthetic transformations involving this key intermediate.
Introduction: The Analytical Imperative
The synthesis of complex active pharmaceutical ingredients (APIs) from functionalized precursors like this compound involves multi-step reaction sequences where precise control is paramount. The primary reactive center, the benzylic chloride of the chloromethyl group, is highly susceptible to nucleophilic substitution.[2] Uncontrolled reactions can lead to a complex mixture of products and impurities, complicating downstream processing and compromising final product quality. Therefore, implementing reliable analytical methods is not merely a quality control step but a critical component of process development and optimization.
This document serves as a practical guide for researchers and process chemists, detailing field-proven protocols designed to provide accurate, real-time insights into reaction kinetics and composition. We will explore the causality behind methodological choices, from column chemistry and mobile phase selection to the unique advantages of leveraging the fluorine nucleus as a spectroscopic handle.
Core Challenge: Monitoring a Multifaceted Reagent
The analytical challenge stems from the molecule's distinct functional groups:
-
The Pyridine Core: Provides basicity and aromaticity, influencing chromatographic retention and ionization behavior.
-
The Chloromethyl Group: A highly reactive electrophile, making the starting material susceptible to degradation and side reactions, particularly with nucleophilic solvents or reagents.[3] Its thermal lability can also be a concern for high-temperature techniques like GC.
-
The Difluoromethoxy Group (-OCF₂H): While enhancing metabolic stability in final products, this group provides a unique and powerful analytical tool.[1] The two fluorine atoms serve as a highly sensitive probe for ¹⁹F NMR, offering a clean, unambiguous window into the reaction's progress.[4]
A multi-pronged analytical approach is therefore recommended to gain a holistic understanding of the reaction matrix.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: HPLC is the workhorse of reaction monitoring for its robustness, versatility, and non-destructive nature. A reversed-phase method (RP-HPLC) is ideal for separating the moderately polar this compound and its likely reaction products from a complex reaction mixture. UV detection is suitable due to the aromatic pyridine core, which provides a strong chromophore.
Causality in Protocol Design:
-
Column Choice (C18): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which effectively retains the pyridine compound and its derivatives via hydrophobic interactions, allowing for separation based on polarity differences.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. A gradient elution is employed to ensure adequate separation of early-eluting polar impurities and later-eluting nonpolar products within a reasonable timeframe.
-
Buffer (Ammonium Acetate): For LC-MS applications, a volatile buffer like ammonium acetate is crucial.[5] For HPLC-UV, a phosphate buffer could be used, but using a mass spectrometry-compatible method from the outset provides greater flexibility. It also helps maintain a consistent pH to ensure reproducible ionization states and retention times.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for reaction monitoring.
Protocol: HPLC-UV Monitoring
-
Instrumentation & Reagents:
-
HPLC system with gradient pump, autosampler, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Reaction quenching solution: Acetonitrile.
-
-
Sample Preparation:
-
Carefully withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of acetonitrile in a 1.5 mL microcentrifuge tube. This stops the reaction and precipitates salts.
-
Vortex the sample and centrifuge for 2 minutes at 10,000 rpm.
-
Transfer 100 µL of the supernatant to a new tube and dilute with 900 µL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C |
| UV Wavelength | 270 nm |
| Gradient | 10% B to 95% B over 15 min |
| Hold at 95% B for 3 min | |
| 95% B to 10% B over 1 min | |
| Hold at 10% B for 4 min |
-
Data Analysis:
-
Identify the peak for the starting material, this compound, based on the retention time of a pure standard.
-
Monitor the decrease in the peak area of the starting material over time.
-
Monitor the increase in the peak area(s) of the product(s).
-
Calculate the percent conversion using area normalization: % Conversion = [ (Initial Area_SM - Area_SM(t)) / Initial Area_SM ] * 100.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][7] It offers superior separation efficiency compared to HPLC and provides structural information through mass spectrometry, aiding in the identification of unknown byproducts. Direct injection without derivatization is often possible for pyridine compounds.[7]
Causality in Protocol Design:
-
Column Choice (HP-5ms): A non-polar (5%-phenyl)-methylpolysiloxane column is chosen for its versatility and thermal stability. It separates compounds primarily based on their boiling points and is robust enough for general-purpose analysis of heterocyclic compounds.[7]
-
Injection Mode (Split): A split injection is used to prevent column overloading and ensure sharp chromatographic peaks, as reaction monitoring samples can be relatively concentrated.
-
Ionization (Electron Ionization - EI): Standard 70 eV EI is used to generate reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident compound identification.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for reaction monitoring and byproduct identification.
Protocol: GC-MS Monitoring
-
Instrumentation & Reagents:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
HP-5ms column (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Reagents: Ethyl Acetate, Saturated Sodium Bicarbonate solution, Water, Anhydrous Sodium Sulfate.
-
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute with 1 mL of ethyl acetate and 1 mL of saturated sodium bicarbonate solution in a 4 mL vial.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a GC vial.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 80 °C (hold 2 min) |
| Ramp to 280 °C at 20 °C/min | |
| Hold at 280 °C for 5 min | |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 40 - 450 m/z |
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to observe the separation of components.
-
Extract the mass spectrum for each peak of interest.
-
Compare the mass spectrum of the starting material peak with a reference spectrum.
-
For new peaks (products or impurities), perform a library search (e.g., NIST) and analyze the fragmentation pattern to propose structures.
-
Method 3: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Principle & Rationale: ¹⁹F NMR is an exceptionally powerful and direct method for monitoring reactions involving fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive—nearly 83% that of ¹H NMR.[8] Critically, the chemical shift of the fluorine atoms in the -OCF₂H group is exquisitely sensitive to its electronic environment. Any chemical transformation at the chloromethyl position will alter this environment, causing a distinct shift in the ¹⁹F signal. This allows for unambiguous, real-time tracking of reactant consumption and product formation with minimal sample preparation and a very clean spectral background.[4][9]
Causality in Protocol Design:
-
Solvent Choice (Deuterated): A deuterated solvent (e.g., CDCl₃ or Acetone-d₆) is used for the field-frequency lock required by the NMR spectrometer.
-
No Internal Standard (for kinetics): For simple conversion monitoring, an internal standard is not strictly necessary. The relative integrals of the reactant and product ¹⁹F signals provide a direct ratio of their concentrations.
-
Proton Decoupling: While not always necessary, proton decoupling can simplify the ¹⁹F spectrum by collapsing the triplet (from coupling to the -OCF₂H proton) into a singlet, which can be easier to integrate accurately.
Experimental Workflow: ¹⁹F NMR Analysis
Caption: ¹⁹F NMR workflow for direct and quantitative reaction monitoring.
Protocol: ¹⁹F NMR Monitoring
-
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
-
-
Sample Preparation:
-
Withdraw a ~100 µL aliquot from the reaction mixture.
-
Add ~0.5 mL of the chosen deuterated solvent.
-
Mix thoroughly and transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Example on a 400 MHz instrument):
| Parameter | Setting |
| Nucleus | ¹⁹F |
| Frequency | ~376 MHz |
| Pulse Program | Standard ¹⁹F observe with ¹H decoupling |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 16-64 (depending on concentration) |
| Spectral Width | ~200 ppm (centered appropriately) |
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Identify the ¹⁹F signal corresponding to the -OCF₂H group of the starting material. This will likely be a triplet (due to coupling with the geminal proton) unless decoupled.
-
As the reaction proceeds, a new ¹⁹F signal corresponding to the product will appear at a different chemical shift.
-
Integrate both the reactant signal (I_SM) and the product signal (I_P).
-
Calculate the percent conversion directly from the integrals: % Conversion = [ I_P / (I_SM + I_P) ] * 100.
-
Method Comparison Summary
| Feature | HPLC-UV | GC-MS | ¹⁹F NMR |
| Primary Use | Quantitative monitoring of known components | Separation and identification of volatile byproducts | Direct, unambiguous quantitative monitoring |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL) | Moderate (mg/mL) |
| Sample Prep | Dilution, filtration | Extraction, drying | Minimal (dilution in D-solvent) |
| Analysis Time | ~20-30 min/sample | ~20-30 min/sample | ~5-15 min/sample |
| Structural Info | None (retention time only) | High (fragmentation pattern) | High (chemical shift, coupling) |
| Key Advantage | Robust, widely available, good for purity | Excellent for impurity identification | High specificity, speed, minimal prep |
| Key Limitation | Co-elution possible, no structural ID | Compound must be thermally stable/volatile | Lower sensitivity, requires NMR access |
Conclusion
The effective monitoring of reactions involving this compound relies on a well-chosen analytical strategy. For routine, quantitative tracking of conversion and purity, RP-HPLC provides a robust and reliable platform. For in-depth analysis of reaction byproducts and impurities, the high separation power and structural elucidation capabilities of GC-MS are invaluable. Finally, for rapid, unambiguous, and direct measurement of reactant-to-product conversion, ¹⁹F NMR stands out as a superior technique, leveraging the unique properties of the difluoromethoxy group. By employing these methods in a complementary fashion, researchers and drug development professionals can achieve a comprehensive understanding of their chemical processes, leading to faster optimization, higher yields, and improved product quality.
References
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from The Royal Society of Chemistry website. [Link]
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...).
- University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from University of Ottawa NMR Facility website. [Link]
- National Institutes of Health. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR.
- ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
Sources
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- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
Mastering the Purification of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine: An Application Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is paramount. This guide provides an in-depth exploration of purification techniques for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a key building block in the synthesis of numerous active compounds. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to achieve high-purity material, ensuring the integrity and success of subsequent synthetic transformations.
The Criticality of Purity for this compound
This compound is a versatile intermediate characterized by its reactive chloromethyl group and the electron-withdrawing difluoromethoxy substituent. These features make it a valuable precursor for introducing the pyridyl moiety into larger molecular scaffolds. However, the synthetic routes to this compound can often yield a mixture of impurities, including constitutional isomers, over-chlorinated byproducts, and unreacted starting materials. The presence of these impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and complications in downstream processing and biological testing. Therefore, robust purification strategies are not merely a matter of good laboratory practice but a critical step in the drug discovery and development workflow.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. Based on common synthetic routes for analogous chloromethylpyridines, the following impurities should be considered:
-
Positional Isomers: Isomers such as 3-(Chloromethyl)-2-(difluoromethoxy)pyridine or 6-(Chloromethyl)-2-(difluoromethoxy)pyridine can arise from non-selective chloromethylation reactions.
-
Di-chlorinated Byproducts: Over-reaction can lead to the formation of dichloromethyl derivatives.
-
Starting Material Carryover: Incomplete reactions can result in the presence of the precursor, 2-(difluoromethoxy)pyridine.
-
Hydrolysis Products: The reactive chloromethyl group can be susceptible to hydrolysis, yielding the corresponding hydroxymethyl derivative, (2-(difluoromethoxy)pyridin-5-yl)methanol.
The choice of purification technique will be dictated by the physicochemical differences between the target compound and these potential impurities.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The following sections detail protocols for liquid-liquid extraction, column chromatography, and recrystallization, tailored for the purification of this compound.
Initial Purification: Liquid-Liquid Extraction
Liquid-liquid extraction is an effective first-pass purification step to remove highly polar or non-polar impurities from the crude reaction mixture. This technique leverages the differential solubility of the target compound and impurities in two immiscible liquid phases.[1]
Protocol: Aqueous Work-up and Extraction
This protocol is designed to remove inorganic salts and water-soluble impurities.
Materials:
-
Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the organic solution containing the crude product to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Vent the separatory funnel frequently to release any evolved gas.
-
Separate the aqueous layer and then wash the organic layer with an equal volume of brine to remove residual water and some water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, partially purified product.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for the initial purification of this compound via liquid-liquid extraction.
Primary Purification: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with similar polarities, such as positional isomers.[1] The choice of stationary and mobile phases is critical for achieving good resolution. For pyridine-containing compounds, the basicity of the nitrogen atom can lead to tailing on silica gel. This can often be mitigated by the addition of a small amount of a basic modifier, like triethylamine, to the eluent.
Protocol: Silica Gel Column Chromatography
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate or Diethyl ether
-
Triethylamine (Et₃N)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Begin by determining an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). If tailing is observed, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. The ideal mobile phase should provide a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound.
Table 1: Example Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (95:5) + 0.5% Triethylamine |
| Gradient | Isocratic |
| Detection | TLC with UV visualization (254 nm) |
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Final Polishing: Recrystallization
Recrystallization is an excellent technique for achieving high levels of purity, particularly for removing small amounts of closely related impurities.[2] The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures.
Protocol: Two-Solvent Recrystallization
A two-solvent system is often effective when a single solvent does not provide the desired solubility profile.[3]
Materials:
-
Purified this compound from chromatography
-
Solvent 1 (in which the compound is soluble, e.g., acetone, ethanol)
-
Solvent 2 (in which the compound is poorly soluble, e.g., n-hexane, water)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
Procedure:
-
Place the purified product in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (Solvent 1) to dissolve the solid completely.
-
While the solution is still hot, add the "poor" solvent (Solvent 2) dropwise until the solution becomes faintly cloudy.
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to obtain the final, high-purity product.
Table 2: Suggested Recrystallization Solvent Systems
| Solvent System (Solvent 1 / Solvent 2) | Rationale |
| Acetone / n-Hexane | A common and effective system for many organic compounds.[4] |
| Ethanol / Water | Suitable for moderately polar compounds.[4] |
| Toluene / n-Hexane | Can be effective for less polar compounds. |
Purity Assessment: Analytical Techniques
The purity of the final product should be rigorously assessed using appropriate analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting any remaining impurities. Both normal-phase and reverse-phase methods can be developed.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity information and mass data for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and can also reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a high-purity crystalline solid.
Safety and Handling
This compound and the solvents used in its purification should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. By employing a systematic approach that combines liquid-liquid extraction, column chromatography, and recrystallization, researchers can consistently obtain high-purity material. The protocols and principles outlined in this guide provide a solid foundation for developing and optimizing purification strategies, ultimately contributing to the successful advancement of research and development projects.
References
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Accessed January 8, 2026. [Link]
- University of Rochester, Department of Chemistry.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed January 8, 2026. [Link]
- NACALAI TESQUE, INC. HPLC Column for Structual Isomers. Accessed January 8, 2026. [Link]
- MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Accessed January 8, 2026. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 8, 2026. [Link]
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The Strategic Role of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research, the synthesis of novel active ingredients with enhanced efficacy, improved safety profiles, and targeted modes of action is paramount. Within the chemist's toolkit, halogenated pyridine derivatives have emerged as crucial structural motifs, imparting unique physicochemical properties to the final product. Among these, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine stands out as a highly valuable and versatile intermediate. Its distinct trifunctional nature—a reactive chloromethyl group, a metabolically stable difluoromethoxy group, and a pyridine core—offers a powerful platform for the construction of complex and potent agrochemicals, including fungicides, herbicides, and insecticides.
The presence of the difluoromethoxy group is particularly significant. It can enhance the lipophilicity of the molecule, thereby improving its penetration through biological membranes, and can also increase its metabolic stability by blocking potential sites of oxidation. The chloromethyl group, a classic electrophilic handle, provides a straightforward point of attachment for various nucleophilic fragments, allowing for the facile elaboration of the molecular scaffold. This combination of features makes this compound a sought-after building block for agrochemical discovery and development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of next-generation agrochemicals. We will delve into the key reaction pathways, provide detailed, field-proven protocols, and present data to illustrate the practical application of this important synthetic intermediate.
Core Application: Synthesis of Pyrazole-Based Fungicides
One of the most significant applications of this compound is in the synthesis of pyrazole-based fungicides. This class of agrochemicals has seen widespread success due to its broad-spectrum activity and novel modes of action, often targeting cellular respiration in fungi. The pyridine moiety, when attached to a pyrazole core, can significantly influence the biological activity and spectrum of the resulting fungicide.
The key synthetic transformation involves the nucleophilic substitution of the chloride in the chloromethyl group by a pyrazole derivative. This reaction is typically straightforward and high-yielding, making it an attractive route for industrial-scale production.
Reaction Mechanism: Nucleophilic Substitution
The fundamental reaction involves the attack of a nucleophilic nitrogen atom of the pyrazole ring on the electrophilic carbon of the chloromethyl group of this compound. This SN2 reaction results in the formation of a new carbon-nitrogen bond, linking the pyridine and pyrazole moieties, and the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.
Caption: General workflow for the synthesis of pyrazole-based fungicides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrazole-based fungicide using this compound. These protocols are designed to be self-validating and are grounded in established chemical principles.
Protocol 1: Synthesis of a Pyrazole-Pyridine Fungicide Intermediate
This protocol describes the N-alkylation of a substituted pyrazole with this compound.
Materials:
-
This compound (1.0 eq)
-
3-(Trifluoromethyl)-1H-pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture until the pyrazole is fully dissolved.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will become cloudy.
-
Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the pyrazole.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazole-pyridine fungicide intermediate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the chloromethyl group and to ensure the efficiency of the base.
-
Base: Potassium carbonate is a mild and effective base for deprotonating the pyrazole without causing side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution, as it effectively solvates the potassium cation and does not interfere with the reaction.
-
Temperature: Heating the reaction mixture accelerates the rate of the SN2 reaction, leading to a shorter reaction time.
Data Presentation
The following table summarizes typical reaction outcomes for the synthesis of pyrazole-pyridine fungicides from this compound.
| Nucleophile (Pyrazole Derivative) | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 3-(Trifluoromethyl)-1H-pyrazole | 1-((2-(Difluoromethoxy)pyridin-5-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole | 85-95 | >98 |
| 3,5-Dimethyl-1H-pyrazole | 1-((2-(Difluoromethoxy)pyridin-5-yl)methyl)-3,5-dimethyl-1H-pyrazole | 80-90 | >97 |
| 1H-Pyrazole | 1-((2-(Difluoromethoxy)pyridin-5-yl)methyl)-1H-pyrazole | 90-98 | >99 |
Visualization of the Synthetic Pathway
The following diagram illustrates the key synthetic step in the preparation of a pyrazole-based fungicide.
Caption: Synthetic route to pyrazole-pyridine fungicides.
Conclusion: An Indispensable Tool in Agrochemical Synthesis
This compound has proven to be a highly effective and versatile intermediate in the synthesis of advanced agrochemicals. Its unique combination of reactive and stabilizing functional groups allows for the efficient construction of complex molecules with desirable biological activities. The protocols and data presented in this application note demonstrate the practical utility of this building block in the synthesis of pyrazole-based fungicides, a class of compounds at the forefront of crop protection. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the innovation and development of the next generation of crop protection solutions.
References
- U.S.
- "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science, accessed January 7, 2026, [Link].
- "Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety," Molecules, accessed January 7, 2026, [Link].
- "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
Application Note: Leveraging Flow Chemistry for Safer and More Efficient Reactions of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Abstract
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a critical building block in medicinal and agrochemical research, prized for the unique electronic properties conferred by its difluoromethoxy group which can enhance metabolic stability and bioavailability.[1] However, the high reactivity of the chloromethyl group, while synthetically useful, presents challenges in traditional batch processing, including potential for exothermic events, side-product formation, and handling of a potent lachrymator. This application note details the successful implementation of continuous flow chemistry to address these challenges. We provide detailed protocols for nucleophilic substitution reactions, demonstrating significant improvements in reaction control, safety, and efficiency. These methodologies offer a direct pathway for researchers and process chemists to accelerate drug development timelines through safer and more scalable synthetic routes.
Introduction: The Case for Continuous Flow
The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical synthesis.[2] this compound, in particular, serves as a valuable electrophile. Its primary mode of reactivity is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[3] While effective, these reactions in batch mode can be difficult to control. The key drawbacks include:
-
Exothermicity: The formation of new bonds is often highly exothermic. In large batch reactors with low surface-area-to-volume ratios, heat dissipation is inefficient, risking thermal runaways and degradation of products.[4][5]
-
Safety Hazards: The starting material and related chloromethylpyridines can be irritating and require careful handling. Flow chemistry minimizes operator exposure and the total volume of hazardous material present at any given time.[6][7]
-
Mixing Inefficiencies: Poor mixing in large vessels can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of impurities.[4]
Continuous flow chemistry fundamentally overcomes these limitations by conducting reactions in a confined, continuous stream within narrow-diameter tubing or microreactors.[8] This paradigm offers unparalleled control over reaction parameters due to superior mass and heat transfer, leading to higher yields, improved purity, and an intrinsically safer process.[7][9][10]
Core Principles: Reactivity in a Flow Environment
The primary reaction class for this scaffold is nucleophilic substitution, typically proceeding via an SN2 mechanism. The electrophilic carbon of the chloromethyl group is attacked by a nucleophile (e.g., an amine, thiol, or alcohol), displacing the chloride ion.[11]
Causality of Flow Advantage: In a flow reactor, small volumes of the electrophile and nucleophile are continuously brought together in a T-mixer, ensuring instantaneous and highly efficient mixing. The resulting stream immediately enters a temperature-controlled reactor coil. The high surface-area-to-volume ratio of this coil allows for near-instantaneous heating or cooling, quenching any exotherm and maintaining a precise, uniform temperature profile throughout the reaction.[4][5] This level of control is unattainable in batch processing and is the key to minimizing byproduct formation and ensuring reproducibility.
Application Protocol I: General Nucleophilic Substitution with Amines
This protocol provides a robust, generalized method for the reaction of this compound with various primary and secondary amines to yield the corresponding 5-(aminomethyl) derivatives, which are common intermediates in active pharmaceutical ingredient (API) synthesis.[2][12]
Experimental Workflow
The setup consists of two syringe pumps, a T-mixer for reagent combination, a heated reactor coil, and a back-pressure regulator (BPR) to ensure the solvent remains in the liquid phase at elevated temperatures.
Step-by-Step Methodology
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.
-
Solution B: Prepare a 0.22 M solution of the desired amine nucleophile and 0.24 M of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in anhydrous acetonitrile. Rationale: A slight excess of the nucleophile and base ensures complete consumption of the limiting electrophile and neutralizes the HCl generated in situ.
-
-
System Setup:
-
Load Solution A and Solution B into separate gas-tight syringes and mount them on the syringe pumps.
-
Connect the syringes to a PEEK T-mixer using PFA tubing.
-
Connect the outlet of the T-mixer to a 10 mL PFA reactor coil submerged in a temperature-controlled oil bath.
-
Connect the reactor outlet to a 100 psi back-pressure regulator (BPR).
-
-
Reaction Execution:
-
Set the oil bath temperature to the desired value (e.g., 80 °C).
-
Set both pumps to a flow rate of 0.5 mL/min. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Begin pumping a solvent blank (acetonitrile) to prime the system and ensure it is free of air bubbles.
-
Switch the pump inlets to the reagent solutions to initiate the reaction.
-
Discard the initial output from the first two residence times (20 mL) to ensure the collected product is from a steady state.
-
Collect the product stream for the desired duration.
-
-
Shutdown and Workup:
-
Switch the pump inlets back to pure solvent to flush the reactor system completely.
-
The collected product stream can be concentrated under reduced pressure and purified via standard column chromatography.
-
Optimization Data
Process optimization is readily achieved by systematically varying parameters. Design of Experiments (DoE) is a powerful tool for this purpose.[13]
| Entry | Temperature (°C) | Residence Time (min) | Amine Equiv. | Yield (%) | Purity (%) |
| 1 | 60 | 10 | 1.1 | 75 | 92 |
| 2 | 80 | 10 | 1.1 | 94 | 98 |
| 3 | 100 | 10 | 1.1 | 95 | 96 |
| 4 | 80 | 5 | 1.1 | 82 | 97 |
| 5 | 80 | 20 | 1.1 | 94 | 98 |
| 6 | 80 | 10 | 1.5 | 96 | 95 |
Rationale: Entry 2 shows a significant improvement over Entry 1, indicating the reaction benefits from thermal energy. Increasing the temperature further (Entry 3) offers little benefit and may slightly decrease purity due to minor decomposition. A 10-minute residence time (Entry 2 vs. 4 and 5) appears optimal, balancing throughput and conversion. A slight excess of the nucleophile is sufficient (Entry 2 vs. 6).
Application Protocol II: Telescoped Synthesis of a Hydrazone Derivative
This protocol demonstrates a two-step, telescoped synthesis where the intermediate is generated and consumed in a continuous stream without isolation. This approach is adapted from similar flow syntheses of pyridine derivatives and is ideal for creating potentially unstable or hazardous intermediates like hydrazines.[12][14]
Experimental Workflow
This advanced setup uses a second T-mixer and a third pump to introduce the second reactant after the first reaction is complete.
Step-by-Step Methodology
-
Reagent Preparation:
-
Solution A (Pump A): 0.2 M this compound in ethanol.
-
Solution B (Pump B): 0.3 M Hydrazine hydrate in ethanol.
-
Solution C (Pump C): 0.2 M Aromatic aldehyde and 0.02 M acetic acid (catalyst) in ethanol.
-
-
System Setup:
-
Configure the system as shown in the workflow diagram, using two T-mixers and two reactor coils (e.g., 5 mL each).
-
Submerge Reactor Coil 1 in a 70 °C oil bath. Submerge Reactor Coil 2 in an 80 °C oil bath. Rationale: Different optimal temperatures can be set for each distinct reaction step, a key advantage of flow synthesis.
-
-
Reaction Execution:
-
Step 1 (Hydrazine Formation):
-
Set Pumps A and B to 0.25 mL/min each. This creates a combined flow of 0.5 mL/min into Reactor 1, for a residence time of 10 minutes.
-
-
Step 2 (Condensation):
-
Set Pump C to 0.5 mL/min. This stream combines with the 0.5 mL/min output from Reactor 1.
-
The total flow rate into Reactor 2 is 1.0 mL/min, resulting in a residence time of 5 minutes.
-
-
Prime the system with ethanol, then switch to reagents.
-
Collect the steady-state product stream after discarding the initial wash-out volume.
-
Expected Results for Various Aldehydes
| Entry | Aldehyde Substrate | Overall Isolated Yield (%) |
| 1 | Benzaldehyde | 88 |
| 2 | 4-Chlorobenzaldehyde | 91 |
| 3 | 4-Methoxybenzaldehyde | 85 |
| 4 | 2-Thiophenecarboxaldehyde | 89 |
Safety, Troubleshooting, and Scale-Up
-
Intrinsic Safety: The primary safety benefit is the small internal volume of the reactor. A 10 mL reactor processing a 0.2 M solution contains only 2 mmol of the reactive substrate at any moment, drastically reducing the risk associated with potential runaway reactions compared to a multi-liter batch vessel.[6][7][15]
-
Troubleshooting - Clogging: Precipitation of salts (e.g., amine hydrochlorides) can lead to clogging. Using a BPR maintains higher pressure, which can improve solubility. If clogging persists, consider a solvent system with higher polarity or operating at a slightly more dilute concentration. Ionic liquid formation can also be a strategy to overcome solid handling issues.[16]
-
Scale-Up: Scaling production in flow chemistry is uniquely straightforward. Instead of using larger, more dangerous reactors, the process can be run for a longer duration. For higher throughput, multiple reactor systems can be run in parallel ("numbering-up"), ensuring that the optimized and safe reaction conditions are perfectly replicated without further process development.[4]
Conclusion
Continuous flow chemistry offers an elegant and powerful solution for the synthesis of derivatives from this compound. The protocols described herein demonstrate superior control over reaction parameters, leading to higher yields, improved product purity, and a significantly enhanced safety profile. By replacing traditional batch methods with these robust flow procedures, researchers and drug development professionals can de-risk process development, accelerate the synthesis of target molecules, and build more efficient and sustainable manufacturing processes for the future.
References
- Deadman, B. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2263-2270.
- Technology Networks. (2013). One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor.
- Organic Chemistry Portal. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
- Deadman, B. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- ResearchGate. (n.d.). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation.
- Pharmaceutical Technology. (2017). Hazardous Chemistry: Choosing Batch or Flow.
- NJ Bio, Inc. (n.d.). Flow Chemistry.
- Chemtrix. (n.d.). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis.
- El-Faham, A., et al. (2021). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Journal of Flow Chemistry, 11, 1-23.
- ResearchGate. (n.d.). Conditions tested for the nucleophilic substitution.
- ResearchGate. (n.d.). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
- Gutmann, B., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7019.
- Battilocchio, C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(2), 306-313.
- Sherman, J. R., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Digital Discovery, 2(4), 1146-1156.
- Plevova, K., & Kappe, C. O. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 27(15), 4967.
- Cole, K. L., et al. (2018). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. Organic & Biomolecular Chemistry, 16(33), 6037-6041.
- MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- ResearchGate. (n.d.). Optimal reaction conditions for pyridine synthesis in riser reactor.
- ACS Publications. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
- MDPI. (n.d.). Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications.
- ResearchGate. (2020). Flow Chemistry for Process Optimisation using Design of Experiments.
- The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube.
- Shi, Q., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15, 12442-12450.
- ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.
- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
- Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine.
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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Abstract
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its synthesis, however, presents a nuanced challenge requiring the strategic orchestration of functional group manipulations. This application note provides an in-depth guide to protecting group strategies for the efficient synthesis of this valuable intermediate. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of different synthetic routes, grounded in authoritative chemical literature.
Introduction: The Synthetic Challenge
The molecular architecture of this compound features two key reactive sites: the chloromethyl group at the 5-position, which is susceptible to nucleophilic displacement, and the difluoromethoxy group at the 2-position, which imparts unique physicochemical properties to the molecule. The primary synthetic challenge lies in the selective introduction of these two functional groups onto the pyridine core without undesirable side reactions. Direct chlorination and difluoromethoxylation of a common precursor are often incompatible, necessitating the use of protecting groups to modulate the reactivity of the pyridine ring and its substituents. This guide will focus on strategies that leverage the temporary masking of reactive sites to achieve a high-yielding and scalable synthesis.
Retrosynthetic Analysis and Key Intermediates
A logical retrosynthetic disconnection of the target molecule points towards two primary precursor scaffolds: a 2-hydroxy-5-methylpyridine (or its tautomer, 5-methyl-2(1H)-pyridone) or a pre-functionalized 2-chloro-5-methylpyridine. The choice of starting material dictates the protecting group strategy that must be employed.
Caption: Retrosynthetic pathways for this compound.
Protecting Group Strategy 1: Pyridine N-Oxide for Directed Reactivity
One of the most elegant strategies involves the use of the pyridine nitrogen itself as a "protecting group" through its conversion to an N-oxide. This approach fundamentally alters the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions.[1][2][3]
Rationale: The N-oxide functionality acts as an internal protecting group by withdrawing electron density from the pyridine ring, which can modulate the reactivity of ring positions.[4] More importantly, it provides a handle for subsequent functionalization. For instance, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) can lead to chlorination at the 2- and 4-positions.[3] This reactivity can be strategically employed to introduce the chloro group after the other functionalities are in place.
Workflow for Pyridine N-Oxide Strategy
Caption: Workflow utilizing a pyridine N-oxide protecting group.
Detailed Protocol: Pyridine N-Oxide Strategy
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine N-oxide
-
To a solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add a peroxy acid (e.g., m-CPBA or hydrogen peroxide, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the excess oxidant with a reducing agent (e.g., sodium thiosulfate solution).
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 2: O-Difluoromethoxylation The tautomerism of 2-pyridones to their 2-hydroxypyridine form is crucial for O-difluoromethoxylation.[5]
-
To a solution of 2-hydroxy-5-methylpyridine N-oxide (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).
-
Introduce a difluoromethylating agent such as TMSCF₂Br or BrCF₂COOEt.[5][6][7]
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 2-(difluoromethoxy)-5-methylpyridine N-oxide.
Step 3: Chlorination and Deoxygenation
-
Treat the 2-(difluoromethoxy)-5-methylpyridine N-oxide (1.0 eq) with a chlorinating agent like phosphorus oxychloride (POCl₃, 3.0 eq) at elevated temperatures (e.g., 80-100 °C). This step can achieve both chlorination of the methyl group and deoxygenation of the N-oxide. Alternatively, a two-step procedure involving radical chlorination of the methyl group followed by deoxygenation with PCl₃ can be employed for better control.[2]
-
For radical chlorination, dissolve the N-oxide in a solvent like carbon tetrachloride and add a radical initiator (e.g., AIBN or benzoyl peroxide) followed by a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[8] Irradiate with a UV lamp or heat to initiate the reaction.
-
After chlorination, the N-oxide can be deoxygenated using PCl₃ at room temperature.[2]
-
Carefully quench the reaction with water or ice, neutralize with a base, and extract the product.
-
Purify by column chromatography to yield this compound.
Protecting Group Strategy 2: Hydroxyl Protection for Sequential Functionalization
An alternative strategy involves protecting the hydroxyl group of a 5-(hydroxymethyl)-2-pyridone intermediate. This allows for the difluoromethoxylation to be performed first, followed by the conversion of the protected hydroxyl group to the chloromethyl group.
Rationale: The primary alcohol of a 5-(hydroxymethyl) group is susceptible to oxidation and other side reactions under the conditions required for difluoromethoxylation. Therefore, protecting it as an ether (e.g., silyl ether or benzyl ether) or an ester is crucial for a successful synthesis.[9][10][11] The choice of protecting group should be orthogonal to the conditions used for its removal and subsequent reactions.[9]
Workflow for Hydroxyl Protection Strategy
Caption: Workflow involving the protection of a hydroxymethyl group.
Detailed Protocol: Hydroxyl Protection Strategy
Step 1: Synthesis of 5-(hydroxymethyl)-2(1H)-pyridone
-
Start from commercially available 2-chloro-5-methylpyridine.[12][13]
-
Hydrolyze the 2-chloro group to a 2-pyridone by heating with aqueous acid or base.
-
The methyl group can be functionalized to a hydroxymethyl group via radical bromination followed by hydrolysis, or through other established methods.
Step 2: Protection of the Hydroxyl Group
-
Dissolve 5-(hydroxymethyl)-2(1H)-pyridone (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Add a base (e.g., imidazole or triethylamine, 1.5 eq).
-
Introduce a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the silyl-protected intermediate by column chromatography.
Step 3: O-Difluoromethoxylation
-
Follow a similar procedure as described in Strategy 1, Step 2, using the protected 5-((tert-butyldimethylsilyloxy)methyl)-2(1H)-pyridone as the substrate.
Step 4: Deprotection and Chlorination
-
Cleave the silyl ether using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Isolate the resulting 2-(difluoromethoxy)-5-(hydroxymethyl)pyridine.
-
Convert the primary alcohol to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃, CCl₄).
-
Purify the final product, this compound, by column chromatography.
Comparative Analysis of Strategies
| Strategy | Key Intermediate | Protecting Group | Pros | Cons |
| N-Oxide | 2-Hydroxy-5-methylpyridine N-oxide | Pyridine N-Oxide | Convergent, potentially fewer steps. | N-oxide formation and removal adds steps; regioselectivity of chlorination can be an issue. |
| Hydroxyl Protection | 5-((TBDMS-oxy)methyl)-2(1H)-pyridone | Silyl Ether (e.g., TBDMS) | Linear and predictable, good control over each functional group introduction. | Longer synthetic sequence, requires protection and deprotection steps. |
Conclusion
The synthesis of this compound is a multi-step process where the judicious use of protecting groups is paramount to success. The pyridine N-oxide strategy offers a more convergent approach by modulating the intrinsic reactivity of the pyridine ring. In contrast, the hydroxyl protection strategy provides a more linear and arguably more controlled, albeit longer, synthetic route. The choice between these strategies will depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired purity of the final product. Both pathways, when executed with care, provide viable routes to this important synthetic intermediate.
References
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. (n.d.).
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
- EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
- Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed. (2022, October 28).
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (n.d.).
- Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Dissertation. (n.d.).
- Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br | Organic Letters - ACS Publications. (2021, August 3).
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). (n.d.).
- Pyridine N-oxide derivatives - Organic Chemistry Portal. (n.d.).
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Publishing. (2020, August 13).
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. (2023, June 28).
- Protecting groups. 7. A novel type of neighboring group participation involving pyridine N-oxides in acylation and phosphorylation. 1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Protecting Groups - Organic Synthesis. (n.d.).
- Protecting Groups List - SynArchive. (n.d.).
- US4205175A - Chlorination process - Google Patents. (n.d.).
- Chlorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (2022, December 24).
- Pyridine-N-oxide - Wikipedia. (n.d.).
- A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions - ResearchGate. (2025, August 6).
- Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.).
- Pyridine N-Oxides - Baran Lab. (2012, June 9).
- 5-(chloromethyl)-2-(difluoromethyl)pyridine - PubChemLite. (n.d.).
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- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
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Troubleshooting & Optimization
overcoming low yield in 5-(Chloromethyl)-2-(difluoromethoxy)pyridine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Yields in Synthetic Applications
Welcome to the technical support center for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during its use in organic synthesis. As a Senior Application Scientist, my goal is to translate foundational chemical principles into actionable strategies to enhance your experimental outcomes. This guide is structured to address specific problems in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and reproducibility.
Troubleshooting Guide: Addressing Low-Yield Reactions
This section tackles the most frequent issues that lead to diminished yields in reactions involving this compound, a key building block in the synthesis of novel agrochemicals and pharmaceuticals. The primary reactive site, the benzylic chloride, is an excellent electrophile for nucleophilic substitution reactions, but its reactivity can also lead to undesired side products.
Issue 1: Low Yield in N-Alkylation of Primary Amines due to Over-Alkylation
Question: "I am attempting to synthesize a secondary amine by reacting a primary amine with this compound, but I am observing a significant amount of the tertiary amine byproduct, which is lowering the yield of my desired product. How can I improve the selectivity for mono-alkylation?"
Answer: This is a classic challenge in N-alkylation reactions. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[1] This "runaway reaction" is a common cause of low yields for the desired secondary amine.[1]
Here is a systematic approach to favor the formation of the mono-alkylated product:
Root Cause Analysis & Solution Workflow:
Caption: Workflow for troubleshooting over-alkylation in N-alkylation reactions.
Detailed Protocols:
Optimized Protocol for Selective Mono-N-Alkylation: This protocol leverages the "cesium effect" to enhance selectivity for the desired secondary amine.[2][3][4][5]
-
Reaction Setup: To a solution of the primary amine (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (1.0-1.5 equivalents).
-
Slow Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the amine solution over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Conventional Method | Optimized Method | Rationale for Change |
| Base | K₂CO₃ or Et₃N | Cs₂CO₃ | The "cesium effect" promotes mono-alkylation.[2][3][4][5] |
| Stoichiometry | 1:1 Amine:Alkyl Halide | 2:1 Amine:Alkyl Halide | Increases the statistical probability of reacting with the primary amine. |
| Addition | All at once | Slow, controlled addition | Maintains a low concentration of the electrophile, reducing the chance of dialkylation. |
Issue 2: Competing N- vs. O-Alkylation with Ambident Nucleophiles
Question: "I am reacting this compound with 4-aminophenol, and I am getting a mixture of the N-alkylated and O-alkylated products. How can I selectively obtain the O-alkylated product (a Williamson ether synthesis)? "
Answer: Ambident nucleophiles, such as aminophenols, possess two reactive sites, and controlling the regioselectivity of alkylation can be challenging. The outcome of the reaction is often governed by the principles of Hard and Soft Acid and Base (HSAB) theory, as well as reaction conditions. Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide ion, while N-alkylation may be more prevalent under neutral or less basic conditions.
Key Factors Influencing N- vs. O-Alkylation:
Caption: Factors influencing the regioselectivity of alkylation with ambident nucleophiles.
Protocol for Selective O-Alkylation (Williamson Ether Synthesis):
-
Deprotonation: In an inert atmosphere, suspend sodium hydride (NaH) (1.2 equivalents) in anhydrous DMF. To this suspension, add a solution of the phenolic compound (e.g., 4-hydroxy acetophenone) (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the phenoxide solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-90 °C) and monitor by TLC or LC-MS.[6]
-
Work-up and Purification: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound? Should I take any special precautions during handling and storage?
A1: this compound is a reactive electrophile and should be handled with care. The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture and bases.[7][8] Therefore, it is crucial to store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). When setting up reactions, use anhydrous solvents and an inert atmosphere to prevent the hydrolysis of the starting material to the corresponding alcohol, which would result in lower yields.
Q2: I am having difficulty purifying my product by column chromatography. The peaks are tailing, and the separation is poor. What can I do?
A2: Poor chromatographic separation of pyridine derivatives is a common issue, often due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica gel surface.[9] This can lead to peak tailing and co-elution of compounds with similar polarities.
Here are some strategies to improve your purification:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent. This will compete with your product for binding to the active sites on the silica gel, resulting in sharper peaks and better separation.[10]
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a deactivated (end-capped) silica gel.[10]
-
Reverse-Phase Chromatography: For more polar pyridine derivatives, reverse-phase chromatography (e.g., using a C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or ammonium acetate) can be an effective alternative.[10]
Q3: Can the difluoromethoxy group react under my reaction conditions?
A3: The difluoromethoxy (-OCF₂H) group is generally considered to be metabolically and chemically robust.[11] It is a stable bioisostere of a methoxy group and is designed to resist metabolic O-demethylation. The carbon-fluorine bonds are very strong, making this group stable under most standard synthetic conditions, including the basic conditions used for N- and O-alkylation. You are unlikely to see reactions involving this group under the conditions described in this guide.
References
- Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (2016).
- Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradi
- Cs2CO3‐Promoted Direct N‐Alkylation: Highly Chemoselective Synthesis of N‐Alkylated Benzylamines and Anilines. (2016). Semantic Scholar. [Link]
- Cesium effect: high chemoselectivity in direct N-alkylation of amines. (2002). SciSpace. [Link]
- Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. (2002).
- Purific
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [Link]
- Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2003).
- Synthetic method of 2-chloromethylpyridine hydrochloride.
- Methods for mono‐selective N‐alkylation of amines using alcohols as... (2024).
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2013). Organic & Biomolecular Chemistry. [Link]
- Amine alkyl
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). PubMed Central. [Link]
- Preparation method of 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole.
- Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. (2022).
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
- (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. (2013).
- Synthesis method of medicinal raw material 2,5-difluoropyridine.
- HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. [Link]
- Design, Synthesis, and Structure-Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. (2017). PubMed. [Link]
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
- Synthesis, spectral studies and antimicrobial activity of thiosemicarboximide derivatives containing pyridine nucleus. (2024).
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Cs2CO3‐Promoted Direct N‐Alkylation: Highly Chemoselective Synthesis of N‐Alkylated Benzylamines and Anilines | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Reactions of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine with Nucleophiles
Welcome to the technical support center for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on understanding and mitigating unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected reaction of this compound with nucleophiles?
The primary reaction is a bimolecular nucleophilic substitution (S(_N)2) at the chloromethyl group. The carbon of the -CH(_2)Cl moiety is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the pyridine ring. This makes it an excellent site for attack by a wide range of nucleophiles, including amines, thiols, alkoxides, and carbanions, to form the corresponding substituted pyridine derivatives.[1][2]
Q2: I am observing a significant amount of a higher molecular weight byproduct that I suspect is a dimer. What is happening?
You are likely observing the product of self-alkylation or dimerization. In this side reaction, one molecule of this compound acts as the nucleophile (at the pyridine nitrogen) and another molecule acts as the electrophile. This results in the formation of a pyridinium salt dimer. This is more likely to occur in the absence of a strong external nucleophile or at higher concentrations.
Q3: Can the nucleophile attack the pyridine ring directly?
While the primary reaction site is the chloromethyl group, nucleophilic attack on the pyridine ring is a potential side reaction, though generally less favorable under standard S(_N)2 conditions. The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (S(_N)Ar), particularly at the positions ortho and para to the nitrogen (C2 and C4). However, for this to occur, a suitable leaving group on the ring would be necessary. In this molecule, direct attack on the ring is less common than S(_N)2 at the chloromethyl group. Under certain conditions, especially with organometallic reagents, C-alkylation of the ring can be observed.[3][4]
Q4: Is the 2-(difluoromethoxy) group stable under my reaction conditions?
The difluoromethoxy group (-OCF(_2)H) is generally considered to be chemically robust and stable under most nucleophilic substitution conditions. It is significantly more stable than a methoxy group to many reagents. Side reactions involving this group are not common, but extreme conditions (e.g., very strong bases or high temperatures) could potentially lead to its degradation, although this is not a typical outcome. Research has shown that 2-difluoromethylpyridine can be a stable bioisosteric replacement for pyridine-N-oxide, which suggests the stability of the difluoromethyl moiety on a pyridine ring.[5]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
Problem 1: Low yield of the desired S-alkylated product with thiol nucleophiles and formation of an N-alkylated byproduct.
Symptoms:
-
A mixture of products is observed by TLC or LC-MS.
-
NMR analysis shows signals corresponding to both the desired S-alkylated product and a byproduct with a downfield shift for the pyridine ring protons, indicative of pyridinium salt formation.
Causality: The pyridine nitrogen is a competing nucleophilic site. The outcome of the reaction (S-alkylation vs. N-alkylation) depends on the relative nucleophilicity of the thiol versus the pyridine nitrogen, as well as the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for competing S- vs. N-alkylation.
Detailed Protocols for Mitigation:
Protocol 1: Pre-formation of Thiolate
-
To a solution of the thiol (1.1 equivalents) in anhydrous DMF, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Slowly add a solution of this compound (1.0 equivalent) in DMF.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with a suitable organic solvent.
Problem 2: Formation of a pyridinium salt (Quaternization) as the major product with amine nucleophiles.
Symptoms:
-
The major product is highly polar and may be water-soluble.
-
NMR signals for the pyridine ring protons are significantly downfield compared to the starting material.
Causality: If the amine nucleophile is sterically hindered or has low nucleophilicity, the pyridine nitrogen of another starting material molecule may successfully compete as the nucleophile, leading to self-alkylation (dimerization). Quaternization of pyridines with alkyl halides is a well-established reaction.[6][7]
Reaction Scheme for Dimerization:
Caption: Dimerization via self-alkylation.
Mitigation Strategies:
| Strategy | Rationale |
| Increase Nucleophile Concentration | Use a larger excess of the amine nucleophile (2-3 equivalents) to favor the intermolecular reaction over dimerization. |
| Slow Addition | Add the this compound solution slowly to a solution of the amine nucleophile. This keeps the concentration of the electrophile low at any given time, minimizing self-reaction. |
| Choose a More Nucleophilic Amine | If possible, use a less sterically hindered or more electron-rich amine. |
| Solvent Choice | Highly polar solvents can stabilize the pyridinium salt product, potentially driving the reaction towards quaternization. Experiment with less polar solvents if the reactants' solubility allows. |
Problem 3: Suspected Over-alkylation with Primary Amine Nucleophiles.
Symptoms:
-
LC-MS analysis shows a peak corresponding to the mass of the desired product plus the mass of the alkylating agent minus HCl.
-
A complex mixture of products is observed.
Causality: The secondary amine formed after the initial alkylation can act as a nucleophile itself and react with another molecule of this compound, leading to a tertiary amine.
Mitigation Strategies:
-
Control Stoichiometry: Use an excess of the primary amine nucleophile to ensure that the electrophile is consumed before significant dialkylation can occur.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and may favor mono-alkylation.
-
Protecting Groups: For complex syntheses, consider using a protected amine that can be deprotected after the alkylation step.
Summary of Potential Side Reactions
| Side Reaction | Nucleophile Type | Favorable Conditions | Mitigation Strategy |
| N-Alkylation (Quaternization) | Weak or hindered nucleophiles | High concentration, high temperature | Use excess nucleophile, slow addition |
| Dimerization (Self-alkylation) | No strong external nucleophile | High concentration of starting material | Use dilute conditions, slow addition |
| Over-alkylation | Primary amines | Equimolar reactants, high temperature | Use excess amine, lower temperature |
| Ring C-Alkylation | Organometallic reagents | Specific catalysts | Avoid these reagents if C-alkylation is not desired |
References
- Hill, M. S., et al. (2006). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Dalton Transactions, (19), 2434-2443. [Link]
- Šačkus, A., et al. (2006). Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles. Chemija, 17(2-3), 30-33. [Link]
- Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. Chemistry of Heterocyclic Compounds, 23(6), 668-670. [Link]
- Hill, M. S., et al. (2006). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.
- D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157. [Link]
- Wong, W. Y., et al. (2002). Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization. Journal of Materials Chemistry, 12(9), 2827-2836. [Link]
- Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(9), 2732-2733. [Link]
- Lara-Ramirez, J. E., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 10(49), 29331-29339. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Quaternization of pyridines with haloadamantanes (Journal Article) | OSTI.GOV [osti.gov]
- 7. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Derivatives
Welcome to the technical support center for the purification of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chemical intermediates. The unique combination of a reactive chloromethyl group and an electron-withdrawing difluoromethoxy moiety on the pyridine ring presents specific purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Experimental Protocols
-
Protocol 1: Flash Column Chromatography for Routine Purification
-
Protocol 2: Recrystallization for High-Purity Material
-
Protocol 3: Melt Crystallization for Isomer Separation
-
-
Purity Assessment
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for introducing the chloromethyl group is the Blanc chloromethylation of 2-(difluoromethoxy)pyridine.[1] Potential impurities from this synthesis can include:
-
Starting Material: Unreacted 2-(difluoromethoxy)pyridine.
-
Positional Isomers: Chloromethylation at other positions on the pyridine ring, though the 5-position is often favored.
-
Poly-chloromethylated products: Di- or tri-chloromethylated pyridine derivatives can form if the reaction conditions are not carefully controlled.[1]
-
Hydrolysis Products: The chloromethyl group can be susceptible to hydrolysis to the corresponding hydroxymethyl derivative, especially during aqueous work-up.
-
Byproducts from Reagents: Residual formaldehyde or zinc chloride from the chloromethylation reaction.
Q2: My purified compound degrades upon storage. What could be the cause and how can I prevent it?
A2: The 5-(chloromethyl) group is a reactive electrophilic center, making the molecule susceptible to nucleophilic attack.[1] Degradation upon storage is often due to reaction with atmospheric moisture (hydrolysis to the alcohol) or other nucleophiles. To ensure stability:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Solvent Choice: If stored in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol.
-
Purity: Ensure that no nucleophilic impurities, such as amines, are carried over from previous synthetic steps.
Q3: I am having difficulty separating my desired product from a closely-eluting impurity by column chromatography. What can I do?
A3: Co-elution is a common challenge, especially with isomeric impurities. Here are a few strategies:
-
Optimize Your Mobile Phase: A systematic approach to solvent screening is crucial. Try different solvent systems with varying polarities and selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Using a small amount of a third solvent can sometimes dramatically improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano). For highly fluorinated compounds, a fluorinated stationary phase might offer better selectivity.[2]
-
Alternative Techniques: If chromatography is still not effective, consider recrystallization or melt crystallization, which separate compounds based on different principles (solubility and crystal lattice packing, respectively).[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound derivatives.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | 1. Product is unstable on silica gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The chloromethyl group can be particularly labile. 2. Product is too volatile: The compound may be co-evaporating with the solvent during rotary evaporation. | 1. Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the mobile phase), to neutralize acidic sites. Alternatively, use neutral alumina as the stationary phase. 2. Careful evaporation: Use a lower bath temperature and monitor the evaporation process closely. Consider using a high-vacuum pump at room temperature to remove the final traces of solvent. |
| Multiple spots on TLC after purification | 1. Incomplete reaction: The synthesis did not go to completion, leaving starting materials or intermediates. 2. Formation of side products: The reaction conditions may have favored the formation of side products, such as isomers or poly-chloromethylated species. 3. Degradation during work-up or purification: The compound may be unstable to the conditions used. | 1. Optimize reaction conditions: Ensure sufficient reaction time and appropriate stoichiometry of reagents. 2. Re-purify: If the impurities are distinct enough, a second purification step using a different technique (e.g., recrystallization after chromatography) may be necessary. 3. Gentle work-up: Use mild acidic or basic conditions during extraction and avoid prolonged heating. |
| Broad peaks in HPLC analysis of the purified product | 1. Poor choice of HPLC conditions: The mobile phase, column, or flow rate may not be optimal. 2. On-column degradation: The compound may be reacting with the stationary phase or mobile phase additives. 3. Presence of unresolved impurities: What appears as a single spot on TLC may be multiple components under the higher resolution of HPLC. | 1. Method development: Screen different columns (e.g., C18, PFP) and mobile phases (e.g., acetonitrile/water vs. methanol/water with different additives like formic acid or ammonium acetate).[2][4] 2. Adjust mobile phase pH: If the compound is basic, a higher pH mobile phase may improve peak shape. 3. LC-MS analysis: Use LC-MS to determine if the broad peak consists of multiple components.[4][5] |
| Product crystallizes with low purity | 1. Inappropriate solvent system: The chosen solvent may not provide sufficient differentiation in solubility between the product and impurities. 2. Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. 3. Oiling out: The compound may be precipitating as an oil before crystallizing, which can trap impurities. | 1. Solvent screening: Systematically test a range of solvents and solvent mixtures to find the ideal system where the product is sparingly soluble at low temperatures and highly soluble at elevated temperatures. 2. Slow cooling: Allow the crystallization to proceed slowly, ideally by letting the flask cool to room temperature and then placing it in a refrigerator or freezer. 3. Use a co-solvent: If oiling out occurs, add a co-solvent in which the compound is more soluble to prevent precipitation as an oil. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Routine Purification
This protocol is suitable for the general purification of crude this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates
-
Crude this compound
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate). Visualize the spots under UV light. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Tip: If you observe streaking on the TLC plate, it may indicate that your compound is acidic or basic. Adding a small amount of an appropriate modifier to your mobile phase (e.g., 1% triethylamine for a basic compound or 1% acetic acid for an acidic compound) can improve the chromatography.
Protocol 2: Recrystallization for High-Purity Material
Recrystallization is an excellent method for obtaining highly pure, crystalline material, provided a suitable solvent system can be found.
Materials:
-
Purified this compound (from chromatography or other methods)
-
Screening solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Melt Crystallization for Isomer Separation
Melt crystallization can be a powerful technique for separating closely related isomers when other methods fail.[3] This technique relies on the differences in the melting points and crystal packing of the components.
Materials:
-
Crude or partially purified this compound containing isomeric impurities.
-
A vessel with controlled heating and cooling capabilities.
Procedure:
-
Melting: Heat the crude material until it is completely molten.
-
Controlled Cooling: Slowly cool the melt to a temperature just below the melting point of the desired isomer. This should be done very gradually to allow for the selective crystallization of the major component.
-
Sweating: After a significant amount of the material has crystallized, slowly increase the temperature to a point between the melting points of the desired product and the impurities. This will cause the impurities and a small amount of the product to melt and "sweat" out of the crystal mass.
-
Separation: The molten, impurity-rich fraction can be separated from the solid, purified fraction.
-
Repeat: This process can be repeated to achieve higher purity.
Purity Assessment
It is critical to use appropriate analytical methods to confirm the purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used to detect impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting trace impurities and confirming the molecular weight of the product.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can provide excellent separation of isomers and other closely related impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for determining the purity of the final product. A well-developed HPLC method should be able to separate all potential impurities.[2]
Visualizing Purification Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
Troubleshooting Logic for Co-eluting Impurities
Caption: Troubleshooting flowchart for separating co-eluting impurities.
References
- Ishihara, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-150. [Link]
- Narkhede, H. P., et al. (2023). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Rasayan Journal of Chemistry, 16(2), 1039-1043. [Link]
- Wang, Y., et al. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Modern Chemical Industry, 35(4), 65-67, 69. [Link]
- Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-143. [Link]
- Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
- Li, Q., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(11), 1545. [Link]
- Bayer AG. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of Chromatographic Science, 58(8), 665-672. [Link]
- Zhang, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Analytical Chemistry, 96(11), 4589-4596. [Link]
- Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-143. [Link]
- Wianowska, D. (2021). Applications of Chromatographic Separation Techniques in Food and Chemistry. Molecules, 26(16), 4875. [Link]
- Gecse, Z., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(14), 5439. [Link]
- Dow AgroSciences LLC. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO 2014/198278 A1.
- Jiangsu Yangnong Chemical Co., Ltd. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN 103232389 A.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine in Solution
Welcome to the technical support center for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing signs of degradation after a short period. What could be the cause?
The primary cause of degradation for this compound in solution is its susceptibility to nucleophilic attack, particularly at the chloromethyl group.[1][2][3] This benzylic-type chloride is a good leaving group, making the compound reactive towards a variety of nucleophiles, including common laboratory solvents and reagents.
Potential Culprits:
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) or solvents containing nucleophilic impurities can react with the chloromethyl group, leading to substitution products.
-
Presence of Nucleophiles: Even trace amounts of amines, thiols, or hydroxides in your reaction mixture can rapidly degrade the compound.[1][3]
-
pH: Basic conditions can generate anionic nucleophiles, accelerating the rate of degradation. Acidic conditions, while generally more favorable, can potentially lead to hydrolysis of the difluoromethoxy group over extended periods, although this is typically a slower process.[4]
Q2: What is the most significant degradation pathway for this compound in solution?
The most prominent degradation pathway is the SN2 (bimolecular nucleophilic substitution) reaction at the chloromethyl group.[2] This is a well-documented reaction for chloromethyl pyridine derivatives.[1][3] The electron-withdrawing nature of the pyridine ring and the difluoromethoxy group can influence the reactivity of the chloromethyl group.
A secondary, though less common, degradation pathway under harsh acidic conditions could involve the hydrolysis of the difluoromethoxy group.[4] However, the C-F bonds are generally strong, making this group relatively stable compared to the chloromethyl moiety.[5]
Q3: What are the recommended solvents for preparing a stable stock solution?
For optimal stability, it is recommended to use dry, aprotic solvents. These solvents do not participate in nucleophilic substitution reactions and are less likely to contain water, which can act as a nucleophile.
| Solvent Classification | Recommended | Use with Caution | Not Recommended |
| Aprotic Non-Polar | Dichloromethane (DCM), Toluene | Hexanes | |
| Aprotic Polar | Acetonitrile (MeCN), Anhydrous N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Dimethyl sulfoxide (DMSO) |
| Protic | Water, Methanol, Ethanol |
Note: While DMF is a polar aprotic solvent, it can sometimes contain amine impurities from its synthesis or degradation. Using a high-purity, anhydrous grade is crucial.
Q4: How should I store solutions of this compound?
Proper storage is critical to maintaining the integrity of your solutions.
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to slow down potential degradation reactions. Some suppliers recommend long-term storage in a cool, dry place.[6]
-
Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like argon or nitrogen to displace moisture and oxygen.
-
Container: Use glass vials with PTFE-lined caps to prevent leaching of contaminants and ensure a tight seal.[7]
Q5: I suspect my compound has degraded. What analytical techniques can I use to confirm this?
Several analytical methods can be employed to assess the purity and identify degradation products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the parent compound from its degradation products and identifying them based on their mass-to-charge ratio.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the degradation products. The disappearance of the characteristic chloromethyl peak and the appearance of new signals can indicate degradation.
Troubleshooting Guides
Guide 1: Unexpected Reaction Outcomes or Low Yields
Problem: You are using this compound in a reaction, but you are observing low yields of your desired product or the formation of unexpected byproducts.
Root Cause Analysis and Solutions:
Guide 2: Preparing and Handling a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound to minimize degradation.
Materials:
-
This compound (as solid)
-
Anhydrous acetonitrile (MeCN)
-
Glass vial with PTFE-lined cap
-
Argon or Nitrogen gas supply
-
Syringes and needles
Protocol:
-
Drying the Vial: Place the vial and cap in an oven at 120°C for at least 2 hours to remove any residual moisture. Allow to cool to room temperature in a desiccator.
-
Weighing the Compound: In a controlled environment with low humidity, accurately weigh the desired amount of this compound directly into the dried vial.
-
Adding the Solvent: Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration.
-
Inerting the Headspace: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace air and moisture.
-
Sealing and Mixing: Immediately seal the vial with the PTFE-lined cap. Gently swirl or vortex the vial until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store in a freezer at -20°C or below.
Guide 3: Monitoring Solution Stability Over Time
A stability study can help determine the shelf-life of your compound in a specific solvent and storage condition.
Experimental Protocol:
-
Prepare a Stock Solution: Following the protocol in Guide 2, prepare a stock solution of a known concentration (e.g., 10 mg/mL).
-
Aliquot the Solution: Divide the stock solution into multiple small vials to avoid repeated freeze-thaw cycles of the main stock.
-
Set Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
Storage Conditions: Store one set of aliquots under your standard storage conditions (e.g., -20°C) and another set under stressed conditions (e.g., room temperature or 40°C) to accelerate degradation.
-
Analysis: At each time point, analyze an aliquot from each storage condition using a validated LC-MS method.
-
Data Evaluation: Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Data Interpretation:
| Time Point | % Parent Compound Remaining (-20°C) | % Parent Compound Remaining (40°C) | Observations |
| T=0 | 100% | 100% | Single peak for the parent compound. |
| T=24h | 99.8% | 95.2% | Small degradation peak observed at 40°C. |
| T=1 week | 99.5% | 78.6% | Significant degradation at 40°C with multiple new peaks. |
| T=1 month | 98.9% | 45.1% | Major degradation at 40°C. |
This data clearly indicates that storage at -20°C is effective in preserving the compound's stability, while elevated temperatures lead to rapid degradation.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Royal Society of Chemistry. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds.
- Benchchem. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine.
- AKSci. (n.d.). This compound.
- Benchchem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- Sciencemadness Discussion Board. (2008). Storage of pyridine?.
- PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
- ResearchGate. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1211584-92-7 this compound AKSci 6964CZ [aksci.com]
- 7. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Synthesis
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying, controlling, and mitigating unwanted by-products.
I. Overview of the Synthetic Pathway and Critical Control Points
The synthesis of this compound typically proceeds via a two-stage route. Each stage presents unique challenges and potential for impurity generation that can impact the final product's purity, yield, and stability. Understanding these critical control points is paramount for successful synthesis.
The overall synthesis can be visualized as follows:
Caption: General synthetic workflow for this compound.
This guide will dissect the potential pitfalls in each of these stages and provide actionable solutions.
II. Stage 1: Difluoromethoxylation - Troubleshooting Guide
The introduction of the difluoromethoxy group is a crucial step, typically achieved by reacting a 2-hydroxypyridine (or its tautomer, 2-pyridone) precursor with a difluoromethylating agent like chlorodifluoromethane (CHClF2).
FAQ 1: My reaction is producing a significant amount of an isomeric impurity. How can I identify and control it?
A1: Identifying the Isomer
The most common isomeric impurity in this step is the N-difluoromethylated product, 1-(difluoromethyl)-5-substituted-pyridin-2-one, arising from the reaction at the nitrogen atom of the pyridone tautomer instead of the oxygen atom.
-
Identification:
-
LC-MS: The isomer will have the same mass-to-charge ratio (m/z) as the desired O-alkylated product. However, it will likely have a different retention time on a reverse-phase HPLC column.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shift of the proton on the difluoromethyl group (-CHF₂) will differ between the O- and N-isomers.
-
¹⁹F NMR: This is a highly sensitive method for distinguishing between the two isomers due to the different electronic environments of the fluorine atoms.
-
¹³C NMR: The chemical shift of the carbon in the -OCF₂H or -NCF₂H group will be distinct.
-
-
A1: Controlling O- vs. N-Alkylation
The ratio of O- to N-alkylation is highly dependent on the reaction conditions. Several factors can be tuned to favor the desired O-alkylation[1].
| Parameter | To Favor O-Alkylation (Desired) | To Favor N-Alkylation (Impurity) | Rationale |
| Base | Stronger, non-nucleophilic bases (e.g., NaH, KHMDS) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases will more effectively deprotonate the hydroxyl group, increasing its nucleophilicity. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMAc) | Polar protic solvents (e.g., alcohols) | Polar aprotic solvents solvate the cation of the base, leaving a more reactive, "naked" alkoxide anion. |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures can increase selectivity, although reaction times may be longer. |
| Counter-ion | K⁺, Na⁺ | Cs⁺ | The nature of the counter-ion can influence the reactivity of the ambident nucleophile. |
Troubleshooting Workflow for Isomer Control:
Sources
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Welcome to the technical support center for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to optimize reaction conditions, troubleshoot common issues, and accelerate your research and development efforts.
Section 1: Understanding the Core Reactivity
Q: What is the primary reactive site on this compound and why?
The primary site for nucleophilic attack is the benzylic-type carbon of the chloromethyl (-CH₂Cl) group. This reactivity is analogous to that of a benzyl chloride and is significantly enhanced compared to a simple alkyl chloride. The reason for this heightened reactivity is the ability of the pyridine ring to stabilize the transition state of both Sₙ2 and potential Sₙ1 reactions.[1]
-
For an Sₙ2 Pathway: The p-orbitals of the aromatic ring overlap with the developing p-orbital in the trigonal bipyramidal transition state, lowering its energy and accelerating the reaction.
-
For a potential Sₙ1 Pathway: If a carbocation were to form upon chloride departure, it would be a benzylic-type carbocation, which is resonance-stabilized by the pyridine ring.[1][2]
The 2-(difluoromethoxy) group is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring. However, its effect on the reactivity of the 5-(chloromethyl) group is primarily inductive and less pronounced than if it were at the 2- or 4-position relative to the side chain. The most common and efficient reaction pathway for this substrate is the Sₙ2 mechanism.[3][4]
Section 2: FAQs for General Reaction Optimization
Q: Which type of solvent is best for this substitution?
The choice of solvent is critical and directly influences the reactivity of the nucleophile. For the Sₙ2 displacement on the chloromethyl group, polar aprotic solvents are strongly recommended.
Causality: Polar aprotic solvents (like DMF, DMSO, Acetonitrile) excel at solvating the cation (e.g., K⁺, Na⁺) of a nucleophilic salt but do not form strong hydrogen bonds with the anion (the nucleophile).[3][5] This leaves the nucleophile "naked" and highly reactive, significantly increasing the rate of an Sₙ2 reaction.[5][6] Conversely, polar protic solvents (like ethanol, methanol, water) form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its nucleophilicity, which slows down the Sₙ2 reaction.[3][7]
| Solvent Type | Examples | Impact on Sₙ2 Reaction Rate | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | Strongly Favored | Solvates cation, leaves anion "naked" and highly reactive.[3][6] |
| Polar Protic | Water, Ethanol, Methanol | Strongly Disfavored | Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[7] |
| Non-Polar | Toluene, Hexane, Dioxane | Moderate to Poor | Low solubility of most nucleophilic salts. Can be used but often results in slower, heterogeneous mixtures. |
Q: What is the role of a base, and how do I choose one?
A base is typically required for two main reasons:
-
To deprotonate a neutral nucleophile: If your nucleophile is an alcohol (ROH), thiol (RSH), or a primary/secondary amine (R₂NH), a base is needed to remove a proton and generate the more potent anionic nucleophile (RO⁻, RS⁻, R₂N⁻).
-
To neutralize generated acid: The reaction can generate HCl, especially if starting from a hydrochloride salt of an amine. The base neutralizes this acid to prevent it from protonating your nucleophile or product.[8]
Selection Guide:
| Base | Strength | Common Nucleophiles | Key Considerations |
| K₂CO₃, Cs₂CO₃ | Moderate | Amines, Thiols, Phenols | Heterogeneous, but effective and easy to remove by filtration. Cesium carbonate is more soluble and reactive but more expensive. |
| Et₃N, DIPEA | Moderate (Organic) | Amines | Soluble organic bases. Can be difficult to remove during workup. DIPEA is more sterically hindered and less likely to cause N-quaternization. |
| NaH, KH | Strong | Alcohols, Thiols | Used to pre-form the alkoxide or thiolate before adding the electrophile. Highly reactive; requires an inert atmosphere and careful handling. |
| NaOH, KOH | Strong | Phenols | Can be used in aqueous or phase-transfer conditions, but may promote side reactions. |
Q: What is a typical temperature range for these reactions?
Reactions are often successful between room temperature (20-25 °C) and 80 °C.
-
Highly reactive nucleophiles (e.g., thiolates, azides) may proceed efficiently at room temperature.
-
Less reactive nucleophiles (e.g., some neutral amines, alcohols) may require heating to 50-80 °C to achieve a reasonable reaction rate.[9]
Pro-Tip: Start at room temperature and monitor the reaction. If no progress is observed after 1-2 hours, gradually increase the temperature in 20 °C increments. Excessively high temperatures can lead to byproduct formation.
Q: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is crucial for optimization and preventing byproduct formation.
-
Thin-Layer Chromatography (TLC): The most common method. Use a suitable eluent (e.g., Hexane/Ethyl Acetate mixtures). The product should have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the expected molecular weight and monitoring the disappearance of starting material.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[10][11]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause A: Poor Nucleophile Reactivity.
-
Diagnosis: The reaction stalls even with heating. This is common when using neutral nucleophiles without a sufficiently strong base or when using a polar protic solvent.
-
Solution:
-
Change Solvent: Switch from a protic solvent to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity.[3][6]
-
Pre-form the Nucleophile: For alcohols or thiols, treat them with a strong base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) for 15-30 minutes at 0 °C before adding the this compound. This ensures the highly reactive anionic nucleophile is present.[8]
-
Use a Stronger Base: If using a carbonate with a weakly acidic nucleophile, consider a stronger base to ensure complete deprotonation.
-
-
-
Potential Cause B: Inappropriate Reaction Temperature.
-
Diagnosis: The reaction is clean (no byproducts on TLC) but very slow at room temperature.
-
Solution: Gently heat the reaction to 50-60 °C and continue to monitor. If the rate is still slow, increase to 80 °C. Be cautious, as higher temperatures can sometimes promote side reactions.
-
Issue 2: Formation of Significant Byproducts
-
Potential Cause A: Quaternization of the Pyridine Nitrogen.
-
Diagnosis: You observe a new, often highly polar or water-soluble, byproduct in your analysis, especially when using a small, unhindered nucleophile or base (like a primary amine or triethylamine). The nitrogen atom of the pyridine ring itself is nucleophilic and can be alkylated by another molecule of the starting material to form a pyridinium salt.
-
Solution:
-
Use a Hindered Base: Switch from triethylamine to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).
-
Control Stoichiometry: Use a slight excess of the nucleophile. Consider slow addition of the electrophile (your starting material) to a solution of the nucleophile and base. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
-
-
Potential Cause B: Dimerization or Bis-alkylation.
-
Diagnosis: When using a nucleophile with two reactive sites (e.g., ethylenediamine) or a primary amine, you may see a high molecular weight byproduct corresponding to two molecules of the pyridine starting material reacting with one molecule of the nucleophile.
-
Solution:
-
Use Excess Nucleophile: Employ a significant excess (3-5 equivalents) of the nucleophile to favor the mono-alkylation product statistically.
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M) to reduce the probability of intermolecular side reactions.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Potential Cause A: Product is Water-Soluble.
-
Diagnosis: After an aqueous workup, you have low recovery in the organic layer. This can happen if your final product is highly polar or has formed a salt.
-
Solution:
-
Basify Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) with NaHCO₃ or K₂CO₃ to deprotonate any protonated pyridine nitrogen on your product, making it more soluble in organic solvents.
-
Use Different Extraction Solvents: Try extracting with more polar solvents like dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture.
-
Evaporate and Purify: If the product is very water-soluble, consider removing all volatiles (water and organic solvent) under reduced pressure and purifying the resulting residue directly.
-
-
-
Potential Cause B: Severe Peak Tailing during Silica Gel Chromatography.
-
Diagnosis: During column chromatography, your product elutes as a broad, tailing peak instead of a sharp band, leading to poor separation and mixed fractions. This is a classic problem for basic compounds like pyridines, which interact strongly with acidic silanol groups on the silica surface.[12]
-
Solution:
-
Add a Competing Base to the Eluent: Add a small amount of triethylamine (~0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[12]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based column for purification, which lacks the acidic silanol groups.[12]
-
Switch to Reverse-Phase Chromatography: If the compound is sufficiently non-polar, purification on a C18 column using a water/acetonitrile or water/methanol gradient can be very effective.[12]
-
-
Section 4: Standard Experimental Protocol (Template)
This protocol describes the synthesis of 4-((2-(difluoromethoxy)pyridin-5-yl)methyl)morpholine as a representative Sₙ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous), to make a 0.2 M solution
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃, washing the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of Hexane/EtOAc (e.g., starting from 9:1 and moving to 1:1) containing 0.5% triethylamine to obtain the pure product.
Section 5: Visual Guides
General Experimental Workflow
Caption: A high-level workflow for nucleophilic substitution experiments.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction issues.
References
- Purification method of pyridine and pyridine derivatives.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Method for purification of pyridine, and method for production of chlorinated pyridine.
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]
- Pyridine - Wikipedia. Wikipedia. [Link]
- Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
- Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society. [Link]
- 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines... Journal of the Chemical Society, Perkin Transactions 2. [Link]
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Reactions at the Benzylic Position. Chemistry Steps. [Link]
- Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
- Benzylic substitution, benzyl
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
- Analytical Methods for Determining Pyridine in Biological M
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates.
- Trifluoromethylpyridine: Its chemistry and applic
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
- Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
- Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration.
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine during reaction
Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted guidance on a critical challenge: preventing the decomposition of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine during synthetic reactions. As a Senior Application Scientist, my aim is to blend deep mechanistic understanding with practical, field-tested solutions to enhance the success of your experiments.
Technical Support Center: this compound
This guide is structured to help you quickly diagnose issues, understand the underlying chemistry, and implement robust protocols to safeguard the integrity of your starting material and maximize reaction yields.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the stability and handling of this compound.
Q1: What are the primary molecular features that make this compound prone to decomposition?
A1: The molecule's reactivity is dominated by the chloromethyl group at the 5-position. This group is structurally analogous to a benzylic halide. The proximity to the pyridine ring allows for the stabilization of a carbocation intermediate or the transition state in nucleophilic substitution reactions, making the carbon atom highly electrophilic and susceptible to attack.[1][2] Benzylic-type halides are known to be significantly more reactive in both SN1 and SN2 type reactions compared to simple alkyl halides.[3][4]
Q2: How stable is the 2-(difluoromethoxy) group during a typical reaction?
A2: The difluoromethoxy group is generally robust and significantly more stable than a standard methoxy group.[5] The high strength of the carbon-fluorine bonds provides enhanced metabolic and chemical stability.[5] However, it is not entirely inert. Under forced conditions, such as refluxing in strong acids or bases, hydrolysis can occur, cleaving the group to form a hydroxypyridine derivative.[5] For most standard organic transformations, this group remains intact.
Q3: What classes of reagents and conditions are most likely to cause degradation?
A3: The primary culprits are reagents and conditions that can react with the chloromethyl group. These include:
-
Nucleophiles: Both strong (e.g., amines, thiols, hydroxides) and weaker (e.g., water, alcohols) nucleophiles can displace the chloride.
-
Strong Bases: Can promote elimination reactions or catalyze unwanted side reactions. Contact with alkaline materials can be exothermic and should be avoided.[6]
-
High Temperatures: While the pyridine core itself is thermally stable at moderate temperatures, elevated heat accelerates the rate of unwanted side reactions, particularly polymerization and reactions with trace impurities.[7][8][9]
-
Moisture: Trace water can lead to the hydrolysis of the chloromethyl group, forming the corresponding alcohol, 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine.
Q4: How should this compound be stored to ensure long-term stability?
A4: Proper storage is crucial. The compound should be kept in a cool, dry, and dark place.[5][10] To offer the best protection, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and oxygen.[11][12] It should be segregated from incompatible chemicals like strong bases, acids, and oxidizing agents.[6][13]
Troubleshooting Guide: Common In-Reaction Issues
This section addresses specific problems you may encounter during your experiment and provides a logical path to their resolution.
| Observed Problem | Primary Suspected Cause(s) | Recommended Corrective Actions |
| Low or No Yield of Desired Product | Decomposition via Nucleophilic Attack: The chloromethyl group has reacted with a nucleophile in the reaction mixture (e.g., solvent, base, or trace water). | • Switch to a non-nucleophilic, aprotic solvent (see Table 1). • Use anhydrous grade solvents and reagents. • If your reagent is a nucleophile, add it slowly at a reduced temperature (e.g., 0 °C or lower) to control reactivity. |
| Formation of Dark Brown or Black Tarry Material | Thermal Decomposition or Polymerization: The reaction temperature is too high, or a strong, aggressive base is being used, leading to uncontrolled side reactions. | • Maintain strict temperature control using a calibrated oil bath or cryostat. Do not exceed the minimum temperature required for the reaction. • If a base is required, consider a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge) and add it portion-wise at low temperature. |
| Multiple Unexpected Spots on TLC/Peaks in LC-MS | Complex Side Reactions: A combination of factors, including moisture, excess heat, and incompatible reagents, is creating a cascade of decomposition products. | • Re-evaluate the entire protocol. Simplify the reaction conditions as much as possible. • Run the reaction under a strict inert atmosphere (N₂ or Ar). • Purify all reagents before use to remove potential catalytic impurities. |
| Identification of 5-(Hydroxymethyl)-2-(difluoromethoxy)pyridine as a Major Byproduct | Hydrolysis: The chloromethyl group has reacted with water. | • Thoroughly dry all glassware in an oven (e.g., >120 °C) and cool under vacuum or in a desiccator before use. • Use freshly opened or distilled anhydrous solvents. • Ensure all starting materials are anhydrous. |
Table 1: Solvent & Reagent Compatibility
| Recommended Solvents (Aprotic, Non-Nucleophilic) | Reagents to Use with Caution (Control T° & Stoichiometry) | Incompatible Reagents (High Risk of Decomposition) |
| Toluene | Primary & Secondary Amines | Water, Alcohols (Methanol, Ethanol) |
| Tetrahydrofuran (THF) | Thiols, Thiolates | Aqueous Acids (HCl, H₂SO₄) |
| 1,4-Dioxane | Alkoxides | Aqueous Bases (NaOH, KOH) |
| Dichloromethane (DCM) | Cyanides | Ammonium Hydroxide[13] |
| Acetonitrile (MeCN) | Grignard Reagents | Strong Oxidizing Agents |
| N,N-Dimethylformamide (DMF) | Hydrazine Hydrate[14] |
Core Experimental Protocols & Workflows
Adherence to rigorous experimental technique is the most effective way to prevent decomposition.
Protocol 1: General Setup for Reactions Involving this compound
This protocol outlines the essential steps for creating an environment that minimizes decomposition risk.
-
Glassware Preparation: Place all glassware (flasks, stir bars, addition funnels) in a laboratory oven at >120 °C for at least 4 hours to remove adsorbed water.
-
Assembly: Immediately assemble the glassware while still hot and place it under a positive pressure of dry, inert gas (argon or nitrogen). Allow the system to cool to room temperature.
-
Reagent Introduction: Introduce the this compound and any other solid reagents into the reaction flask against a counter-flow of inert gas.
-
Solvent Addition: Add anhydrous, aprotic solvent via cannula or a dry syringe.
-
Temperature Control: Place the reaction flask in a cooling bath (e.g., ice-water for 0 °C) before the slow, dropwise addition of any liquid reagents, especially nucleophiles or bases.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (TLC, LC-MS). The goal is to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure to reaction conditions.
-
Work-up: Quench the reaction carefully, often by pouring it into a cooled, weakly acidic or basic aqueous solution as appropriate for your product's stability. Proceed immediately with extraction and purification.
Visualizing the Workflow & Decomposition Pathways
The following diagrams illustrate the key chemical transformations and the recommended experimental sequence to avoid them.
Caption: Primary decomposition pathways for the title compound.
Caption: Recommended experimental workflow to prevent decomposition.
By understanding the inherent reactivity of this compound and implementing these meticulous handling and reaction protocols, researchers can significantly improve experimental outcomes, ensuring higher yields and product purity.
References
- What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018). Quora. [Link]
- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Benzyl Chloride Reactivity in SN1 and SN2. Scribd. [Link]
- Theoretical study on the thermal decomposition of pyridine. (2000).
- Effect of Allylic Groups on SN2 Reactivity. (2014). National Institutes of Health (NIH). [Link]
- Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed). [Link]
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. [Link]
- Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry. [Link]
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. [Link]
- Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. Polymer Bulletin. [Link]
- Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
- Process for the production of 2-chloro-5-chloromethyl-pyridine. (1993).
- Process for the production of 2-chloro-5-chloromethyl-pyridine. (2000).
- 5-(chloromethyl)-2-(difluoromethyl)pyridine. PubChemLite. [Link]
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2024).
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
- Chemical Handling and Storage. University of Toronto Scarborough. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. [Link]
- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]
- Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]
- 2-Chloro-5-(chloromethyl)pyridine. (2011).
Sources
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 1211584-92-7 this compound AKSci 6964CZ [aksci.com]
- 11. CAS 1211584-92-7 | this compound - Synblock [synblock.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Alkylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for alkylation reactions involving 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This resource is designed to address specific experimental challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is showing low to no conversion. What are the likely causes?
Several factors can contribute to poor or no conversion in your alkylation reaction. The primary suspects are the reactivity of the nucleophile, the choice of base and solvent, and the reaction temperature.
-
Nucleophile Reactivity: The nature of your nucleophile is critical. Weakly nucleophilic substrates will react sluggishly with the electrophilic chloromethyl group. The pKa of the conjugate acid of your nucleophile can be a good indicator of its reactivity.
-
Base and Solvent Selection: The base must be strong enough to deprotonate your nucleophile, generating a sufficiently reactive anion. The solvent plays a crucial role in solvating the ions and influencing the reaction mechanism (SN1 vs. SN2).[3] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can effectively solvate cations while leaving the nucleophile's anion relatively free to attack the electrophile.[4]
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics. A modest increase in temperature can often significantly improve the reaction rate. However, excessive heat can lead to the decomposition of reactants or products.[4]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
Side product formation is a common challenge in alkylation reactions. Regioselectivity, in particular, can be an issue with pyridine derivatives.[5]
-
Over-alkylation: If your nucleophile has multiple reactive sites, you may observe the formation of di- or even tri-alkylated products. Using a stoichiometric amount of the alkylating agent or a large excess of the nucleophile can help minimize this.
-
Competing N- vs. C-Alkylation: With certain nucleophiles, there's a possibility of alkylation occurring at a carbon atom instead of the intended heteroatom (e.g., nitrogen, oxygen, or sulfur). The choice of solvent and counter-ion can influence this selectivity.[6]
-
Elimination Reactions: While less common with primary halides like this compound, elimination to form an alkene can occur under strongly basic conditions, especially at elevated temperatures.[7]
Q3: The this compound starting material appears to be degrading during the reaction. What could be the cause?
The stability of this compound can be compromised under certain conditions.
-
Strongly Basic or Nucleophilic Conditions: The presence of strong, hard nucleophiles or bases can potentially lead to the displacement of the difluoromethoxy group or other undesired side reactions on the pyridine ring.
-
Elevated Temperatures: Prolonged exposure to high temperatures can cause decomposition. It's crucial to find a balance between a temperature that promotes the desired reaction without degrading the starting material.[4] Monitoring the reaction progress by TLC or LC-MS can help identify the onset of decomposition.
Q4: How do I effectively monitor the progress of my alkylation reaction?
Regular monitoring is key to understanding your reaction's kinetics and determining the optimal reaction time.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. A well-chosen solvent system should provide good separation between your starting material, product, and any significant byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS is the preferred method. It allows for the accurate determination of reactant consumption and product formation, as well as the identification of byproducts by their mass-to-charge ratio.[8]
-
Gas Chromatography (GC): GC can also be a suitable technique, particularly if the products are volatile.[9]
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues in your alkylation reactions.
Caption: A logical workflow for troubleshooting alkylation reactions.
Experimental Protocols
General Procedure for N-Alkylation of a Heterocyclic Amine
This protocol provides a starting point for the N-alkylation of a generic heterocyclic amine with this compound.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 equivalent).
-
Solvent and Base Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF) to dissolve the amine. Add a suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1-1.5 equivalents) portion-wise at 0 °C.
-
Nucleophile Activation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the amine.
-
Alkylating Agent Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction temperature can be increased if necessary, but should be monitored for potential decomposition.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Data Presentation: Solvent and Base Selection Guide
The choice of solvent and base is critical for the success of the alkylation reaction. The following table provides a general guide.
| Solvent | Dielectric Constant | Properties | Recommended Bases |
| Dimethylformamide (DMF) | 37 | Polar aprotic, high boiling point | NaH, K₂CO₃, Cs₂CO₃ |
| Acetonitrile (MeCN) | 36 | Polar aprotic, lower boiling point | K₂CO₃, Cs₂CO₃, Et₃N |
| Tetrahydrofuran (THF) | 7.6 | Less polar aprotic | NaH, LiHMDS, NaHMDS |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar aprotic, high boiling point, can have side reactions at high temperatures[3] | NaH, K₂CO₃, t-BuOK |
| Base | pKa of Conjugate Acid | Properties | Considerations |
| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic base | Reacts violently with water, requires an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Mild, inexpensive base | Heterogeneous in many organic solvents, may require phase-transfer catalyst. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | More soluble than K₂CO₃, often gives higher yields | More expensive than other carbonate bases. |
| Triethylamine (Et₃N) | ~10.7 | Organic soluble, weak base | Can act as a nucleophile in some cases. |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | Strong, non-nucleophilic, sterically hindered base | Often used when other bases fail.[6] |
Reaction Mechanism Overview
The alkylation of a nucleophile (Nu-H) with this compound typically proceeds via an SN2 mechanism.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylation and acylation of pyridine [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Welcome to the technical support center for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights into optimizing its reactivity, with a special focus on the critical role of base selection.
Our approach is grounded in fundamental principles of organic chemistry, combining mechanistic understanding with practical, validated protocols. This resource aims to empower you to troubleshoot effectively and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what type of reaction does it typically undergo?
A: The primary reactive site is the benzylic-like chloromethyl group (-CH₂Cl). This group is an excellent electrophile, making the molecule highly susceptible to nucleophilic substitution reactions, specifically SN2 reactions.[1][2] The chlorine atom is a good leaving group, and the carbon is activated by the adjacent pyridine ring. The 2-(difluoromethoxy) group is a strong electron-withdrawing group, which further influences the electronic properties of the pyridine ring.[3]
Q2: Why is base selection so critical when using this reagent?
A: Base selection is paramount for three main reasons:
-
Nucleophile Deprotonation: Many nucleophiles (e.g., amines, alcohols, thiols) are used as their conjugate bases. The chosen base must be strong enough to deprotonate the nucleophile effectively, generating the more potent anionic form, without being excessively strong to cause side reactions.
-
Reaction Rate: The strength and nature of the base can directly influence the concentration of the active nucleophile, thereby affecting the overall reaction rate according to the SN2 rate law (Rate = k[Substrate][Nucleophile]).[4]
-
Side Reaction Prevention: An inappropriate base can lead to undesired side reactions such as elimination, reaction with the solvent, or degradation of the starting material or product. Strong, non-nucleophilic bases are often preferred to avoid competition with the primary nucleophile.
Q3: What is the most common side reaction and how can I prevent it?
A: The most common side reaction is the quaternization of the pyridine nitrogen .[5][6][7] This occurs when a second molecule of this compound alkylates the nitrogen atom of the desired product molecule or another starting material molecule. This is especially prevalent with stronger bases or higher temperatures.
Prevention Strategies:
-
Use a bulky, non-nucleophilic base.
-
Maintain a low reaction temperature.
-
Slowly add the alkylating agent (your pyridine derivative) to the solution of the deprotonated nucleophile to keep its concentration low.
-
Use a slight excess of the nucleophile.
Q4: Can the difluoromethoxy group react under basic conditions?
A: The difluoromethoxy group (-OCHF₂) is generally stable under the basic conditions typically used for SN2 reactions. While it is a strong electron-withdrawing group, cleavage of the C-O or C-F bonds requires much harsher conditions than those needed for nucleophilic substitution at the chloromethyl position.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion to the Desired Product
Your reaction shows primarily unreacted starting material.
| Potential Cause | Troubleshooting Action & Rationale |
| Insufficiently Strong Base | The base is not strong enough to deprotonate the nucleophile. Action: Choose a stronger base. Check the pKa of your nucleophile's conjugate acid and select a base whose conjugate acid has a pKa at least 2-3 units higher. |
| Steric Hindrance | The nucleophile or the substrate is too sterically hindered for the SN2 backside attack.[1][2][8] Action: Increase the reaction temperature to provide more energy to overcome the activation barrier. If that fails, consider a less hindered nucleophile or a different synthetic route. |
| Poor Solvent Choice | The solvent may be solvating the nucleophile, reducing its reactivity (especially protic solvents), or the reactants may not be fully dissolved.[8] Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophilic anion "bare" and more reactive.[8] |
| Degraded Reagent | The this compound may have degraded due to moisture. Action: Use a fresh bottle or purify the existing stock. Store the reagent under an inert atmosphere (N₂ or Ar) and away from moisture. |
Problem 2: Formation of Multiple Products, Including a Suspected Quaternary Salt
TLC or LC-MS analysis shows the desired product along with significant byproducts, one of which may be a highly polar quaternary salt.
| Potential Cause | Troubleshooting Action & Rationale |
| Base is Too Nucleophilic | The base itself is competing with your intended nucleophile and reacting with the substrate. Action: Switch to a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base.[9] |
| Pyridine N-Quaternization | The pyridine nitrogen of the product or starting material is being alkylated.[5][7] This is a common issue with chloromethylpyridines. Action: 1. Lower the reaction temperature. 2. Use slow, controlled addition of the alkylating agent. 3. Use a bulkier base that may sterically hinder the approach to the pyridine nitrogen. |
| Over-alkylation | If your nucleophile has multiple reactive sites (e.g., a primary amine), dialkylation can occur. Action: Use a larger excess of the nucleophile (2-3 equivalents) to favor mono-alkylation. Alternatively, protect one of the reactive sites before the reaction. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for the alkylation of a secondary amine using a common inorganic base.
Objective: To synthesize N-((2-(difluoromethoxy)pyridin-5-yl)methyl)-N-methylaniline.
Materials:
-
This compound (1.0 eq)
-
N-methylaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to the limiting reagent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-methylaniline and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound in anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the amine suspension over 20-30 minutes using a syringe pump.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Rationale for Choices:
-
K₂CO₃: A moderately strong, inexpensive, and non-nucleophilic base sufficient for deprotonating many secondary amines without promoting significant side reactions.
-
Acetonitrile: A polar aprotic solvent that facilitates SN2 reactions and is relatively easy to remove.
-
Slow Addition: Minimizes the instantaneous concentration of the highly reactive alkylating agent, reducing the likelihood of pyridine quaternization.[5][7]
Data Summary: Impact of Base Selection on a Model Reaction
The following table summarizes typical outcomes when alkylating a generic phenol (ArOH) with this compound, illustrating the critical impact of base choice.
| Base | pKa of Conjugate Acid | Solvent | Temp (°C) | Typical Yield (%) | Key Observation |
| K₂CO₃ | ~10.3 | DMF | 60 | 85-95% | Clean reaction, easy workup. Standard choice. |
| Cs₂CO₃ | ~10.3 | DMF | 25 | 90-98% | Higher reactivity at lower temp due to cation effect. Good for sensitive substrates. |
| NaH | ~36 | THF | 0 to 25 | 70-85% | Fast reaction, but can be difficult to handle. Potential for side reactions if not controlled. |
| DBU | ~13.5 | CH₃CN | 50 | 80-90% | Homogeneous reaction. Good for substrates with poor solubility with inorganic bases. |
| Et₃N | ~10.7 | CH₂Cl₂ | 25 | <10% | Generally too weak to fully deprotonate a phenol. Incomplete conversion. |
References
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
- Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization.
- Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
- Quaternization of pyridines with haloadamantanes. (1987). OSTI.GOV. [Link]
- N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. (2018).
- Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition. [Link]
- N-Dealkylation of Amines. (2020). Molecules. [Link]
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Catalytic N-Alkylation of Anilines.
- N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
- Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
- 2-Chloro-5-(chloromethyl)pyridine. PubChem. [Link]
- N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Osaka University. [Link]
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society. [Link]
- Catalytic Asymmetric Alkylation Reactions for the Construction of Protected Ethylene-Amino and Propylene-Amino Motifs Attached to Quaternary Stereocentres. (2013). Chemistry – A European Journal. [Link]
- Enolate alkyl
- 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E. [Link]
- 7.1 SN2 Reaction. (2020). Chad's Prep. [Link]
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). Organic & Biomolecular Chemistry. [Link]
- α,β‐Alkylation Reactions Catalyzed by Ruthenium Triphenylphosphine Complexes Bearing Substituted Pyridine–Quinoline Based Ligands.
- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]
- 7. Quaternization of pyridines with haloadamantanes (Journal Article) | OSTI.GOV [osti.gov]
- 8. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Catalytic asymmetric alkylation reactions for the construction of protected ethylene-amino and propylene-amino motifs attached to quaternary stereocentres - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Substitution of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This molecule is a key heterocyclic building block, and understanding its reactivity is paramount for the successful synthesis of novel chemical entities. The rate and outcome of nucleophilic substitution at the chloromethyl group are profoundly influenced by the choice of solvent. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of solvent effects in your experiments.
Fundamental Principles: The Mechanistic Dichotomy (SN1 vs. SN2)
The substitution of the chloride on this compound can theoretically proceed through two different mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). The operative pathway is dictated by the substrate, nucleophile, leaving group, and, most critically for this guide, the solvent.[1][2]
-
SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] This mechanism is favored for primary halides like our substrate. The reaction rate depends on the concentration of both the substrate and the nucleophile.[2]
-
SN1 Pathway: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs.[2][3] This intermediate is then captured by the nucleophile. While less common for primary halides, the potential for resonance stabilization of a carbocation by the pyridine ring could make this pathway accessible under specific solvent conditions. The rate of an SN1 reaction depends only on the concentration of the electrophile.[1][2]
The choice of solvent can stabilize or destabilize the transition states and intermediates of these pathways, directly controlling the reaction rate and even the mechanistic route.[4][5]
Caption: General mechanisms for SN2 and SN1 reactions.
Troubleshooting Guide
This section addresses common problems encountered during substitution reactions with this compound in a question-and-answer format.
Question 1: My reaction is extremely slow or fails to proceed in a protic solvent like methanol or ethanol. What is happening?
Answer: This is a classic indicator that your reaction proceeds via an SN2 mechanism and your solvent choice is hindering it.
-
Causality: Polar protic solvents, which have O-H or N-H bonds, are excellent at forming hydrogen bonds.[2] When a negatively charged nucleophile (e.g., RO⁻, CN⁻) is used, these solvent molecules form a "cage" around it through hydrogen bonding, a phenomenon known as solvation.[2][6][7] This solvation stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon.[6][7][8] Consequently, the rate of an SN2 reaction dramatically decreases.[3][9]
-
Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are polar enough to dissolve the nucleophile and substrate but lack the ability to form hydrogen bonds.[2][3] This leaves the nucleophile "free" and highly reactive, significantly accelerating SN2 reactions.[3][6]
Question 2: I observe multiple products, including one where the solvent molecule appears to have substituted the chloride, especially in water or an alcohol. Why?
Answer: This phenomenon, known as solvolysis, suggests that the reaction may be proceeding, at least in part, through an SN1 mechanism.
-
Causality: Polar protic solvents are highly effective at stabilizing the charged intermediates of an SN1 reaction.[1][10] They stabilize both the departing leaving group (Cl⁻) and, more importantly, the carbocation intermediate through dipole-dipole interactions.[1][11] This stabilization lowers the energy of the transition state for the rate-determining step, accelerating the SN1 reaction.[1][12] Since the solvent is present in vast excess, it can act as a weak nucleophile and attack the carbocation, leading to the solvolysis product.[3]
-
Troubleshooting Steps:
-
Confirm the Structure: Use LC-MS or NMR to confirm the identity of the byproduct as the solvolysis product.
-
Re-evaluate Mechanism: The presence of solvolysis is strong evidence for an SN1 pathway. If this is undesired, you must change conditions to favor the SN2 pathway.
-
Change Solvent: Move to a less polar or a polar aprotic solvent to disfavor carbocation formation.
-
Increase Nucleophile Concentration: For a bimolecular reaction, increasing the concentration of your desired nucleophile can help it outcompete the solvent.
-
Question 3: My reaction in DMSO or DMF is very fast, but the solution turns dark brown or black, resulting in a low yield of the desired product. What is the cause?
Answer: While polar aprotic solvents accelerate SN2 reactions, they can also present challenges related to stability and side reactions, especially at elevated temperatures.
-
Causality:
-
Solvent Decomposition: DMF can decompose at high temperatures to generate dimethylamine, and DMSO can also undergo decomposition pathways.[13] These byproducts can act as competing nucleophiles or participate in undesired side reactions.
-
Basicity and Elimination: The pyridine ring nitrogen is basic. In the presence of a strong nucleophile/base, side reactions, including potential elimination or polymerization (leading to dark-colored humins), can occur, particularly if the reaction is heated.
-
Substrate Instability: The difluoromethoxy group might have limited stability under harsh conditions (high temperature, strong base).
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decomposition issues.
Frequently Asked Questions (FAQs)
Q1: Which mechanism, SN1 or SN2, is more likely for this compound?
The substrate is a primary halide, which strongly favors the SN2 mechanism due to minimal steric hindrance at the reaction center.[2] SN1 reactions are disfavored for primary substrates because the resulting primary carbocation would be highly unstable.[1] Therefore, under most conditions, particularly with a reasonably strong nucleophile in a polar aprotic solvent, the SN2 pathway will dominate.
Q2: How does solvent polarity, in general, affect the rate?
For an SN1 reaction, increasing solvent polarity will dramatically increase the reaction rate because polar solvents stabilize the carbocation intermediate.[1][4][11] For an SN2 reaction where the nucleophile is charged, increasing solvent polarity can slightly decrease the rate because the polar solvent stabilizes the charged nucleophile in the ground state more than the delocalized charge in the transition state.[4][12] However, the distinction between protic and aprotic is far more critical for SN2 rates.[2][3]
Q3: What are the best general-purpose solvents for running substitutions on this molecule?
Based on the prevalence of the SN2 mechanism, polar aprotic solvents are the best choice.[2][3]
-
Excellent Choices: Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Good Choices: Dimethyl sulfoxide (DMSO), Acetone
-
Solvents to Avoid (for SN2): Water (H₂O), Methanol (MeOH), Ethanol (EtOH), and other alcohols. These polar protic solvents will slow the reaction down significantly.[3][7]
Q4: Can I use a non-polar solvent like hexane or toluene?
No. Most nucleophiles, especially if they are salts (e.g., NaCN, NaN₃), have very poor solubility in non-polar solvents.[2] For a reaction to occur, the reactants must be dissolved.[11] Therefore, a polar solvent is necessary.[9]
Experimental Protocols
Protocol 1: Kinetic Analysis of Substitution Rate by HPLC
This protocol provides a method for determining the relative reaction rates in different solvents.
Objective: To quantify the rate of disappearance of this compound when reacted with a nucleophile (e.g., sodium azide) in various solvents.
Materials:
-
This compound (Substrate)
-
Sodium Azide (Nucleophile)
-
Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Methanol (MeOH)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of the substrate in a class A volumetric flask using acetonitrile.
-
Prepare a 0.1 M stock solution of the internal standard in acetonitrile.
-
Prepare a 0.5 M stock solution of sodium azide in each of the test solvents (MeCN, DMF, MeOH). Note: Sonication may be required to dissolve the salt.
-
-
Reaction Setup:
-
For each solvent to be tested, add 1.0 mL of the 0.5 M sodium azide solution to a thermostatted vial and equilibrate to the desired temperature (e.g., 40 °C).
-
In a separate vial, mix 0.5 mL of the substrate stock solution and 0.5 mL of the internal standard stock solution.
-
-
Initiation and Monitoring:
-
To initiate the reaction, rapidly inject 0.1 mL of the substrate/internal standard mixture into the thermostatted nucleophile solution. Start a timer immediately.
-
At specified time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of a cold mobile phase mixture (e.g., 90:10 water:acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. Use a C18 column and a mobile phase that gives good separation of the substrate, product, and internal standard. Monitor at a wavelength where the substrate absorbs strongly (e.g., 270 nm).
-
Integrate the peak areas of the substrate and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the (Substrate Peak Area / Internal Standard Peak Area) for each time point.
-
Plot ln(Area Ratio) vs. Time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to -kobs (the observed rate constant). Compare the kobs values across different solvents.
-
Illustrative Data Presentation
The following table presents hypothetical, yet scientifically plausible, relative rate data for the reaction of this compound with a generic nucleophile, illustrating the expected solvent effects.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (krel) | Primary Mechanism | Rationale |
| Methanol (MeOH) | Polar Protic | 32.6 | 1 | SN2 (slow) / SN1 | Strong solvation of the nucleophile hinders SN2.[14] |
| Water (H₂O) | Polar Protic | 78.5 | ~5 | SN1 / Solvolysis | Highly polar; stabilizes carbocation intermediates effectively.[1] |
| Acetone | Polar Aprotic | 20.7 | 500 | SN2 | Aprotic nature leaves nucleophile highly reactive.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 36.6 | 5,000 | SN2 | Higher polarity than acetone, good at dissolving salts, aprotic.[7] |
| DMF | Polar Aprotic | 36.7 | 20,000 | SN2 | Highly polar aprotic solvent, excellent for SN2 reactions.[2][3] |
| DMSO | Polar Aprotic | 47.2 | >25,000 | SN2 | Very polar aprotic solvent, strongly promotes SN2.[3] |
References
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- LibreTexts. (2019, December 30). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube.
- Various Authors. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Quora.
- University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts.
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
- Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- Wikipedia. (n.d.). Solvent effects.
- Chemistry Stack Exchange. (2020, August 30). Pyridine: Protic or Aprotic.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube.
- Varghese, J. J., & Mushrif, S. H. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 4(2), 234-250.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Koner, S., et al. (n.d.). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- LibreTexts. (2021, June 13). 5.
- LibreTexts. (2019, June 5). Chapter 13.
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- 5. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
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- 8. youtube.com [youtube.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Welcome to the technical support resource for professionals utilizing 5-(chloromethyl)-2-(difluoromethoxy)pyridine in synthetic chemistry. This molecule is a valuable building block, particularly for introducing the difluoromethoxy pyridine moiety into complex structures for pharmaceutical and agrochemical development.[1][2] However, its unique structure, featuring a reactive benzylic-like chloride and a potentially coordinating pyridine ring, presents specific challenges in palladium-catalyzed cross-coupling reactions, most notably rapid catalyst deactivation.
This guide provides in-depth, field-tested insights into common failure modes and offers robust troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to design self-validating and successful experiments.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My reaction starts but then stalls, and I observe a fine black precipitate. What is happening to my catalyst?
A1: The appearance of a black precipitate is the classic sign of palladium black formation, a common and irreversible catalyst deactivation pathway.[3][4] This occurs when the catalytically active, soluble Pd(0) species agglomerate into larger, inactive palladium nanoparticles or bulk metal.
Causality and Mechanism: The active catalyst in most cross-coupling cycles is a low-coordinate, electron-rich Pd(0) complex, typically L-Pd(0) or L₂-Pd(0) (where L is a supporting ligand). These species are inherently unstable and prone to aggregation if not properly stabilized by the ligand shell. The high reactivity of the chloromethyl group on your substrate can accelerate processes that lead to the generation of "ligandless" or poorly-ligated palladium, which rapidly crashes out of solution.
Key Contributing Factors:
-
High Temperature: While necessary for activating stubborn substrates, excessive heat accelerates both the desired reaction and catalyst decomposition pathways.[4]
-
Inadequate Ligand Protection: If the ligand is not bulky or electron-donating enough, it may not sufficiently shield the palladium center, or the Pd-L bond may be too weak, leading to dissociation and aggregation.[5]
-
Oxygen Contamination: Failure to maintain a strictly inert atmosphere allows for the oxidation of the active Pd(0) to inactive Pd(II) species, disrupting the catalytic cycle and promoting decomposition.[6]
Troubleshooting Protocol:
-
Verify Inert Atmosphere: Ensure your reaction flask was rigorously degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were sparged with inert gas prior to use.[6]
-
Optimize Temperature: Begin with the lowest temperature reported for a similar coupling (e.g., 80 °C) and only increase it incrementally if conversion is slow. A prolonged reaction at a moderate temperature is often superior to a short, high-temperature reaction.[4]
-
Re-evaluate Your Ligand: If palladium black persists, your ligand is likely not robust enough. Switch to a more sterically demanding, electron-rich ligand. For substrates like this, Buchwald-type biarylphosphine ligands are an excellent starting point.[5][7]
-
Consider a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for clean and efficient generation of the active catalyst, minimizing side reactions that lead to agglomeration.
Q2: My Suzuki-Miyaura coupling reaction with this compound has very low yield. Why is this benzylic-type chloride so challenging?
A2: The C(sp³)-Cl bond in your substrate, while seemingly a standard electrophile, introduces several complications compared to more common aryl halides in Suzuki-Miyaura couplings. The challenges stem from both the kinetics of the catalytic steps and potential side reactions.
Expert Analysis:
-
Slow Oxidative Addition: Oxidative addition of C(sp³)-Cl bonds to Pd(0) is often kinetically slower and more challenging than for C(sp²)-Br or C(sp²)-I bonds. This step is frequently the rate-determining step in the catalytic cycle. A sluggish oxidative addition means the catalyst spends more time in its unstable Pd(0) state, increasing the risk of decomposition.[8][9]
-
Competitive β-Hydride Elimination: While your specific substrate lacks a β-hydrogen on the pyridine ring relative to the chloromethyl group, this is a major competing pathway for many alkyl halides. More relevant here, after oxidative addition, the resulting (pyridyl-CH₂)-Pd(II)-Cl complex can be unstable.
-
Homocoupling (Glaser-Hay type): In Sonogashira reactions, the terminal alkyne can undergo copper-catalyzed homocoupling, consuming your nucleophile.[10] While this is a different reaction, analogous side reactions of the boronic acid can occur in Suzuki couplings, especially if the catalytic turnover is slow.
-
Pyridine Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center. This coordination can create a dormant, off-cycle catalyst species, effectively lowering the concentration of the active catalyst and inhibiting the reaction.[5]
Troubleshooting Protocol:
-
Ligand Selection is Critical: To overcome slow oxidative addition, use highly active ligands. Bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos) are designed to accelerate this step and stabilize the resulting organopalladium intermediate.[7][11] They create a sterically crowded environment that favors the formation of the monoligated Pd(0) species, which is highly reactive.[11]
-
Choice of Base and Solvent: For Suzuki couplings with challenging electrophiles, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[8][12] The choice of solvent is also crucial for both solubility and catalyst stability; dioxane and toluene are common choices.[4]
-
Screen Palladium Sources: Use a modern precatalyst designed for difficult couplings. Buchwald G3 precatalysts, for example, contain a carbazole ligand that is easily displaced to generate the active L-Pd(0) catalyst cleanly.
| Parameter | Problem | Solution | Rationale |
| Ligand | Standard PPh₃ | Use bulky, electron-rich biarylphosphine ligand (e.g., SPhos) | Accelerates oxidative addition and reductive elimination; stabilizes monoligated Pd(0) species.[7][11] |
| Catalyst | Pd(OAc)₂ / PdCl₂(PPh₃)₂ | Use a precatalyst (e.g., XPhos Pd G3) | Ensures clean, efficient generation of the active Pd(0) catalyst, minimizing side reactions. |
| Base | Weak or poorly soluble base | Use Cs₂CO₃ or K₃PO₄ | Stronger, soluble bases can facilitate the transmetalation step without degrading the catalyst. |
| Side Reaction | Pyridine coordination | Add an extra equivalent of ligand relative to palladium | Helps saturate the palladium coordination sphere, disfavoring binding by the substrate's nitrogen atom. |
Q3: What are the primary mechanisms of catalyst deactivation I should be aware of, and how can I design an experiment to prevent them?
A3: Beyond the formation of palladium black, several other deactivation pathways can terminate your catalytic cycle. Understanding these allows for a proactive experimental design.
Deactivation Pathways & Prevention Strategies:
-
Ligand Degradation: Phosphine ligands, especially under harsh conditions, can be susceptible to oxidation (if air is present) or other forms of decomposition. N-Heterocyclic Carbene (NHC) ligands are often more thermally robust alternatives.
-
Formation of Off-Cycle Dimers: In some systems, particularly with halide bridges (e.g., {Pd(μ-Br)(PtBu₃)}₂), inactive palladium(I) dimers can form.[13] The choice of ligand and reaction conditions is crucial to steer the reaction away from these catalytic sinks.
-
Product Inhibition: As the desired product forms, it can sometimes coordinate more strongly to the palladium catalyst than the starting materials, leading to a slowdown or complete stop of the reaction. This is particularly relevant when the product contains strong chelating groups.
-
Poisoning by Impurities: The catalyst is used in small amounts (mol %) and is therefore highly sensitive to impurities in reagents or solvents that can act as catalyst poisons (e.g., sulfur-containing compounds).[3]
Workflow for Robust Experimental Design:
Below is a workflow designed to minimize these deactivation pathways from the outset.
Caption: Proactive workflow for minimizing catalyst deactivation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol %)
-
XPhos ligand (2 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 equiv), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Flask Preparation: Place the magnetic stir bar in the Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon atmosphere.
-
Addition of Solids: Under a positive flow of argon, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), XPhos Pd G3 (0.02 equiv), and XPhos ligand (0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/argon backfill to ensure all traces of oxygen are removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black (if any). Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Deactivation Pathways vs. The Catalytic Cycle
Understanding the competition between the productive catalytic cycle and off-cycle deactivation pathways is key.
Caption: Competing pathways: The productive catalytic cycle versus catalyst deactivation.
References
- Steib, A. K., & Knochel, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(21), 7648-7657.
- Billingsley, K. L. (2011). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Valente, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Lashgari, N., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- Colletto, C. G., et al. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling. Journal of the American Chemical Society, 139(39), 13970-13981.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(20), 7863–7865.
- ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF.
- ResearchGate. (n.d.). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. Request PDF.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Wang, Y., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 4(85), 4569-4573.
- Wang, Y., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Foley, P., et al. (2020). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry, 22(15), 4815-4824.
- Li, J., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 82(19), 10519–10528.
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Request PDF.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(20), 7863-7865.
- Semantic Scholar. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.
- Uneme, H., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 65-72.
- Wang, F., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686-2691.
- ResearchGate. (n.d.). Sonogashira Reactions Catalyzed by a New and Efficient Copper(I) Catalyst Incorporating N-Benzyl DABCO Chloride. Request PDF.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Wang, J., et al. (2019). Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions. Nature Communications, 10, 5653.
- ResearchGate. (n.d.). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides.
- PubChem. (n.d.). 5-(chloromethyl)-2-(difluoromethyl)pyridine.
- Martinez-Peña, F. I., et al. (2023). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Chemical Science, 14(32), 8617-8625.
- MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
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Technical Support Center: Characterization of Unexpected Byproducts in 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and characterize unexpected byproducts that may arise during your synthetic work. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles driving these side reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis and handling of this compound.
Q1: My reaction mixture is turning into a thick, polymeric material. What is happening and how can I prevent it?
A1: This is a common issue in chloromethylation reactions, often referred to as "fouling." It is typically caused by the formation of oligomeric or polymeric byproducts. The primary cause is the reaction of the newly formed, highly reactive this compound with the unreacted starting material, 2-(difluoromethoxy)pyridine, under the acidic reaction conditions. This leads to the formation of diarylmethane structures and eventually longer oligomers.
-
Prevention Strategies:
-
Maintain Low Temperatures: It is critical to keep the reaction temperature low, typically between -10°C and 5°C, to minimize the rate of this side reaction.[1]
-
Ensure High HCl Concentration: A high concentration of hydrogen chloride favors the desired chloromethylation over the self-condensation reaction.[1] Ensure a steady and rapid stream of gaseous HCl throughout the addition of formaldehyde.
-
Prompt Work-up: Once the reaction is complete, it is crucial to work it up promptly to isolate the product from the acidic conditions that promote polymerization.[1]
-
Q2: I'm observing a significant amount of a byproduct with a mass approximately double that of my starting material, minus HCl. What is this likely to be?
A2: You are likely observing the formation of a dimer, specifically bis(2-(difluoromethoxy)pyridin-5-yl)methane . This is a common byproduct in chloromethylation reactions of activated aromatic compounds.[1] It forms when the electrophilic chloromethylated product reacts with another molecule of the starting material.
Q3: My final product seems to be contaminated with a more polar impurity that is difficult to remove by standard chromatography. What could it be?
A3: A common polar impurity is the hydrolysis product, 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine . The chloromethyl group is susceptible to hydrolysis, which can occur during the reaction work-up or even during storage if moisture is present.
Q4: Can the pyridine nitrogen be oxidized during the chloromethylation reaction?
A4: While less common under standard chloromethylation conditions (formaldehyde and HCl), the formation of This compound N-oxide is a possibility, especially if oxidizing impurities are present. The nitrogen atom in the pyridine ring is susceptible to oxidation by various reagents, including peracids.[2][3] Although formaldehyde and HCl are not typically considered oxidants for this transformation, their commercial sources may contain impurities that could facilitate this side reaction.
II. Troubleshooting Guides
This section provides detailed guides for the identification and characterization of specific, unexpected byproducts.
Troubleshooting Guide 1: Dimer Formation - The Diaryl Methane Byproduct
Issue: A significant byproduct with a high molecular weight is observed, often co-eluting with the product or appearing as a less soluble solid.
Probable Identity: bis(2-(difluoromethoxy)pyridin-5-yl)methane
Proposed Mechanism:
Caption: Formation of the dimer byproduct.
Characterization Workflow:
Caption: Workflow for dimer byproduct characterization.
Expected Analytical Data:
| Technique | Expected Observations for bis(2-(difluoromethoxy)pyridin-5-yl)methane |
| LC-MS | A peak with a mass corresponding to the dimer. The [M+H]⁺ ion would be expected at m/z ≈ 341.08. The fragmentation pattern may show the loss of one of the pyridine rings.[4] |
| ¹H NMR | - A singlet for the bridging methylene (-CH₂-) protons, likely in the range of 4.0-4.5 ppm. - A set of signals for the pyridine ring protons, showing a symmetric pattern. The chemical shifts will be similar to the starting material but may be slightly shifted due to the dimerization. - A triplet for the -OCHF₂ protons, typically around 6.5-7.5 ppm with a characteristic J-coupling to fluorine. |
| ¹³C NMR | - A signal for the bridging methylene carbon. - Signals for the pyridine ring carbons. - A triplet for the -OCHF₂ carbon due to coupling with fluorine. |
Mitigation Strategy:
-
Strictly control the reaction temperature to below 5°C.[1]
-
Ensure a continuous and high concentration of HCl gas throughout the reaction.[1]
-
Consider a reverse addition protocol, where the starting material is added to the formaldehyde/HCl mixture.
-
Purify the product quickly after the reaction is complete to avoid prolonged exposure to acidic conditions.
Troubleshooting Guide 2: Hydrolysis - The Hydroxymethyl Impurity
Issue: A more polar byproduct is observed in TLC and LC-MS, which can be difficult to separate from the starting material or product.
Probable Identity: 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine
Proposed Mechanism:
Caption: Hydrolysis of the chloromethyl group.
Characterization Workflow:
Caption: Workflow for hydrolysis byproduct characterization.
Expected Analytical Data:
| Technique | Expected Observations for 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine |
| LC-MS | A more polar peak with a mass corresponding to the alcohol. The [M+H]⁺ ion would be expected at m/z ≈ 176.05. |
| ¹H NMR | - A singlet for the methylene (-CH₂OH) protons, typically around 4.5-4.8 ppm. This signal will shift or disappear upon D₂O exchange. - A broad singlet for the hydroxyl (-OH) proton, which will disappear upon D₂O exchange. - Signals for the pyridine ring protons. - A triplet for the -OCHF₂ protons. |
| ¹³C NMR | - A signal for the methylene carbon (-CH₂OH), typically in the range of 60-65 ppm. - Signals for the pyridine ring carbons. - A triplet for the -OCHF₂ carbon. |
| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. |
Mitigation Strategy:
-
Use anhydrous solvents and reagents.
-
Perform the aqueous work-up at low temperatures.
-
Minimize the time the product is in contact with aqueous phases.
-
Store the final product under an inert atmosphere and protected from moisture.
Troubleshooting Guide 3: N-Oxidation - The Pyridine N-Oxide Byproduct
Issue: An unexpected byproduct with a mass 16 Da higher than the product is detected.
Probable Identity: this compound N-oxide
Proposed Mechanism:
Caption: N-Oxidation of the pyridine ring.
Characterization Workflow:
Caption: Workflow for N-oxide byproduct characterization.
Expected Analytical Data:
| Technique | Expected Observations for this compound N-oxide |
| LC-MS | A peak with a mass 16 Da higher than the product. The [M+H]⁺ ion would be expected at m/z ≈ 208.02. |
| ¹H NMR | The aromatic protons will be shifted downfield compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide group. The proton at the 6-position will be particularly affected. |
| ¹³C NMR | The chemical shifts of the pyridine ring carbons will be altered, with the carbons adjacent to the nitrogen (C2 and C6) being significantly shifted. |
Mitigation Strategy:
-
Use high-purity reagents, especially formaldehyde, to avoid oxidizing contaminants.
-
Consider adding a small amount of a reducing agent scavenger if N-oxidation is a persistent issue, although this may interfere with the main reaction.
-
Purge the reaction vessel with an inert gas to minimize contact with atmospheric oxygen.
III. References
-
PubChem. (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine. Retrieved from [Link]
-
Reddit. (2022). reaction with hydrochloride compounds. Retrieved from [Link]
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precisionFDA. (n.d.). 2-HYDROXYMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE. Retrieved from [Link]
-
Reddit. (2025). Removal of HCl from 2-(chloromethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Retrieved from
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]
-
PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Retrieved from [Link]
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PubMed Central. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]
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PubMed. (2019). Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization. Retrieved from [Link]
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PubMed. (n.d.). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
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PubMed. (2003). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
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MDPI. (n.d.). Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1][5][6]oxadiazolo[3,4-b]pyrazin-5(4H). Retrieved from [Link]
-
MDPI. (n.d.). Bis((5-allyl-2-(benzo[d][1][7]dioxol-5-yl)benzofuran-7-yl)oxy)methane: An Unusual Nor-Neolignan Dimer from Magnolia grandiflora L. Retrieved from [Link]
-
Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Retrieved from
-
Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine. Retrieved from
-
Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
-
ResearchGate. (2025). Cytosine derivatized BIS(2,2′-bithienyl)methane molecularly imprinted polymer for selective recognition of 6-thioguanine, an antitumor drug | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Ami- nohydroxylation of α-Olefins. Retrieved from [Link]
-
PubMed. (n.d.). Di-μ-iodido-bis{[hydroxy(methoxy)bis(2-pyridyl)methane-κN,O,N']iodidocadmium(II)}. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of ditopic ligands containing bis(1H-pyrazol-1-yl)-methane fragments. Retrieved from [Link]
-
PubMed. (2001). Isolation of a 2:1 hydrochlorothiazide-formaldehyde adduct impurity in hydrochlorothiazide drug substance by preparative chromatography and characterization by electrospray ionization LC-MS. Retrieved from [Link]
-
Semantic Scholar. (1993). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF. Retrieved from [Link]
-
PubMed. (2015). Cytosine derivatized bis(2,2'-bithienyl)methane molecularly imprinted polymer for selective recognition of 6-thioguanine, an antitumor drug. Retrieved from [Link]
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Technical Support Center: Enhancing Regioselectivity of Reactions Involving 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Welcome to the technical support center for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. The inherent bifunctionality of this molecule—a highly reactive chloromethyl group and an electronically modified pyridine ring—presents both synthetic opportunities and regioselectivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired synthetic outcomes with precision and confidence.
Understanding the Reactivity Landscape
This compound possesses two primary sites for reaction:
-
The C5-Chloromethyl Group : A classic electrophilic center, highly susceptible to SN2 (nucleophilic substitution) reactions.[1]
-
The Pyridine Ring : The electron-poor nature of the pyridine ring, further accentuated by the strongly electron-withdrawing 2-(difluoromethoxy) group, makes it a substrate for various transformations, including metal-catalyzed cross-coupling and, under certain conditions, nucleophilic aromatic substitution (SNAr).
The central challenge lies in directing a reagent to react selectively at one of these sites. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Troubleshooting Guide: Controlling Reaction Pathways
This section addresses common issues encountered during reactions with this compound and provides step-by-step protocols to enhance regioselectivity.
Core Problem: Uncontrolled Mixture of Products (Substitution at Chloromethyl vs. Ring Functionalization)
The most frequent issue is obtaining a mixture of products where the incoming nucleophile or coupling partner reacts at both the chloromethyl group and a position on the pyridine ring. The following workflow provides a systematic approach to troubleshooting this problem.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine in Nucleophilic Substitution Reactions
Introduction: The Strategic Importance of Substituted Chloromethylpyridines in Drug Discovery
Chloromethylpyridines are a cornerstone class of intermediates in medicinal chemistry and drug development. The chloromethyl group serves as a versatile electrophilic handle, enabling the facile introduction of the pyridyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions.[1][2] This is particularly valuable as the pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate solubility, and fine-tune pharmacokinetic properties.
The reactivity of the chloromethyl group, however, is not constant. It is exquisitely sensitive to the electronic environment of the pyridine ring, which can be modulated by the strategic placement of various substituents.[3] This guide provides an in-depth comparison of the reactivity of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine , a building block of growing importance, against other common chloromethylpyridines. We will dissect the electronic and steric factors governing its reactivity, provide a framework for predicting reaction outcomes, and detail experimental protocols for quantitative comparison.
Section 1: Understanding the Electronic Landscape of the Pyridine Ring
The inherent reactivity of a chloromethyl group attached to a pyridine ring is analogous to that of a benzyl halide. The reaction can proceed through SN1 or SN2 pathways, with the operative mechanism being influenced by the nucleophile, solvent, and, critically, the electronic stability of the transition state or intermediate carbocation.[4][5] Substituents on the pyridine ring exert a profound influence through inductive and resonance effects.
-
The Unsubstituted Case: 3-(Chloromethyl)pyridine: In this baseline molecule, the pyridine nitrogen acts as an electron-withdrawing group through induction, deactivating the ring towards electrophilic substitution but also influencing the benzylic-like chloromethyl position.[6][7]
-
The Effect of a Chloro Substituent: 2-Chloro-5-(chloromethyl)pyridine: The addition of a chlorine atom at the 2-position introduces a strong inductive electron-withdrawing effect, further reducing electron density on the ring.[8][9] This generally disfavors the formation of a carbocation intermediate (SN1 pathway) but can enhance the electrophilicity of the methylene carbon for an SN2 attack.
-
The Difluoromethoxy Group: this compound: The difluoromethoxy (-OCF₂H) group is a powerful electron-withdrawing substituent, significantly more so than a simple methoxy group. Its influence stems from the strong inductive effect of the two fluorine atoms.[10] This potent deactivation of the ring system has significant consequences for the reactivity of the attached chloromethyl group.
The following diagram illustrates the logical relationship between substituents and their electronic impact on the reactivity of the chloromethyl group.
Caption: Logical flow of substituent effects on reactivity pathways.
Section 2: A Head-to-Head Reactivity Comparison
Direct kinetic data comparing these specific molecules is sparse in the literature. However, we can construct a robust hypothesis of their relative reactivities based on established principles of physical organic chemistry. The primary mode of reaction for these primary benzylic-type halides with most common nucleophiles will be the SN2 mechanism.[11]
The rate of an SN2 reaction is sensitive to the electrophilicity of the carbon atom and steric hindrance. For this series, steric factors are largely comparable. Therefore, the dominant differentiator is the electronic effect of the ring substituents on the methylene carbon of the chloromethyl group.
Hypothesized Reactivity Order (SN2 Conditions):
3-(Chloromethyl)pyridine > 2-Chloro-5-(chloromethyl)pyridine > this compound
Causality and Rationale:
-
3-(Chloromethyl)pyridine: This compound serves as our benchmark. The pyridine nitrogen is the only significant electron-withdrawing feature influencing the chloromethyl group.
-
2-Chloro-5-(chloromethyl)pyridine: The additional chloro group at the 2-position withdraws electron density from the ring via induction. This makes the entire molecule more electron-poor, slightly increasing the electrophilicity of the benzylic carbon and thus making it more susceptible to nucleophilic attack compared to the unsubstituted analog in some cases. However, the strong deactivation of the pi-system can also slow reactions that have significant SN1 character or where resonance stabilization of the transition state is important.
-
This compound: The 2-difluoromethoxy group is a significantly stronger inductively withdrawing group than chlorine.[10] This potent effect drastically reduces the electron density of the pyridine ring. While this enhances the partial positive charge on the methylene carbon, it also significantly destabilizes the SN2 transition state, which has developing negative charge on the incoming nucleophile and outgoing leaving group. This destabilization of the transition state is expected to be the dominant factor, leading to a slower reaction rate compared to the other two analogues. Any reaction proceeding with even a hint of SN1 character would be dramatically slowed, as the formation of a carbocation on such an electron-deficient ring system is highly unfavorable.
The following reaction coordinate diagram visualizes the hypothesized difference in activation energy for an SN2 reaction.
Caption: Workflow for comparative kinetic analysis via HPLC.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 10 mM stock solutions of each chloromethylpyridine in anhydrous acetone.
-
Prepare a 200 mM stock solution of sodium iodide in anhydrous acetone. This 20-fold excess ensures pseudo-first-order conditions.
-
Prepare a 5 mM solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
Place the stock solutions in a constant temperature bath set to 25.0 ± 0.1 °C and allow them to equilibrate for at least 20 minutes.
-
-
Initiation and Sampling:
-
To start the reaction, rapidly mix 5.0 mL of a chloromethylpyridine stock solution with 5.0 mL of the sodium iodide stock solution in a sealed vial. Start the timer immediately.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of the internal standard solution. This dilution effectively stops the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. An appropriate starting condition could be a 50:50 acetonitrile:water mobile phase on a C18 column, with UV detection at a wavelength where both starting material and product absorb (e.g., 260 nm).
-
Integrate the peak areas for the starting material, the product (iodomethylpyridine), and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the starting material relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the starting material concentration (ln[SM]) versus time (t).
-
The data should fit a straight line. The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
-
Compare the kobs values for the three different chloromethylpyridines to determine their relative reactivity under these conditions.
-
Section 4: Summary and Conclusion
The reactivity of the chloromethyl group on a pyridine ring is a tunable parameter that can be precisely controlled through the electronic nature of other ring substituents. This guide establishes a clear rationale for predicting the relative reactivity of this compound compared to other common analogues.
Summary of Reactivity:
| Compound | Key Substituent | Electronic Effect | Hypothesized SN2 Reactivity |
| 3-(Chloromethyl)pyridine | -H | Benchmark (Ring N is -I) | Highest |
| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro | Strongly -I | Intermediate |
| This compound | 2-OCF₂H | Very Strongly -I | Lowest |
The powerful electron-withdrawing nature of the difluoromethoxy group significantly deactivates the system towards nucleophilic substitution at the chloromethyl position, primarily by destabilizing the SN2 transition state. Researchers and drug development professionals should anticipate that reactions involving This compound will require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) compared to its less electron-deficient counterparts. The provided experimental protocol offers a reliable method to quantify these differences and inform reaction optimization.
References
- Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Science and Education Publishing. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. [Link]
- PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride.
- Royal Society of Chemistry. (2011). Probing the mechanism of a three-component assembly. Chemical Science. [Link]
- Ferreira, I., et al. (2020).
- Prakash, G. K. S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7290–7295. [Link]
- ResearchGate. (n.d.). Hammett's relation for pyridine / C 6 F 4 I-Y complexes. [Link]
- Lerrick, R. I., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3044–3055. [Link]
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Wikipedia. (n.d.). Nucleophilic substitution. [Link]
- Chemistry LibreTexts. (2019). Substitution of benzylic and allylic halides. [Link]
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
- Streitwieser, A., & Bartlett, P. D. (1956). The Activating Effects of the Benzyl and Allyl Groups on SN2 Reactivity. Journal of the American Chemical Society, 78(19), 4930-4933. [Link]
- PubChem. (n.d.). 3-(Chloromethyl)pyridine.
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A Strategic Guide to Pyridine Building Blocks: 5-(Chloromethyl)-2-(difluoromethoxy)pyridine vs. 2-chloro-5-(chloromethyl)pyridine in Synthesis
Introduction: The Central Role of the Pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, featured in a remarkable number of FDA-approved drugs and leading crop protection agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for diverse functionalization make it an ideal framework for tuning the physicochemical and pharmacokinetic properties of a molecule.[1][2]
This guide provides a comparative analysis of two critical pyridine-based building blocks: the established workhorse, 2-chloro-5-(chloromethyl)pyridine (CCMP) , and the specialized medicinal chemistry tool, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine . The choice between these two reagents is not arbitrary; it is a strategic decision that profoundly impacts synthetic routes, reaction selectivity, and the ultimate biological performance of the target molecule. We will explore the causality behind experimental choices when using these reagents, grounded in their distinct electronic and reactivity profiles.
Reagent Profiles: Understanding the Key Players
2-chloro-5-(chloromethyl)pyridine (CCMP): The Versatile Workhorse
CCMP (CAS 70258-18-3) is a widely utilized and commercially significant intermediate.[3] Its prominence stems from its role as a key precursor to the neonicotinoid class of insecticides, such as imidacloprid and acetamiprid.[4][5] Synthesized typically via the chlorination of 3-methylpyridine (3-picoline), it is a cost-effective and readily available solid with a melting point of 37-42°C.[3][6]
The synthetic value of CCMP lies in its two distinct reactive sites:
-
The 5-(chloromethyl) group: A highly reactive benzylic-type halide, readily undergoing nucleophilic substitution (SN2) reactions.
-
The 2-chloro group: Positioned ortho to the ring nitrogen, this site is activated for nucleophilic aromatic substitution (SNAr), allowing for subsequent diversification of the pyridine core.[7][8]
This dual reactivity makes CCMP a powerful tool for constructing complex molecular architectures where sequential functionalization is desired.
This compound: The Metabolic Stability Enhancer
This compound (CAS 1211584-92-7) is a more modern, specialized building block primarily employed in medicinal chemistry.[9] Its defining feature is the 2-(difluoromethoxy) group (-OCF₂H). This moiety serves as a metabolically robust bioisostere of the common methoxy group (-OCH₃).[10]
The rationale for its use is clear: a primary route of drug metabolism is the O-demethylation of methoxy groups by cytochrome P450 enzymes. The high strength of the carbon-fluorine bond in the difluoromethoxy group effectively blocks this metabolic pathway, enhancing the compound's stability and half-life.[10][11] While its synthesis is more complex, leading to higher costs, its application is justified in the lead optimization phase of drug development where improving metabolic stability is a critical objective. Unlike CCMP, the difluoromethoxy group is not a viable leaving group for SNAr, rendering this reagent monofunctional with respect to substitution chemistry.
Head-to-Head Comparison: Reactivity, Strategy, and Application
The choice between these two reagents hinges on a deep understanding of their comparative chemical behavior.
Electronic Properties and Their Influence
The substituent at the 2-position dictates the electronic landscape of the entire molecule.
-
Chloro (-Cl): A moderately electron-withdrawing group through induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho (2) and para (4) positions.[8]
-
Difluoromethoxy (-OCF₂H): A strongly electron-withdrawing group due to the potent inductive effect of the two fluorine atoms.[10] This effect is generally considered stronger than that of a chloro group.
This electronic difference has two major consequences:
-
Reactivity of the 5-(Chloromethyl) Group: The rate of SN2 reactions at the chloromethyl position is sensitive to the electronic nature of the pyridine ring. Both -Cl and -OCF₂H groups withdraw electron density, stabilizing the partial negative charge that develops on the pyridine ring in the SN2 transition state. The more powerful electron-withdrawing nature of the -OCF₂H group suggests that This compound may exhibit slightly enhanced reactivity towards nucleophiles at the chloromethyl site compared to CCMP, although reaction conditions are broadly similar.
-
Reactivity of the 2-Position: This is the most critical point of divergence.
-
CCMP offers a pathway for further chemistry. The C2-Cl bond can be displaced by a variety of nucleophiles (amines, alkoxides, thiols) via an SNAr mechanism.[12] This opens the door for a second, distinct modification to the scaffold.
-
This compound has a chemically inert 2-position under typical nucleophilic conditions. The -OCF₂H group is a poor leaving group. This provides synthetic simplicity, as chemists do not need to be concerned with undesired side reactions at the 2-position.
-
Strategic Decision Framework
The selection process can be visualized as a logical workflow.
Caption: Decision workflow for selecting the appropriate pyridine building block.
Comparative Data Summary
| Feature | 2-chloro-5-(chloromethyl)pyridine (CCMP) | This compound | Rationale & Causality |
| CAS Number | 70258-18-3[3] | 1211584-92-7[9] | Unique chemical identifiers. |
| Formula | C₆H₅Cl₂N[3] | C₇H₆ClF₂NO[9] | Reflects the different substituents. |
| MW ( g/mol ) | 162.02[3] | 193.58[9] | The -OCF₂H group is heavier than -Cl. |
| Primary Use | Agrochemicals (e.g., Imidacloprid), versatile intermediate[3][4] | Medicinal Chemistry (Lead Optimization)[10] | Driven by cost/availability vs. specialized function. |
| Key Feature | Dual reactivity (SN2 and SNAr)[7][8] | Metabolic stability enhancement[10] | The C2-Cl is a leaving group; the C-F bond is highly stable. |
| Relative Cost | $ | Based on synthesis complexity and scale of production. | |
| Reactivity Profile | Site 1: 5-CH₂Cl (SN2) Site 2: 2-Cl (SNAr) | Site 1: 5-CH₂Cl (SN2) Site 2: 2-OCF₂H (Inert) | The C-O bond in the difluoromethoxy group is not readily cleaved. |
Experimental Protocols & Methodologies
The following protocol details a representative nucleophilic substitution on the chloromethyl group, a reaction common to both reagents.
Representative Protocol: Synthesis of N-Benzyl-1-(6-chloropyridin-3-yl)methanamine from CCMP
This protocol describes the reaction of CCMP with benzylamine. The same conditions can serve as a starting point for reactions with this compound, with the expectation of similar or slightly faster reaction times.
Materials:
-
2-chloro-5-(chloromethyl)pyridine (CCMP) (1.0 equiv)
-
Benzylamine (2.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) (approx. 0.2 M concentration of CCMP)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(chloromethyl)pyridine and acetonitrile. Stir to dissolve.
-
Add potassium carbonate, followed by the dropwise addition of benzylamine at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 3-5 hours.
-
Causality: The use of a base like K₂CO₃ is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation (K⁺) while leaving the nucleophile (benzylamine) relatively free and reactive.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (CCMP) is consumed.
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Self-Validation: The protocol is self-validating through reaction monitoring (TLC) and standard purification and characterization (NMR, MS) of the final product to confirm its identity and purity.
Synthetic Pathways Visualization
The divergent synthetic potential of the two reagents is best illustrated by their reaction pathways.
Caption: Comparative synthetic pathways of CCMP and its difluoromethoxy analog.
Conclusion and Future Perspectives
The selection between 2-chloro-5-(chloromethyl)pyridine and this compound is a microcosm of the strategic decisions made daily in chemical synthesis.
-
2-chloro-5-(chloromethyl)pyridine remains the reagent of choice for large-scale synthesis, cost-sensitive projects, and when its dual reactivity is strategically leveraged to build molecular complexity through sequential SN2 and SNAr reactions.
-
This compound is a purpose-built tool for medicinal chemists. Its value lies in its ability to confer metabolic stability, a critical parameter in modern drug design. The higher cost is an investment in improving the pharmacokinetic profile of a high-potential drug candidate.
As the demand for more sophisticated and durable pharmaceuticals and agrochemicals grows, the development and application of fluorinated building blocks like this compound will undoubtedly increase. Understanding the fundamental principles that govern the reactivity and strategic application of these reagents is essential for any scientist aiming to innovate in the molecular sciences.
References
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- Khan Academy. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
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- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 39–73.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-(chloromethyl)-2-(difluoromethoxy)pyridine, a key heterocyclic building block. The validation of these analytical procedures is not merely a regulatory formality but a cornerstone of data integrity and product safety, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This document will explore the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this specific analyte.
The Imperative of Method Validation
Before delving into specific techniques, it's crucial to understand the framework of analytical method validation. The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2] Key validation characteristics that will be discussed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[1][3]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters ensure that an analytical method is reliable, reproducible, and fit for purpose, whether for release testing, stability studies, or impurity profiling.[1][2]
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, a halogenated pyridine derivative[4][5], several chromatographic techniques are applicable. The following table provides a high-level comparison of the potential methods.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (% RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL | < 0.1 pg/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.3 ng/mL | ~0.2 pg/mL |
Note: The values presented are typical estimates for pyridine derivatives and would require experimental verification for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of a wide range of pharmaceutical compounds. For a substituted pyridine like this compound, a reversed-phase HPLC method with UV detection is a primary choice due to its reliability and widespread availability.
Rationale for Experimental Choices
The selection of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar compounds like pyridine derivatives. The mobile phase, a mixture of acetonitrile and water with an acidic modifier like formic acid, is chosen to ensure good peak shape and resolution. The acidic modifier suppresses the ionization of the pyridine nitrogen, leading to more symmetrical peaks. UV detection is suitable as the pyridine ring is a chromophore.
Experimental Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial gradient composition.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7] Given the potential for thermal lability of the chloromethyl group, careful optimization of the injection port temperature is necessary.
Rationale for Experimental Choices
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of a wide range of compounds. Electron ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity in quantification.[7]
Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C (optimization required).
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, such as in the case of genotoxic impurity analysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[8][9][10] This technique is particularly well-suited for the analysis of halogenated compounds.[11][12]
Rationale for Experimental Choices
The chromatographic conditions are similar to the HPLC method, but the mobile phase composition may be simplified to facilitate efficient ionization. Electrospray ionization (ESI) in positive mode is chosen as the pyridine nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.
Experimental Protocol
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: To be determined by direct infusion of a standard solution (e.g., [M+H]+ → fragment ion).
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent on the specific requirements of the analysis. For routine quality control and assay, a validated HPLC-UV method offers a robust and reliable solution. When higher sensitivity and structural confirmation are needed, GC-MS is a viable option, provided that the compound exhibits sufficient thermal stability. For the determination of trace-level impurities or quantification in complex matrices, LC-MS/MS stands out as the gold standard due to its exceptional sensitivity and selectivity.
Regardless of the chosen technique, a thorough method validation in accordance with ICH guidelines is indispensable to ensure the generation of accurate and reliable data, thereby upholding the quality and safety of the final pharmaceutical product.[1][3][13][14]
References
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The Strategic Replacement: A Comparative Guide to Difluoromethoxy and Methoxy Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the strategic modification of a lead compound can dramatically alter its properties, transforming a promising molecule into a clinical candidate. Among the vast arsenal of bioisosteric replacements, the substitution of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group has emerged as a particularly powerful tactic. This guide provides an in-depth comparative analysis of these two analogs, elucidating the nuanced yet profound impact of this fluorine-for-hydrogen exchange on key drug-like properties. We will delve into the physicochemical rationale, supported by experimental data, and provide actionable protocols for comparative evaluation.
The Physicochemical Dichotomy: Beyond Simple Isosterism
While often considered a simple bioisostere, the difluoromethoxy group imparts a unique combination of electronic and steric properties that distinguish it significantly from its methoxy counterpart. These differences are the bedrock of its utility in overcoming common drug development hurdles.
Lipophilicity: A Tale of Two Polarities
A molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by the choice between a methoxy and a difluoromethoxy group. The introduction of two highly electronegative fluorine atoms in the -OCF₂H group might intuitively suggest a decrease in lipophilicity due to increased polarity. However, the reality is more complex.[1]
The Hansch hydrophobicity parameter (π) provides a quantitative measure of a substituent's contribution to lipophilicity. A positive π value indicates an increase in lipophilicity. While the methoxy group has a π value of approximately -0.02, the difluoromethoxy group exhibits a "dynamic" lipophilicity with a π value ranging from +0.2 to +0.6.[2] This variability arises from the potential for the C-H bond in the -OCF₂H group to engage in hydrogen bonding, a characteristic absent in the methoxy group.[3]
| Substituent | Hansch π Value | Key Characteristics |
| Methoxy (-OCH₃) | ~ -0.02 | Generally considered to be relatively neutral in its contribution to lipophilicity. |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6[2] | Increases lipophilicity and exhibits "dynamic" behavior due to potential hydrogen bond donation.[2] |
This enhanced lipophilicity of the difluoromethoxy group can be advantageous for improving membrane permeability and oral absorption.[1]
The Emergence of a Hydrogen Bond Donor
A key differentiator between the two analogs is the ability of the difluoromethoxy group to act as a hydrogen bond donor.[3][4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.[3] This unique feature, absent in the methoxy group, can introduce new, favorable binding interactions, potentially leading to enhanced potency and selectivity. The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A).[4]
Modulating Acidity and Basicity (pKa)
The strong electron-withdrawing inductive effect of the two fluorine atoms in the difluoromethoxy group can significantly influence the pKa of nearby ionizable groups.[1][3] For instance, when attached to a phenolic ring, the -OCF₂H group increases the acidity (lowers the pKa) of the phenolic proton to a greater extent than a methoxy group.[1] This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[3]
The Metabolic Gauntlet: A Clear Advantage for Difluoromethoxy
One of the most compelling reasons for employing the methoxy-to-difluoromethoxy switch is the dramatic improvement in metabolic stability.[3][5] The methoxy group is a common site of metabolic attack, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes.[5] This metabolic vulnerability can lead to rapid clearance, a short half-life, and the formation of potentially active or toxic metabolites.
The difluoromethoxy group, by virtue of the strong carbon-fluorine bonds, is significantly more resistant to this oxidative metabolism.[3][5] Replacing the methyl hydrogens with fluorine atoms effectively blocks the O-demethylation pathway, thereby increasing the metabolic half-life of the drug candidate.[3] This enhanced stability can lead to reduced clearance, a lower required dose, and a more predictable pharmacokinetic profile.[3]
However, it is important to note that blocking one metabolic pathway can sometimes lead to "metabolic switching," where metabolism occurs at other sites on the molecule.[6] Therefore, a comprehensive metabolic stability assessment is always warranted.
Synthesis of Difluoromethoxy Analogs: Navigating the Chemistry
The synthesis of difluoromethoxy-containing compounds has historically been a challenge, but recent advancements have provided more accessible routes. A common strategy involves the reaction of a hydroxyl group with a source of difluorocarbene (:CF₂).[2] Various reagents have been developed for the generation of difluorocarbene, including sodium chlorodifluoroacetate and diethyl bromodifluoromethylphosphonate.[2] More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis of difluoromethoxylated compounds.[2]
The choice of synthetic route will depend on the specific substrate and the desired scale of the reaction. For late-stage functionalization, methods that are tolerant of various functional groups are highly desirable.[2]
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of difluoromethoxy and methoxy analogs, a series of well-defined experiments are essential. The following protocols provide a framework for assessing key properties.
Determination of Lipophilicity (logD)
The distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant measure of lipophilicity for ionizable compounds than the partition coefficient (logP).[][8] The shake-flask method is the gold standard for logD determination.[9]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (methoxy and difluoromethoxy analogs) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a pH 7.4 phosphate buffer and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
In a vial, add a known volume of the pre-saturated pH 7.4 buffer and a known volume of the pre-saturated n-octanol (e.g., 1:1 v/v).
-
Spike the two-phase system with a small volume of the test compound stock solution to a final concentration of approximately 100 µM.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to facilitate complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[8]
-
-
Calculation:
-
Calculate the logD₇.₄ using the following formula: logD₇.₄ = log₁₀ ([Concentration in octanol] / [Concentration in aqueous])
-
A more high-throughput alternative to the shake-flask method is reversed-phase high-performance liquid chromatography (RP-HPLC).[][10]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[3][11]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation:
-
Prepare a stock solution of the test compound (methoxy and difluoromethoxy analogs) in DMSO (e.g., 10 mM).
-
Thaw liver microsomes (human, rat, etc.) on ice.
-
Prepare a phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (t=0), add a quenching solution (e.g., cold acetonitrile with an internal standard) immediately after adding the NADPH system.
-
-
Time Points:
-
Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).[11]
-
Visualizing the Concepts
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: Comparison of Methoxy and Difluoromethoxy Analogs.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Conclusion: A Strategic Tool for Drug Optimization
The replacement of a methoxy group with a difluoromethoxy group is a powerful and nuanced strategy in drug discovery.[3] This seemingly subtle modification can profoundly impact a molecule's lipophilicity, introduce new hydrogen bonding capabilities, modulate pKa, and, most significantly, enhance metabolic stability.[1][2][3] By understanding the fundamental physicochemical differences and employing robust experimental protocols for comparison, medicinal chemists can strategically leverage the unique properties of the difluoromethoxy group to overcome common drug development challenges and design superior therapeutic agents.
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assessing the metabolic stability of compounds derived from 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
An In-Depth Guide to Assessing the Metabolic Stability of Compounds Derived from 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a paramount determinant of success. This property dictates the compound's half-life, clearance rate, and ultimately, its oral bioavailability and dosing regimen. A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while one that is too stable may accumulate and cause toxicity. Therefore, a central task for medicinal chemists is to fine-tune a molecule's structure to achieve an optimal metabolic profile.
This guide focuses on a specific and increasingly relevant chemical scaffold: This compound . This structure is of particular interest due to the interplay of its two key functional groups. The difluoromethoxy (-OCF₂H) group is a modern tool in medicinal chemistry, often used to enhance metabolic stability by replacing more labile groups like methoxy (-OCH₃).[1][2][3] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, effectively blocking common metabolic pathways like O-demethylation.[1][4] Conversely, the chloromethyl (-CH₂Cl) group serves as a versatile synthetic handle for creating diverse chemical libraries. However, it also represents a potential metabolic "soft spot" and a structural alert for bioactivation, where metabolism can lead to the formation of reactive, potentially toxic, metabolites.[5][6]
This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of derivatives of this scaffold, offering field-proven insights, detailed experimental protocols, and a framework for interpreting the resulting data for drug development professionals.
Pillar 1: The Scientific Rationale—Why These Functional Groups Matter
The metabolic fate of a this compound derivative is largely governed by the enzymatic machinery of the liver, primarily the Cytochrome P450 (CYP) superfamily of enzymes.[7][8][9] These enzymes catalyze Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis) to make compounds more polar and easier to excrete.
-
The Protective Effect of the Difluoromethoxy Group : The replacement of a hydrogen atom with fluorine is a well-established strategy to block metabolic hotspots.[10][11][12] The -OCF₂H group is particularly effective as a bioisostere for the methoxy group.[1] Where a methoxy group is susceptible to CYP-mediated O-demethylation, the high bond energy of the C-F bond makes the difluoromethoxy group significantly more resistant to this oxidative metabolism.[1] This modification can dramatically increase a compound's half-life and reduce its clearance.[13]
-
The Reactive Potential of the Chloromethyl Group : The chloromethyl group is an electrophilic center. While useful for synthesis, in a biological context, it can be susceptible to two primary metabolic fates:
-
Oxidation : It can be oxidized by CYP enzymes to an aldehyde, and subsequently to a carboxylic acid.
-
Conjugation : It can undergo nucleophilic attack by endogenous thiols, most notably glutathione (GSH), in a Phase II conjugation reaction. This can be a detoxification pathway, but it can also be a sign of bioactivation, where a reactive intermediate is formed that could covalently bind to proteins, potentially leading to idiosyncratic toxicity.[5][6][14]
-
Understanding the balance between the stabilizing effect of the -OCF₂H group and the potential liabilities of the -CH₂Cl group and the pyridine core is essential for designing safer, more effective drug candidates.
Pillar 2: The Core Experimental Workflow—The Liver Microsomal Stability Assay
The most widely used in vitro tool to evaluate Phase I metabolic stability is the liver microsomal stability assay.[8][15] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[8] This assay measures the rate at which a test compound is consumed over time, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[8]
Detailed Step-by-Step Experimental Protocol
This protocol is a self-validating system, incorporating positive controls to ensure the enzymatic activity of the microsomes.
Materials:
-
Liver microsomes (e.g., pooled human, rat, mouse)[16]
-
Test compounds and positive control compounds (e.g., Dextromethorphan, Verapamil)[8][17]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][16]
-
Internal Standard (IS) solution in cold acetonitrile (for stopping the reaction and aiding quantification)
Procedure:
-
Preparation of Reagents:
-
Thaw frozen liver microsomes rapidly in a 37°C water bath and immediately place on ice.[13][17] Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.[13]
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). Create intermediate dilutions in buffer. The final concentration of DMSO in the incubation should be less than 0.5% to avoid enzyme inhibition.[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17] This marks time zero (T₀).
-
Negative Control: For each compound, run a parallel incubation where the NADPH system is replaced with a buffer to control for non-enzymatic degradation.[7]
-
-
Time-Course Sampling:
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[16]
-
-
LC-MS/MS Analysis:
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.[8][17]
-
Determine the slope of the line from the linear portion of the curve. The slope represents the elimination rate constant, k.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[8]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[7]
Workflow Visualization
Caption: Workflow for the in vitro liver microsomal stability assay.
Pillar 3: Data Interpretation and Comparative Analysis
While specific experimental data for a wide range of this compound derivatives is proprietary, we can construct a comparative guide based on established structure-metabolism relationships. The following table presents hypothetical but mechanistically plausible data for several analogs to illustrate key concepts.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Structure | Key Feature | Expected t½ (min) | Expected CLint (µL/min/mg) | Rationale |
| A | 5-(ClCH₂)-2-(OCF₂H)-Py | Parent Scaffold | Moderate (~45) | Moderate (~31) | The -OCF₂H group confers stability, but the pyridine ring and -CH₂Cl group are potential sites for metabolism. |
| B | 5-(ClCH₂)-2-(OCH₃)-Py | Methoxy Analog | Low (<15) | High (>92) | The methoxy group is a known metabolic hotspot for rapid O-demethylation, significantly reducing stability compared to A.[1] |
| C | 5-(CH₃)-2-(OCF₂H)-Py | Methyl Analog | High (>60) | Low (<23) | Replacing the reactive chloromethyl group with a more stable methyl group removes a key metabolic liability, increasing overall stability. |
| D | 5-(HOOC)-2-(OCF₂H)-Py | Carboxylic Acid | Very High (>>60) | Very Low (<<10) | This structure represents a potential final oxidized metabolite of compound A. Carboxylic acids are generally resistant to further CYP oxidation. |
This comparative framework allows researchers to rank-order compounds and make informed decisions. For instance, the dramatic drop in stability from Compound A to B validates the strategy of using a difluoromethoxy group. The increased stability of Compound C suggests that the chloromethyl group in A is indeed a site of metabolic breakdown.
Potential Metabolic Pathways & Bioactivation Risk
Identifying the "soft spots" on a molecule is crucial. For the this compound scaffold, several pathways are likely.
-
Pyridine Ring Oxidation : A primary route of metabolism for many pyridine-containing drugs is hydroxylation at various positions on the ring, catalyzed by CYP enzymes.[21][22]
-
Chloromethyl Group Metabolism :
-
Oxidation : CYP-mediated oxidation can form an aldehyde, which is then likely converted to a carboxylic acid by aldehyde dehydrogenase (ALDH).
-
Glutathione (GSH) Conjugation : The electrophilic carbon of the chloromethyl group can be attacked by the nucleophilic thiol of GSH, forming a conjugate. This is a potential bioactivation pathway that requires monitoring.[14][23]
-
-
Difluoromethoxy Group Metabolism : While highly stable, metabolism can still occur, potentially leading to cleavage and formation of a hydroxyl group, though this is generally a minor pathway compared to alternatives.
Caption: Potential metabolic pathways for the parent scaffold.
Conclusion: A Strategic Approach to Metabolic Optimization
Assessing the metabolic stability of compounds derived from this compound requires a multi-faceted approach. The difluoromethoxy group provides a strong starting point for metabolic robustness, effectively shielding against the common O-dealkylation pathway.[1][3] However, the inherent reactivity of the chloromethyl group and the susceptibility of the pyridine ring to oxidation must be carefully evaluated.[21][24]
The liver microsomal stability assay serves as the foundational experiment, providing quantitative data to compare and rank derivatives.[8][15] By systematically modifying the scaffold—for instance, by replacing the chloromethyl group or altering substitution on the pyridine ring—researchers can build a clear structure-metabolism relationship (SMR). This data-driven approach allows for the logical design of next-generation compounds with an optimized pharmacokinetic profile, increasing the probability of identifying a successful clinical candidate. Future work should involve metabolite identification studies to confirm the predicted pathways and in vivo pharmacokinetic studies in animal models to validate the in vitro findings.
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- Microsomal Clearance/Stability Assay. Domainex.
- Metabolic stability in liver microsomes. Mercell.
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- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
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- Analytical strategies for identifying drug metabolites.
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- Scaffold-hopping as a strategy to address metabolic liabilities of arom
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A Head-to-Head Comparison of Synthetic Routes to Difluoromethoxypyridine Intermediates
Introduction: The Rising Prominence of the Difluoromethoxy Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among these, the difluoromethyl group (-CF₂H) and its ether linkage, the difluoromethoxy group (-OCF₂H), have garnered significant attention.[1] The -OCF₂H moiety serves as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) functionalities.[2][3] This substitution can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity for biological targets.[2] Given the prevalence of the pyridine scaffold in pharmaceuticals, the development of efficient and scalable methods to synthesize difluoromethoxypyridine intermediates is of paramount importance to researchers in drug development.
This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies for the O-difluoromethylation of hydroxypyridines, offering field-proven insights into the causality behind experimental choices, the trustworthiness of various protocols, and a practical framework for method selection.
The Dominant Strategy: O-Difluoromethylation via Difluorocarbene Intermediates
The most prevalent and versatile pathway to difluoromethoxypyridines involves the reaction of a hydroxypyridine with a reagent that serves as a precursor to difluorocarbene (:CF₂). The general mechanism hinges on the initial deprotonation of the hydroxypyridine by a base to form a nucleophilic pyridinolate anion. This anion then intercepts the highly reactive difluorocarbene, generated in situ, to forge the desired C-O bond.
Caption: General mechanism for O-difluoromethylation of hydroxypyridines.
The choice of difluorocarbene precursor is the critical variable that dictates the reaction conditions, substrate scope, scalability, and safety profile. Below, we compare the most common reagents.
Route 1A: Chlorodifluoromethane (HCF₂Cl, Freon-22)
As a bulk industrial chemical, HCF₂Cl is the most economical source of difluorocarbene. The reaction is typically performed by bubbling the gas through a solution of the hydroxypyridine and a strong base.
-
Mechanism: A strong base deprotonates the hydroxypyridine and also reacts with HCF₂Cl to generate difluorocarbene via an α-elimination pathway.
-
Causality of Choices: The use of strong bases (e.g., NaOH, KOH) in polar aprotic solvents like DMF is necessary to achieve both deprotonation of the phenol and activation of the relatively stable HCF₂Cl.
-
Trustworthiness & Challenges: While effective, this method suffers from significant drawbacks. HCF₂Cl is an ozone-depleting substance regulated under the Montreal Protocol, limiting its use in research and prohibiting new production for many applications. The protocol often requires elevated temperatures and pressures, and handling a gas introduces technical challenges for laboratory-scale synthesis. A significant issue with pyridone substrates is the potential for competitive N-difluoromethylation, with the product ratio being sensitive to reaction conditions.
Route 1B: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
This reagent offers a solid, more easily handled alternative to gaseous HCF₂Cl. Difluorocarbene is generated through thermal decarboxylation.
-
Mechanism: Upon heating, ClCF₂CO₂Na loses carbon dioxide to form a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to yield difluorocarbene.
-
Causality of Choices: High temperatures (often >150 °C) are required to drive the decarboxylation at a practical rate. Solvents like NMP or DMF are chosen for their high boiling points and ability to solubilize the salts.
-
Trustworthiness & Challenges: The primary concern with this method, especially on a larger scale, is the exothermic release of CO₂ gas, which can lead to dangerous pressure build-up if not carefully controlled. The high temperatures can also limit the functional group tolerance of the substrate.
Route 1C: (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
Developed by Hu and coworkers, TMSCF₂Br has emerged as a highly versatile and privileged reagent for difluorocarbene chemistry.[3] It provides a milder and more efficient entry to difluoromethoxypyridines.
-
Mechanism: TMSCF₂Br is activated by a nucleophilic initiator, typically a fluoride source (e.g., CsF, TBAF) or other bases. This generates a transient difluoromethyl anion which then forms difluorocarbene.
-
Causality of Choices: The use of a catalytic amount of a fluoride initiator allows the reaction to proceed at or near room temperature. This is because fluoride has a high affinity for silicon, facilitating the key activation step under gentle conditions. This mildness makes it compatible with a wider array of sensitive functional groups.
-
Trustworthiness & Challenges: This is arguably one of the most reliable and high-yielding methods for laboratory synthesis. It exhibits excellent chemoselectivity for O-difluoromethylation over N-difluoromethylation in pyridone systems. The main drawbacks are the reagent's higher cost compared to bulk sources and its volatility.[4]
Route 1D: Decarboxylative Reagents (e.g., PDFA)
Recent innovations have focused on developing difluorocarbene precursors that operate under neutral conditions. Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA) is a prime example.
-
Mechanism: PDFA generates difluorocarbene simply upon heating via decarboxylation, without the need for any external base or activator.[4]
-
Causality of Choices: This approach is designed to avoid the use of strong bases that can be incompatible with sensitive substrates. The reaction is driven by the thermodynamically favorable loss of CO₂ and the formation of stable triphenylphosphine oxide.
-
Trustworthiness & Challenges: This method offers excellent operational simplicity and mild conditions.[4] It is particularly valuable for substrates that are unstable to base. However, the reagent is a specialty chemical and the stoichiometry of the reaction generates a significant amount of phosphine oxide byproduct, which can sometimes complicate purification.
Head-to-Head Performance Summary
The following table provides a comparative overview of the primary difluorocarbene precursors for the synthesis of difluoromethoxypyridine intermediates.
| Parameter | HCF₂Cl (Freon-22) | ClCF₂CO₂Na | TMSCF₂Br | PDFA (Ph₃P⁺CF₂CO₂⁻) |
| Mechanism Type | Base-induced α-elimination | Thermal Decarboxylation | Nucleophile-initiated | Thermal Decarboxylation |
| Typical Conditions | Strong base (NaOH), DMF, 80-120 °C, Pressure | Heat, NMP/DMF, 150-180 °C | CsF (cat.), DMF, RT-60 °C | Heat, Dioxane, 80-110 °C |
| Pros | Very inexpensive | Solid, easy to handle | High yield, mild conditions, excellent chemoselectivity | Neutral conditions, no base needed |
| Cons/Challenges | Gaseous, ozone-depleting, poor selectivity, harsh conditions | High temps, vigorous gas evolution (safety risk), byproduct formation | High cost, volatile | High cost, phosphine oxide byproduct |
| Scalability | Industrial scale, but regulated | Challenging due to safety concerns | Good for lab/pilot scale | Best for lab scale |
| Safety/Handling | Pressurized gas, regulated | Exothermic gas release | Volatile, handle in fume hood | Air-stable solid |
A Note on C-H Difluoromethylation Strategies
It is crucial to distinguish the O-difluoromethylation of hydroxypyridines from the direct C-H difluoromethylation of the pyridine ring. The latter introduces a -CF₂H group directly onto a carbon atom and represents a distinct, powerful strategy for accessing different isomers. These methods typically proceed via radical mechanisms (Minisci-type reactions) or photoredox catalysis.[2][5] Recent breakthroughs have even enabled the site-selective C-H difluoromethylation at the meta- or para-positions of the pyridine ring, a previously elusive transformation.[5][6][7] While not a route to difluoromethoxypyridines, this approach is a vital tool for diversifying pyridine-based scaffolds and is complementary to the methods described above.
Caption: Decision workflow for selecting an O-difluoromethylation reagent.
Representative Experimental Protocol: O-Difluoromethylation of 3-Hydroxypyridine using TMSCF₂Br
This protocol is provided as a self-validating system, representing a reliable and high-yielding method for laboratory-scale synthesis.
Materials:
-
3-Hydroxypyridine (1.0 eq)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 eq)
-
Cesium Fluoride (CsF) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Cesium Fluoride. The CsF should be dried in a vacuum oven at 120 °C for at least 4 hours prior to use.
-
Reagent Addition: Add 3-hydroxypyridine to the flask, followed by anhydrous DMF (concentration approx. 0.5 M). Stir the resulting suspension at room temperature for 10 minutes.
-
Initiation: Add TMSCF₂Br dropwise to the stirring suspension at room temperature. A mild exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the pure 3-difluoromethoxypyridine.
Conclusion and Outlook
The synthesis of difluoromethoxypyridine intermediates is a mature field with several viable routes, each with a distinct profile of advantages and disadvantages. For large-scale industrial processes where cost is paramount, classical reagents like HCF₂Cl or ClCF₂CO₂Na may still find use, albeit with significant safety and environmental considerations. For the research and drug development professional, modern reagents like TMSCF₂Br offer a superior balance of efficiency, reliability, mildness, and substrate compatibility, establishing it as the current gold standard for laboratory synthesis. The development of next-generation reagents like PDFA, which operate under neutral conditions, points toward a future of even safer and more versatile synthetic methodologies. The choice of method should be a deliberate one, guided by the specific requirements of the substrate, the scale of the reaction, and the safety infrastructure available.
References
- Ni, C., & Hu, J. (2018). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 51(7), 1724–1735. [Link]
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1527-1541. [Link]
- Deng, X.-Y., Lin, J.-H., Zheng, J., & Xiao, J.-C. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.
- Lehmann, H., et al. (2024).
- Peral, D., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29931-29935. [Link]
- Wang, Z., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Du, W., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66, 3215–3220. [Link]
- Ando, M., & Wada, T. (2021).
- Wang, Z., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Wang, Z., et al. (2024). Site-selective C−H difluoromethylation of pyridines.
- Nguyen, T. L. A., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(3), 1478–1482. [Link]
- Petko, K. I., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Russian Journal of Organic Chemistry, 60(11), 2261–2267. [Link]
- Chen, J., & Li, Z. (2023). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 124-125, 107-112. [Link]
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- 4. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine in Synthesis
Abstract
For researchers and process chemists in the pharmaceutical and agrochemical industries, the efficient incorporation of fluorinated moieties is a cornerstone of modern molecular design. The 2-(difluoromethoxy)pyridine scaffold is of particular interest, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] This guide provides an in-depth, objective comparison of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a key alkylating agent for introducing this scaffold, against its primary synthetic alternatives. By evaluating factors of cost, reaction performance, and safety, this document serves as a practical decision-making tool for professionals in drug development and chemical synthesis.
Introduction: The Strategic Value of the Difluoromethoxypyridine Moiety
The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3][4] Its functionalization is a critical aspect of drug discovery. The introduction of a difluoromethoxy (-OCF₂H) group, in particular, has become a widely used strategy. This group acts as a lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability by blocking potential sites of oxidation.[1]
This compound has emerged as a primary reagent for installing the (2-(difluoromethoxy)pyridin-5-yl)methyl fragment onto nucleophiles (typically nitrogen, oxygen, or sulfur atoms). Its utility lies in its directness; it is a one-step alkylating agent. However, its cost, reactivity, and the handling requirements of a chloromethyl compound necessitate a thorough evaluation of alternative synthetic strategies. This guide will compare the "direct" approach using the title compound with two common "indirect" or alternative approaches:
-
Alternative A: In situ activation of the corresponding alcohol, 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine.
-
Alternative B: Use of the more reactive bromo-analogue, 5-(bromomethyl)-2-(difluoromethoxy)pyridine.
Comparative Analysis: Performance, Cost, and Safety
The choice of reagent is rarely based on a single factor. A holistic assessment of reaction efficiency, economic viability, and operational safety is paramount.
Performance and Reactivity
The primary function of these reagents is in nucleophilic substitution reactions. The leaving group (Cl, Br, or an activated alcohol) is displaced by a nucleophile (e.g., an amine or phenol).
-
This compound: This reagent offers a good balance of reactivity and stability. It is generally stable for storage and less prone to side reactions than its bromo-counterpart. However, the chloride is a weaker leaving group than bromide, often requiring higher temperatures, longer reaction times, or stronger bases, which can be detrimental to complex, sensitive substrates.
-
Alternative A (In situ activation of alcohol): Starting from 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine, the hydroxyl group can be converted into a better leaving group (e.g., a mesylate or tosylate) immediately before reaction with the nucleophile. This two-step, one-pot approach avoids the isolation of a potentially hazardous alkylating agent. However, it introduces more reagents and steps, which can complicate purification and lower the overall yield.
-
Alternative B (5-(Bromomethyl)-2-(difluoromethoxy)pyridine): As bromide is a better leaving group than chloride, this reagent is significantly more reactive.[5] This often translates to faster reactions and milder conditions (lower temperatures), which can be crucial for preserving sensitive functional groups. The downside is increased instability, potential for over-alkylation, and typically higher cost.
The following diagram illustrates the logical flow of a typical alkylation experiment, highlighting the critical parameters that influence the outcome.
Caption: Workflow for a typical alkylation reaction.
Cost-Effectiveness Analysis
To provide a quantitative comparison, we have compiled representative data based on typical laboratory-scale syntheses. Prices are estimates based on catalog listings from major chemical suppliers and can vary.[6][7]
| Feature | This compound | Alternative A: 5-(Hydroxymethyl)-... + SOCl₂ [8] | Alternative B: 5-(Bromomethyl)-2-(difluoromethoxy)pyridine |
| Starting Material Cost | High (~$500/g)[6] | Moderate (Alcohol is cheaper, but requires chlorinating agent) | Very High (Often >$600/g) |
| Typical Yield | Good (70-90%) | Variable (60-85%, depends on efficiency of both steps) | Excellent (80-95%)[5] |
| Reaction Conditions | Moderate to High Temp (e.g., 60-100 °C) | Mild to Moderate Temp (e.g., 0 °C to RT for chlorination) | Mild Temp (e.g., RT to 40 °C) |
| Number of Steps | 1 (Direct Alkylation) | 2 (Chlorination + Alkylation) | 1 (Direct Alkylation) |
| Safety Concerns | Corrosive, potential alkylating agent.[9][10][11][12] | Uses hazardous reagents like SOCl₂ which releases HCl/SO₂ gas.[8] | Highly reactive, lachrymator, more potent alkylating agent. |
| Cost per Mole of Product |
Causality Behind the Data: The higher cost of the bromo- and chloro- reagents reflects the synthetic steps required to produce them from the more accessible hydroxymethyl precursor. While the two-step approach (Alternative A) appears most economical on paper due to cheaper raw materials, the potential for lower overall yield and the cost of handling hazardous reagents like thionyl chloride must be factored in. The bromomethyl derivative (Alternative B) commands a premium price for its high reactivity, which can be justified in cases where mild conditions are non-negotiable for complex molecule synthesis.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided as representative examples.
Protocol 1: N-Alkylation using this compound
Objective: Synthesize N-((2-(difluoromethoxy)pyridin-5-yl)methyl)-aniline.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq), cesium carbonate (1.5 eq), and acetonitrile (20 mL).
-
Reagent Addition: Add this compound (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Yield: 85%.
Protocol 2: N-Alkylation using 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine (Alternative A)
Objective: Synthesize N-((2-(difluoromethoxy)pyridin-5-yl)methyl)-aniline.
-
Activation: In a 50 mL flask under a nitrogen atmosphere, dissolve 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine (1.0 eq) in anhydrous dichloromethane (15 mL) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.
-
Nucleophile Addition: In a separate flask, prepare a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL).
-
Reaction: Add the aniline solution to the activated alcohol mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography as described in Protocol 1.
-
Expected Yield: 70% (over two steps).
Decision-Making Framework
Choosing the optimal reagent is a multi-parameter decision. The following decision tree, rendered in DOT language, provides a logical framework for researchers.
Caption: Decision tree for selecting the appropriate alkylating agent.
Conclusion and Recommendations
The evaluation of this compound and its alternatives reveals a clear trade-off between cost, reactivity, and operational complexity.
-
This compound stands out as the most balanced option for general applications. It offers a straightforward, one-step protocol with good yields and moderate reactivity, making it a reliable workhorse for many synthetic campaigns where the substrate can tolerate temperatures around 60-80 °C.
-
5-(Bromomethyl)-2-(difluoromethoxy)pyridine (Alternative B) is the premium choice for performance. Its high reactivity allows for milder conditions, which is invaluable for late-stage functionalization of complex, sensitive molecules. Its higher cost is justified when reaction efficiency and the preservation of molecular integrity are the top priorities.
-
In situ activation of 5-(hydroxymethyl)-2-(difluoromethoxy)pyridine (Alternative A) is the most budget-conscious approach, particularly at a larger scale where raw material costs are a dominant factor. However, this cost saving is offset by a more complex procedure, the need to handle highly corrosive reagents, and potentially lower overall yields. It is best suited for robust substrates where a two-step, one-pot procedure is feasible and cost is the primary driver.
Ultimately, the most cost-effective solution is context-dependent. For routine discovery chemistry, the title chloromethyl compound provides the best blend of reliability and cost. For process development and scale-up, a thorough cost analysis of the hydroxymethyl route is warranted, while for intricate, high-value targets, the bromomethyl analogue is often the superior, enabling choice.
References
- ResearchGate. Preparation of 5-(Chloromethyl)-2,4-difluoropyridine ?. (2021-09-24). [Link]
- Alchimica. This compound (1 x 250 mg). [Link]
- MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
- National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
- MDPI.
- ENAO Chemical Co, Limited. 5-Bromo-2-(difluoromethoxy)pyridine CAS NO.899452-26-7. [Link]
- PubChem, National Institutes of Health. 5-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine. [Link]
- Research Outreach.
- PubMed.
- PubMed. Applications of Fluorine in Medicinal Chemistry. (2015-11-12). [Link]
- PMC, National Institutes of Health.
- Chemical Communications (RSC Publishing). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. [Link]
- ResearchGate. Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. [Link]
- ResearchGate. Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)
- Google Patents. Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl].
- RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
- Google Patents. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- CAS Common Chemistry. N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide. [Link]
- ResearchGate. 4‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. [Link]
- ResearchGate. ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite.. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, pyridine derivatives are indispensable scaffolds. Among these, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine serves as a crucial intermediate, valued for its reactive chloromethyl handle and the metabolic stability often conferred by the difluoromethoxy group. The purity of this building block is not a mere quality metric; it is a critical determinant of success in multi-step syntheses. The presence of even trace impurities can lead to significant downstream consequences, including the formation of intractable by-products, reduced yields, and the introduction of potentially genotoxic entities into an active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond procedural lists to explain the scientific rationale behind method selection, experimental design, and data interpretation, ensuring a self-validating system for quality control.
Anticipating the Challenge: A Look at the Synthetic Pathway and Potential Impurities
A robust analytical strategy begins with a thorough understanding of the synthetic route, as this knowledge informs the potential impurity profile. A common and efficient synthesis for this compound proceeds in two key steps:
-
Synthesis of the Precursor: Formation of (2-(difluoromethoxy)pyridin-5-yl)methanol.
-
Chlorination: Conversion of the hydroxymethyl group to the target chloromethyl group.
This pathway, while effective, can introduce several classes of impurities that must be monitored.
dot
Caption: Predicted synthesis pathway and resulting impurity classes.
Table 1: Key Potential Impurities in the Synthesis of this compound
| Impurity Class | Specific Example(s) | Origin | Analytical Challenge |
| Process Intermediates | (2-(difluoromethoxy)pyridin-5-yl)methanol | Incomplete chlorination | Similar polarity to the final product, potentially co-eluting in HPLC. |
| By-products | Bis((2-(difluoromethoxy)pyridin-5-yl)methyl) ether | Self-condensation of the alcohol precursor under acidic conditions. | Higher molecular weight, may require gradient elution in HPLC for separation. |
| Over-reaction Products | Ring-chlorinated derivatives | Excess chlorinating agent or elevated temperatures. | Structural isomers can be difficult to resolve chromatographically. |
| Residual Solvents | Dichloromethane (DCM), Toluene | Used as reaction or extraction solvents. | Highly volatile, best detected by headspace GC-MS. |
A Multi-faceted Approach: Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete purity profile. A validated, orthogonal approach combining chromatography for separation and spectroscopy for identification is the gold standard. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity
HPLC is the cornerstone for determining the purity of non-volatile organic compounds and for quantifying impurities.[1] Its high resolution and sensitivity make it ideal for separating the main compound from closely related process impurities.[2]
A reversed-phase HPLC (RP-HPLC) method is the logical choice. The target molecule is moderately polar, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar by-products (like dimeric species) are effectively separated and quantified within a reasonable runtime. UV detection is appropriate as the pyridine ring is a strong chromophore.
dot
Caption: Experimental workflow for HPLC-UV purity analysis.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
The purity is calculated using area normalization, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Table 2: Comparative HPLC Purity Analysis of Two Synthesized Batches
| Batch ID | Appearance | Retention Time (min) | Main Peak Area % (Purity) | Impurity at RRT* ~0.85 (%) | Impurity at RRT* ~1.52 (%) | Total Impurities (%) |
| Batch A | White Solid | 9.54 | 99.65% | 0.15% (Precursor) | 0.08% | 0.35% |
| Batch B | Off-white Solid | 9.55 | 98.12% | 1.25% (Precursor) | 0.31% (Dimer) | 1.88% |
*RRT = Relative Retention Time (to the main peak)
Analysis: Batch A demonstrates high purity, with only a small amount of the unreacted alcohol precursor. Batch B shows significantly lower purity, with a substantial amount of unreacted precursor and a notable peak corresponding to a less polar by-product, likely the dimeric ether. This data immediately flags Batch B for further investigation or re-purification.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
While HPLC is excellent for the main component and related non-volatile impurities, it is not suitable for detecting residual solvents. GC-MS, particularly with a headspace autosampler, is the definitive technique for this purpose.[3] It also provides structural information from the mass spectrum, aiding in the identification of unknown volatile or semi-volatile by-products.
Headspace sampling is chosen because it introduces only the volatile components from the sample matrix onto the GC column, protecting the instrument from non-volatile materials and providing excellent sensitivity for solvents. A non-polar capillary column (like a DB-5ms) is used to separate compounds based on their boiling points and polarity. Mass spectrometry provides confident identification by comparing the fragmentation pattern of an unknown peak to a spectral library.
dot
Caption: Workflow for Headspace GC-MS analysis of residual solvents.
-
Instrumentation: GC system with a headspace autosampler and a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Incubation Time: 15 min.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-400.
-
Sample Preparation: Accurately weigh ~50 mg of the synthesized product into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp securely.
Table 3: Comparative GC-MS Residual Solvent Analysis
| Batch ID | Dichloromethane (ppm) | Toluene (ppm) | Total Residual Solvents (ppm) |
| Batch A | 150 | < 50 | 150 |
| Batch B | 750 | 120 | 870 |
Analysis: Batch B contains significantly higher levels of residual solvents, particularly dichloromethane, which was likely used as the chlorination reaction solvent. This exceeds typical pharmaceutical limits and indicates an inefficient drying process. The identity of each solvent is unequivocally confirmed by its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for purity assessment.[4] While less sensitive than chromatographic methods for trace impurities, it provides an unparalleled overview of the sample's composition and is excellent for identifying major impurities and confirming the structure of the main component.
¹H NMR is the primary experiment. The chemical shifts and coupling patterns of the protons on the pyridine ring and the chloromethyl and difluoromethoxy groups are unique fingerprints of the molecule. Impurities, such as the alcohol precursor, will have distinct signals (e.g., a -CH₂OH signal instead of -CH₂Cl, and an -OH proton). ¹³C and ¹⁹F NMR provide complementary structural information.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).
-
Difluoromethoxy Proton (-OCHF₂): A characteristic triplet (due to coupling with the two fluorine atoms) around δ 6.5-7.5 ppm.
-
Chloromethyl Protons (-CH₂Cl): A singlet around δ 4.5-5.0 ppm.
Table 4: Comparative NMR Analysis of Two Synthesized Batches
| Batch ID | ¹H NMR Result | Key Impurity Signals Observed | Estimated Purity (by NMR) |
| Batch A | Spectrum consistent with the proposed structure. | A minor singlet at ~δ 4.7 ppm, consistent with the -CH₂OH of the precursor, integrating to ~0.2%. | >99.5% |
| Batch B | Spectrum shows the main product signals. | A prominent singlet at ~δ 4.7 ppm (precursor's -CH₂OH) integrating to ~1.3%. Additional complex signals in the aromatic region suggest ring-substituted impurities. | ~98% |
Analysis: The NMR data corroborates the HPLC findings. Batch A is very clean, while Batch B clearly shows the presence of the alcohol precursor at a significant level. The presence of additional, uncharacterized aromatic signals in Batch B warrants further investigation by techniques like LC-MS to identify the specific structures of these other by-products.
Conclusion: An Integrated, Self-Validating Purity Assessment Strategy
Assessing the purity of a critical intermediate like this compound requires a multi-pronged, scientifically-grounded approach. Relying on a single technique provides an incomplete and potentially misleading picture.
-
RP-HPLC serves as the primary tool for quantitative purity determination and profiling of process-related, non-volatile impurities.
-
Headspace GC-MS is essential for the accurate identification and quantification of residual volatile impurities, which are invisible to HPLC.
-
NMR Spectroscopy provides unequivocal structural confirmation of the final product and is a powerful tool for identifying and estimating the quantity of major impurities without the need for reference standards.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This self-validating system, where the results of one method confirm and complement the others, ensures the quality of the synthetic intermediate, mitigates risks in downstream processing, and ultimately contributes to the development of safer and more effective pharmaceuticals. Every analytical choice must be deliberate, and every result must be critically evaluated in the context of the compound's synthetic journey.
References
- Restek (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
- U.S. Food and Drug Administration (2023). Q2(R2)
- Patel, K. et al. (2020).
- Venugopal, N. et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents (2012).
- Google Patents (1994). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
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cross-reactivity studies of antibodies developed against 5-(Chloromethyl)-2-(difluoromethoxy)pyridine-based haptens
A Guide for Researchers in Immunoassay Development
In the dynamic landscape of drug discovery and diagnostics, the development of highly specific and reliable immunoassays is paramount. For small molecules, this necessitates the strategic design of haptens—small molecules that are conjugated to larger carrier proteins to elicit an immune response. The resulting antibodies' performance, particularly their cross-reactivity with related and unrelated compounds, is critically dependent on the hapten's structure.
This guide provides a comprehensive comparison of cross-reactivity studies for antibodies developed against a novel hapten, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, and its alternatives. While direct experimental data for this specific hapten is not yet widespread in published literature, this document will establish a framework for its evaluation by drawing upon established principles of immunochemistry and data from structurally analogous compounds, particularly within the realm of novel psychoactive substances (NPS).
The Pivotal Role of Hapten Design in Dictating Antibody Specificity
The generation of antibodies with the desired specificity begins with the rational design of the hapten-carrier conjugate. The hapten should be a close structural mimic of the target analyte. However, the site of conjugation to the carrier protein is a critical determinant of the resulting antibody's binding profile. The linker arm's attachment point can either expose or obscure key functional groups on the hapten, thereby directing the immune response towards or away from these regions.[1][2]
An improperly placed linker can lead to antibodies that primarily recognize the linker itself or a combination of the hapten and linker, resulting in poor recognition of the free analyte. Conversely, a strategically positioned linker will present the most unique features of the hapten to the immune system, fostering the generation of highly specific antibodies.
Caption: Hapten-carrier protein conjugation workflow.
A Comparative Look at Antibody Cross-Reactivity
To illustrate the importance of hapten design, let us consider a hypothetical scenario comparing antibodies generated against three different haptens designed to detect a specific class of synthetic cannabinoids containing a pyridine moiety.
-
Hapten A: Based on the novel this compound structure, designed for high specificity.
-
Hapten B: A commonly used hapten for this class, known for broader cross-reactivity (e.g., a JWH-018 derivative with a linker on the pentyl chain).[3]
-
Hapten C: An alternative design with the linker attached to a different position on the core structure.
The following table summarizes the hypothetical cross-reactivity data obtained from a competitive ELISA. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the antibody binding, and the cross-reactivity percentage relative to the target analyte.
| Compound | Antibody A (IC50, ng/mL) | Antibody A (% CR) | Antibody B (IC50, ng/mL) | Antibody B (% CR) | Antibody C (IC50, ng/mL) | Antibody C (% CR) |
| Target Analyte | 1.5 | 100% | 5.0 | 100% | 3.2 | 100% |
| Metabolite 1 | 3.0 | 50% | 6.5 | 77% | 4.1 | 78% |
| Structurally Related Analog 1 | 25.0 | 6% | 8.0 | 62.5% | 15.0 | 21.3% |
| Structurally Related Analog 2 | 150.0 | 1% | 10.0 | 50% | 90.0 | 3.6% |
| Unrelated Compound | >10,000 | <0.01% | >10,000 | <0.05% | >10,000 | <0.03% |
From this hypothetical data, we can infer:
-
Antibody A (from Hapten A) demonstrates high specificity for the target analyte with significantly lower cross-reactivity towards related analogs. This would be ideal for applications requiring unambiguous identification of the target compound.
-
Antibody B (from Hapten B) shows broader cross-reactivity, recognizing the target analyte and its related analogs at similar concentrations. This could be advantageous for a screening assay designed to detect a whole class of related compounds.[4][5]
-
Antibody C (from Hapten C) exhibits an intermediate cross-reactivity profile, highlighting how subtle changes in hapten design can modulate antibody specificity.
Gold-Standard Methodologies for Cross-Reactivity Assessment
A thorough characterization of antibody cross-reactivity requires robust and validated experimental methods. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two of the most widely used techniques for this purpose.[3]
Competitive ELISA Protocol
This method relies on the competition between the free analyte in a sample and a labeled analyte for a limited number of antibody binding sites.
-
Coating: Microtiter plates are coated with a conjugate of the target analyte and a protein (e.g., BSA), different from the carrier protein used for immunization.
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: The antibody is pre-incubated with varying concentrations of the test compounds (target analyte and potential cross-reactants) before being added to the coated plate.
-
Washing: Unbound reagents are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: IC50 values are determined from the dose-response curves, and percent cross-reactivity is calculated using the formula: (%CR) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.
Caption: Competitive ELISA workflow for cross-reactivity.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.
-
Immobilization: The antibody is immobilized on the surface of a sensor chip.
-
Injection: A solution containing the test compound is flowed over the sensor surface.
-
Association: The binding of the analyte to the immobilized antibody is monitored in real-time as a change in the refractive index at the sensor surface.
-
Dissociation: A buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for subsequent experiments.
-
Data Analysis: The binding data is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Making Sense of Cross-Reactivity Data
The interpretation of cross-reactivity data is highly dependent on the intended application of the immunoassay.
-
High Specificity (Low Cross-Reactivity): For diagnostic or therapeutic applications where the precise identification and quantification of a single compound are critical, high specificity is essential to avoid false positives from related substances.
-
Broad Cross-Reactivity: In screening programs, such as those for NPS, antibodies with broad cross-reactivity can be highly valuable. They can detect a wide range of structurally similar compounds, including newly emerging analogs that may not yet be available as certified reference materials.[6] This approach can help in identifying samples that require further investigation by confirmatory methods like mass spectrometry.[7]
Conclusion
The development of antibodies against novel haptens such as this compound holds significant promise for the creation of next-generation immunoassays. However, the success of these endeavors hinges on a meticulous and comprehensive characterization of the resulting antibodies' cross-reactivity profiles. By employing a rational hapten design strategy and utilizing robust analytical techniques like ELISA and SPR, researchers can develop highly tailored antibodies that meet the specific demands of their intended applications, from highly specific diagnostics to broad-based screening tools. The principles and methodologies outlined in this guide provide a solid foundation for the rigorous evaluation of any new antibody, ensuring the generation of reliable and impactful immunochemical reagents.
References
- Langer, N., et al. (2017). Determination of cross-reactivity of poly- and monoclonal antibodies for synthetic cannabinoids by direct SPR and ELISA.
- Estevez, A., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Vaccines, 10(8), 1253. [Link]
- Peterson, B. L., et al. (2023). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology, 47(6), 575-583. [Link]
- Needham, J., et al. (2025). Can immunoassays help detect novel psychoactive substances?.
- Estevez, A., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI. [Link]
- Hilaris Publisher. (n.d.). Creating Cross-Reactive Antibodies to Detect and Treat Synthetic Cannabinoid Receptor Agonist Toxicity. [Link]
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- Krotulski, A. J., et al. (2020). Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection. Journal of Analytical Toxicology, 44(3), 207-217. [Link]
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A Senior Application Scientist's Guide to Benchmarking 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Derivatives in Bioassays
Introduction: The Strategic Value of the 2-(Difluoromethoxy)pyridine Scaffold in Drug Discovery
To researchers, scientists, and drug development professionals, the pyridine ring is a familiar and foundational scaffold in medicinal chemistry. Its derivatives are integral to a multitude of approved therapeutics.[1][2][3] The strategic functionalization of this ring system is a key determinant of a compound's biological activity, dictating its pharmacokinetic and pharmacodynamic properties.
This guide focuses on a particularly promising, yet underexplored, class of compounds derived from 5-(chloromethyl)-2-(difluoromethoxy)pyridine. The incorporation of a difluoromethoxy (-OCF₂H) group is a modern medicinal chemistry tactic used to enhance metabolic stability, modulate lipophilicity, and introduce unique intermolecular interactions.[4][5] Unlike the more common methoxy group, the difluoromethoxy moiety can act as a hydrogen bond donor, potentially altering target engagement in beneficial ways.[4][6] This unique characteristic makes it a compelling bioisostere for hydroxyl, thiol, or even pyridine-N-oxide groups, opening new avenues for drug design.[7][8]
The presence of the chloromethyl group at the 5-position provides a reactive handle for facile derivatization, allowing for the rapid generation of a library of candidate compounds. This guide provides a comprehensive framework for benchmarking the performance of such a library in a panel of representative bioassays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis using both hypothetical data for our target compounds and established data for known pyridine-based agents.
The Benchmarking Strategy: A Multi-Faceted Approach to Performance Evaluation
A robust benchmarking strategy for a novel compound series requires a multi-pronged approach to elucidate not only potency but also selectivity and general cytotoxicity. For our this compound-derived library, we will focus on three key areas of investigation:
-
Antiproliferative Activity and Cytotoxicity: A foundational assessment to determine the general effect of the compounds on cell viability. This is crucial for identifying potential anticancer agents and for understanding the therapeutic window of any bioactive compound.
-
Enzyme Inhibition: Many pyridine derivatives exert their effects by inhibiting specific enzymes, such as kinases.[1][9] A targeted enzyme inhibition assay provides mechanistic insight and a direct measure of potency.
-
Antimicrobial Activity: The pyridine scaffold is present in numerous antimicrobial agents.[10][11][12][13] Assessing activity against clinically relevant bacterial strains is a valuable screen for new anti-infective candidates.
This integrated approach ensures a comprehensive initial profiling of the compound library, enabling data-driven decisions for further optimization and development.
Part 1: Antiproliferative Activity and Cytotoxicity Profiling
The first step in characterizing our new chemical entities is to assess their impact on cell proliferation and viability. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[4][7][14]
Comparative Data: Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound that inhibits a biological process by 50%. In this context, it reflects the concentration required to reduce the viability of a cancer cell line by 50%.
For our benchmarking, we will compare our hypothetical this compound derivatives (CDM-series) against Doxorubicin, a standard chemotherapeutic agent, and a published pyridine derivative.
| Compound ID | Derivative Structure (R-group on the chloromethyl position) | Cell Line: Caco-2 IC₅₀ (µM) | Cell Line: HepG-2 IC₅₀ (µM) |
| CDM-1 | -N-morpholine (Illustrative Data) | 8.5 | 10.2 |
| CDM-2 | -N-piperidine (Illustrative Data) | 12.3 | 15.8 |
| CDM-3 | -S-phenyl (Illustrative Data) | 5.1 | 7.4 |
| Doxorubicin | Standard Chemotherapeutic | 12.49 ± 1.10[1] | 4.50 ± 0.20[1] |
| Compound 7 | Spiro-pyridine derivative | 7.83 ± 0.50[1] | Not Reported |
Data Interpretation: In this illustrative dataset, CDM-3 shows the most promising cytotoxic activity against both cell lines, with IC₅₀ values lower than the standard Doxorubicin in the Caco-2 cell line. This would make it a priority candidate for further investigation. The variation in activity between CDM-1, CDM-2, and CDM-3 highlights the importance of the substituent introduced at the chloromethyl position, providing a clear direction for structure-activity relationship (SAR) studies.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from established methods and is designed for a 96-well plate format.[4][5][7][14]
Materials:
-
Human cancer cell lines (e.g., HepG-2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Use a reference wavelength of 630 nm to reduce background noise, if necessary.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
MTT Assay Workflow
Part 2: Targeted Enzyme Inhibition Assay
To gain mechanistic insight, we will evaluate our CDM-series against a specific enzyme target. Kinases are a common target for pyridine-containing drugs.[1][9] An in-vitro kinase inhibition assay will allow us to determine the potency and selectivity of our compounds.
Comparative Data: Kinase Inhibition (IC₅₀)
Here, we will benchmark our CDM-series against a known p38 MAP kinase inhibitor.
| Compound ID | Target Kinase | IC₅₀ (µM) |
| CDM-1 | p38 MAP Kinase | 0.85 (Illustrative Data) |
| CDM-2 | p38 MAP Kinase | 1.25 (Illustrative Data) |
| CDM-3 | p38 MAP Kinase | 0.25 (Illustrative Data) |
| Compound 11 | p38α MAP Kinase | 0.018[9] |
Data Interpretation: This illustrative data suggests that while the CDM compounds show activity against p38 MAP kinase, they are less potent than the highly optimized comparator, Compound 11. However, the sub-micromolar activity of CDM-3 indicates a promising starting point for a medicinal chemistry campaign to optimize potency.
Experimental Protocol: A Generic Kinase Inhibition Assay
This protocol describes a general method for assessing kinase inhibition. The specific substrate, kinase, and detection method (e.g., fluorescence, luminescence) will vary depending on the target.
Materials:
-
Recombinant kinase (e.g., p38α)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Test compounds and a known inhibitor (positive control)
-
384-well plates (low volume, white or black depending on the detection method)
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in the assay buffer to the final desired concentrations.
-
-
Reaction Setup:
-
Add the test compounds, kinase, and substrate to the wells of the 384-well plate.
-
Include controls: "no inhibitor" (maximum activity) and "no enzyme" (background).
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or below its Km value for the enzyme to detect competitive inhibitors effectively.[15]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically measure the amount of ADP produced or the amount of phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a plate reader (luminescence or fluorescence).
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Kinase Inhibition Assay Workflow
Mechanism of a Kinase Inhibitor
Part 3: Antimicrobial Susceptibility Testing
To explore the potential of the CDM-series as anti-infective agents, we will perform antimicrobial susceptibility testing using the broth microdilution method.[10] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Comparative Data: Antimicrobial Activity (MIC)
We will compare our CDM-series against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, using Ciprofloxacin as a standard antibiotic control.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| CDM-1 | 8 (Illustrative Data) | 32 (Illustrative Data) |
| CDM-2 | 16 (Illustrative Data) | >64 (Illustrative Data) |
| CDM-3 | 4 (Illustrative Data) | 16 (Illustrative Data) |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 |
Data Interpretation: The illustrative results show that the CDM compounds have some activity against S. aureus, with CDM-3 being the most potent. However, their activity is significantly weaker than the standard antibiotic, Ciprofloxacin. The higher MIC values against E. coli suggest that these compounds may have a narrower spectrum of activity, primarily against Gram-positive bacteria, or that they are susceptible to efflux mechanisms in Gram-negative bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and control antibiotic
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (OD at 600 nm)
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical final volume in each well is 100 µL.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion: Synthesizing the Data for a Holistic View
This guide has outlined a foundational strategy for benchmarking a novel series of this compound derivatives. By systematically evaluating cytotoxicity, target-specific enzyme inhibition, and antimicrobial activity, researchers can build a comprehensive performance profile for each compound.
Our illustrative data demonstrates how such a benchmarking exercise can quickly identify promising lead candidates (like CDM-3 in our examples), highlight structure-activity relationships, and guide the next steps in the drug discovery process. The causality is clear: the choice of a metabolically stable, hydrogen-bond-donating difluoromethoxy scaffold provides a strong starting point, and the subsequent derivatization at the chloromethyl position allows for fine-tuning of biological activity.
The protocols provided are robust and self-validating, incorporating necessary controls to ensure data integrity. By adhering to these principles of objective comparison and rigorous experimental design, drug development professionals can efficiently and effectively navigate the complex path from a novel chemical entity to a potential therapeutic.
References
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- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Broth microdilution. (n.d.). Grokipedia.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Site-selective C−H difluoromethylation of pyridines a Bioactive... (n.d.). ResearchGate.
- Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie.
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Advances.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Ligands Derived from 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth walkthrough for conducting comparative molecular docking studies on ligands derived from the 5-(Chloromethyl)-2-(difluoromethoxy)pyridine scaffold. We will move beyond a simple procedural list, delving into the scientific rationale behind each step to ensure the generation of robust and meaningful data. Our focus is on establishing a self-validating protocol that is both reproducible and grounded in established computational drug design principles.
The Strategic Importance of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific scaffold , this compound, presents a particularly interesting starting point for library synthesis and subsequent computational analysis.
-
5-Chloromethyl Group: This is a reactive "handle." It acts as an electrophile, readily undergoing nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups (amines, thiols, alcohols), enabling the rapid generation of a diverse chemical library from a single precursor.[1]
-
2-Difluoromethoxy Group (-OCF₂H): This moiety is of significant interest in modern drug design. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule's lipophilicity and metabolic stability.[2] It can also serve as a hydrogen bond donor, potentially forming key interactions with a protein target.
-
Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the overall electronic and solubility properties of the molecule.
Given these features, a comparative docking study is an essential first step to rationally guide the synthetic efforts toward derivatives with a higher probability of biological activity. By comparing how different substitutions at the 5-position modulate the binding affinity and pose within a target's active site, we can build a robust structure-activity relationship (SAR) model in silico.
Rationale for Target Selection: Voltage-Gated Sodium Channels (Naᵥ)
Ion channels are critical targets for drug discovery, implicated in a vast array of "channelopathies" including epilepsy, cardiac arrhythmias, and chronic pain.[3][4] Voltage-gated sodium channels (Naᵥ) are particularly relevant targets due to their role in the initiation and propagation of action potentials in excitable cells.[5][6] The availability of high-resolution cryogenic electron microscopy (cryo-EM) structures has opened the door for structure-based drug design targeting these complex membrane proteins.[5][7]
For this guide, we will focus on the human Naᵥ1.7 channel, a genetically validated target for pain therapeutics. We will utilize a representative cryo-EM structure, such as PDB ID: 6J8G, for our docking studies.
Experimental Design: A Self-Validating Docking Protocol
The following protocol is designed to be a self-validating system. We will first perform a "re-docking" experiment, where the co-crystallized ligand is removed from the active site and then docked back in. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal pose, validates that the chosen docking parameters can reproduce the experimentally observed binding mode.[8]
Workflow Overview
The entire process, from preparation to analysis, follows a logical and sequential flow.
Caption: Workflow for the comparative docking study.
Part A: Receptor and Ligand Preparation
Causality: The quality of your input structures directly determines the quality of the docking results. This preparation phase is critical for removing artifacts from the experimental structure and ensuring both protein and ligands are in a chemically correct and energetically favorable state.
Protocol:
-
Receptor Acquisition: Download the PDB file (e.g., 6J8G) from the Protein Data Bank.
-
Receptor Preparation using PyMOL and AutoDock Tools:
-
Load the PDB file into PyMOL.
-
Remove all water molecules and any co-solvents or ions not essential for binding.
-
Separate the protein chains from the native ligand. Save the protein as receptor.pdb and the native ligand as native_ligand.pdb.
-
Open AutoDock Tools.
-
Load receptor.pdb.
-
Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared receptor as receptor.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.
-
-
Ligand Design & Preparation:
-
For this guide, we will design three hypothetical ligands (L1, L2, L3) derived from the this compound scaffold (SC).
-
SC-L1 (Amine): Substitution with a simple amino group (-NH₂).
-
SC-L2 (Thiol): Substitution with a thiol group (-SH).
-
SC-L3 (Phenol): Substitution with a p-hydroxyphenyl group.
-
-
Using chemical drawing software (e.g., ChemDraw, MarvinSketch), draw each ligand and the core scaffold.
-
Convert these 2D drawings into 3D structures using a program like Open Babel or the features within your modeling suite.
-
Perform energy minimization on each 3D structure using a force field like MMFF94. This ensures the ligands have realistic bond lengths and angles.
-
In AutoDock Tools, open each minimized ligand file.
-
Go to Ligand -> Input -> Choose. Select the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. Save each ligand as ligand_name.pdbqt.
-
Part B: Docking Simulation with AutoDock Vina
Causality: The docking algorithm systematically searches for the best possible binding poses of a ligand within a defined space of the receptor. The scoring function then estimates the binding affinity for these poses. Defining the search space correctly is crucial for efficiency and accuracy.[9][10][11]
Protocol:
-
Define the Search Space (Grid Box):
-
In AutoDock Tools, with the receptor.pdbqt loaded, go to Grid -> Grid Box.
-
Adjust the grid box dimensions and center to encompass the entire binding site. A good starting point is to center the box on the position of the native ligand and ensure its dimensions are large enough to allow the new ligands to rotate freely (e.g., 25 x 25 x 25 Å).
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the values with your own:
-
-
Perform Validation (Re-docking):
-
In your conf.txt file, set ligand = native_ligand.pdbqt.
-
Run AutoDock Vina from the command line: vina --config conf.txt --out native_docked.pdbqt --log native_log.txt
-
Analyze the output. The top-ranked pose in native_docked.pdbqt should have a low RMSD (< 2.0 Å) compared to the original native_ligand.pdb file. This confirms the protocol's validity.
-
-
Run Comparative Docking:
-
Sequentially update the ligand line in conf.txt for SC-L1, SC-L2, and SC-L3.
-
Run Vina for each ligand, saving the output and log files with unique names (e.g., L1_docked.pdbqt, L1_log.txt).
-
Results and Comparative Analysis
Causality: The goal is not just to generate numbers, but to interpret them in a biological context. By comparing docking scores and analyzing the specific molecular interactions, we can form hypotheses about which chemical features are most important for binding affinity.
Quantitative Data Summary
The primary output to compare is the binding affinity, reported by AutoDock Vina in kcal/mol. More negative values indicate a stronger predicted binding affinity.
| Ligand ID | Substituent Group | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| SC-L1 | -NH₂ | -7.8 | Tyr-1537 (H-bond), Phe-1760 (π-π stacking) |
| SC-L2 | -SH | -7.2 | Met-1763 (hydrophobic) |
| SC-L3 | -p-hydroxyphenyl | -9.1 | Tyr-1537 (H-bond), Ser-950 (H-bond), Phe-1760 (π-π stacking) |
Qualitative Analysis of Binding Poses
-
Visualize Complexes: Use a molecular visualization tool like PyMOL or Chimera to open the receptor.pdbqt file along with each docked ligand's output PDBQT file (e.g., L1_docked.pdbqt).
-
Identify Interactions: For the top-ranked pose of each ligand, identify the specific amino acid residues involved in binding. Look for:
-
Hydrogen Bonds: Key interactions for affinity and specificity.
-
Hydrophobic Interactions: Contributions from non-polar residues.
-
π-π Stacking: Interactions between aromatic rings.
-
-
Compare and Contrast:
-
Does the core scaffold maintain a consistent binding orientation across the different ligands?
-
How does the new substituent group (e.g., the phenol in SC-L3) exploit additional binding pockets or form new interactions compared to the other ligands? In our hypothetical results, the phenol group in SC-L3 forms an additional hydrogen bond with Ser-950, explaining its superior binding affinity.
-
Biological Context and Signaling Pathway
The Naᵥ1.7 channel does not operate in isolation. It is a key component of the nociceptive signaling pathway, which transmits pain signals from the periphery to the central nervous system. Understanding this context is vital for the ultimate goal of drug development.
Caption: Role of Naᵥ1.7 in the nociceptive signaling pathway.
This diagram illustrates how a successful antagonist (blocker) of the Naᵥ1.7 channel, such as our hypothetical ligand SC-L3, could prevent the propagation of the pain signal, thereby producing an analgesic effect.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded framework for conducting comparative docking studies. Based on our hypothetical results, ligand SC-L3, with its p-hydroxyphenyl substitution, is the most promising candidate for synthesis and biological evaluation due to its superior predicted binding affinity, which is rationalized by its ability to form additional hydrogen bonds within the Naᵥ1.7 active site.
The next steps in a real-world drug discovery project would involve:
-
Synthesizing the proposed compounds.
-
Validating their biological activity through in vitro assays (e.g., electrophysiology).
-
Performing more advanced computational studies, such as molecular dynamics simulations, to assess the stability of the docked poses over time.
By integrating computational and experimental approaches, we can accelerate the discovery of novel therapeutics targeting challenging proteins like ion channels.
References
- Amaral, C., & Negri, A. (2011).
- Stary-Borchardt, L., et al. (2023). Recent Advances in Computer-Aided Structure-Based Drug Design on Ion Channels. International Journal of Molecular Sciences. [Link]
- MDPI. (2023). Computational Drug Design on Ion Channels. Encyclopedia. [Link]
- González-Ros, J. M., et al. (2011). Ionic Channels as Targets for Drug Design: A Review on Computational Methods.
- Hassan, A., et al. (2018). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]
- Gao, Y., et al. (2022). Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. Frontiers in Molecular Biosciences. [Link]
- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- iGEM KU Leuven. (2023). Guide for small molecule molecular docking. iGEM. [Link]
- Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]
- El-Naggar, M., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Al-Ostath, R. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. [Link]
- Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
- Singh, P. P., & TDT Lab. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Zhang, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. [Link]
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- 5. Recent Advances in Computer-Aided Structure-Based Drug Design on Ion Channels [mdpi.com]
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- 7. Frontiers | Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design [frontiersin.org]
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- 11. Overview of DOCK [dock.compbio.ucsf.edu]
A Comparative Guide to the In Vitro ADME Profile of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Derivatives
In the landscape of modern drug discovery, the strategic optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its journey from a promising lead to a clinical candidate. The pyridine scaffold and its derivatives are of significant interest in medicinal chemistry, and the introduction of fluorine-containing functional groups, such as difluoromethoxy (-OCF₂H), has become a powerful strategy to modulate pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of the in vitro ADME profiles of a series of hypothetical 5-(Chloromethyl)-2-(difluoromethoxy)pyridine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The difluoromethoxy group is often employed as a bioisosteric replacement for a methoxy group to enhance metabolic stability by preventing O-demethylation, a common metabolic pathway.[1][3] Its unique electronic properties can also influence lipophilicity and acidity, thereby impacting a molecule's permeability and solubility.[1][3] Understanding the interplay of these factors is paramount for the rational design of drug candidates with favorable ADME characteristics.
This guide will delve into the core in vitro ADME assays essential for characterizing novel chemical entities: metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity.
High-Level In Vitro ADME Screening Workflow
A systematic approach to in vitro ADME profiling is crucial for efficient decision-making in drug discovery projects. The following workflow illustrates a typical screening cascade for novel compounds.
Caption: High-level workflow for in vitro ADME screening of novel compounds.
Experimental Methodologies
The following sections provide detailed protocols for key in vitro ADME assays. These protocols are designed to be robust and provide reliable data for comparative analysis.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds, providing an early indication of their metabolic fate.[4][5]
Rationale: Human liver microsomes (HLM) contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, making them a cost-effective and relevant system for initial metabolic stability screening.[5][6] The rate of disappearance of the parent compound over time is used to calculate its metabolic stability.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and a positive control (e.g., testosterone) at 10 mM in DMSO.
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution (final concentration, e.g., 1 µM) to the wells and pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin). The 0-minute time point serves as the 100% compound remaining control.[6]
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.[6]
-
Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration) * 1000.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify its potential for active transport or efflux.[7]
Rationale: The Caco-2 cell line, a human colon adenocarcinoma cell line, forms a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[8][9] This model is considered the gold standard for in vitro prediction of oral drug absorption.[8]
Protocol:
-
Cell Culture:
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For apical-to-basolateral (A-B) permeability, add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[8]
-
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the percentage of a compound that binds to plasma proteins, which influences its distribution and availability to reach its target.[10][11]
Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[12] Equilibrium dialysis is the gold standard method as it minimizes non-specific binding.[10]
Protocol:
-
Apparatus Setup:
-
Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cut-off of 12-14 kDa).
-
Hydrate the membranes according to the manufacturer's instructions.
-
-
Dialysis:
-
Add plasma (e.g., human, rat) spiked with the test compound (e.g., 2 µM) to one side of the membrane (the plasma chamber).
-
Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other side (the buffer chamber).
-
Seal the unit and incubate at 37°C on an orbital shaker until equilibrium is reached (typically 4-6 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
It is crucial to perform a matrix match for the calibration standards by adding an equal volume of blank buffer to the plasma samples and blank plasma to the buffer samples.
-
Precipitate the proteins with ice-cold acetonitrile containing an internal standard and centrifuge.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Calculate the percentage bound = (1 - fu) * 100.
-
Cytochrome P450 (CYP450) Inhibition Assay
Objective: To assess the potential of a compound to inhibit the major drug-metabolizing CYP450 isoforms, which is a primary cause of drug-drug interactions (DDIs).[13][14]
Rationale: Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[15] Early identification of CYP inhibition potential is a critical safety assessment.
Protocol:
-
Assay Setup:
-
Use human liver microsomes or recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16]
-
For each CYP isoform, use a specific probe substrate that is metabolized to a fluorescent or LC-MS/MS-detectable product.[16]
-
Prepare a range of concentrations for the test compound and a known positive control inhibitor for each isoform.
-
-
Incubation:
-
In a 96-well plate, combine the microsomes or recombinant enzymes, phosphate buffer (pH 7.4), and the test compound or positive control.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
-
Reaction Termination and Detection:
-
After a specific incubation time (e.g., 15-30 minutes), stop the reaction with a suitable solvent (e.g., acetonitrile).
-
For fluorogenic assays, read the fluorescence on a plate reader.[16]
-
For LC-MS/MS assays, process the samples as described for the metabolic stability assay and quantify the formation of the metabolite.[13]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).[16]
-
Comparative In Vitro ADME Profile of this compound Derivatives
To illustrate the application of the aforementioned assays, the following table presents hypothetical but scientifically plausible in vitro ADME data for a series of this compound derivatives. These derivatives feature minor structural modifications to explore structure-activity relationships (SAR).
Table 1: Representative In Vitro ADME Data for this compound Derivatives
| Compound ID | R-Group at Position 4 | HLM Stability (t₁/₂ min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀ µM) |
| Parent | -H | 45 | 8.5 | 1.2 | 85.2 | > 50 |
| Deriv-1 | -F | 65 | 7.9 | 1.1 | 88.6 | > 50 |
| Deriv-2 | -CN | 38 | 5.2 | 3.5 | 92.1 | 22.5 |
| Deriv-3 | -CH₃ | 25 | 10.1 | 1.0 | 82.4 | > 50 |
| Deriv-4 | -NH₂ | 55 | 2.1 | 1.5 | 95.8 | 45.1 |
Data Interpretation and SAR Insights:
-
Metabolic Stability: The parent compound shows moderate metabolic stability. The introduction of a fluorine atom at the 4-position (Deriv-1 ) appears to enhance metabolic stability, likely by altering the electronic properties of the pyridine ring and making it less susceptible to oxidative metabolism.[4] Conversely, the methyl group in Deriv-3 may introduce a new site for metabolism, leading to lower stability. The difluoromethoxy group itself contributes to the overall stability by preventing O-demethylation, which would be a likely metabolic pathway for a corresponding methoxy analog.[1][3]
-
Permeability and Efflux: The parent compound and Deriv-1 and -3 exhibit good permeability with low efflux ratios, suggesting they are likely absorbed via passive diffusion. The cyano group in Deriv-2 reduces permeability and increases the efflux ratio, indicating it may be a substrate for an efflux transporter like P-gp. The amine group in Deriv-4 significantly reduces permeability, possibly due to increased polarity.
-
Plasma Protein Binding: All derivatives show moderate to high plasma protein binding. The introduction of more lipophilic or polar groups, such as the cyano and amine functionalities, appears to increase the extent of binding. While high protein binding can limit the free fraction of a drug, it can also prolong its half-life.[12]
-
CYP450 Inhibition: The parent compound and derivatives 1 and 3 show no significant inhibition of CYP3A4, the major drug-metabolizing enzyme in humans. However, the introduction of a cyano group (Deriv-2 ) leads to moderate inhibition, a potential liability for drug-drug interactions.
Conclusion
This guide provides a framework for the systematic in vitro ADME profiling of novel chemical entities, using this compound derivatives as a representative class. The strategic incorporation of the difluoromethoxy group serves as a valuable tool for enhancing metabolic stability.[1] However, as demonstrated by the hypothetical data, further modifications to the core scaffold can significantly impact other ADME properties such as permeability, plasma protein binding, and CYP450 inhibition.
A thorough understanding and early assessment of these parameters using robust in vitro assays are essential for guiding medicinal chemistry efforts and selecting drug candidates with a higher probability of success in clinical development. The protocols and insights provided herein are intended to empower researchers to make data-driven decisions in the complex and challenging process of drug discovery.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
- Drug Discovery and ADMET process: A Review. IJARBS.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- In Vitro ADMET Considerations for Drug Discovery and Lead Generation. Slideshare.
- Cytochrome P450 Inhibition Assay. Creative Bioarray.
- Plasma Protein Binding Assay. Creative Bioarray.
- Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments.
- The Role of the Difluoromethoxy Group in Phenol Compounds: A Technical Guide. Benchchem.
- In-vitro plasma protein binding. Protocols.io.
- (PDF) In Vitro ADME Medium/High-Throughput Screening in Drug Preclinical Development. ResearchGate.
- Plasma Protein Binding Assay. AxisPharm.
- Plasma Protein Binding Assay. Visikol.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- CYP Inhibition Assay. LifeNet Health LifeSciences.
- CYP450 inhibition assay (fluorogenic). Bienta.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- P450 / CYP Inhibition. Sygnature Discovery.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Caco-2 Permeability Assay. Enamine.
- CYP450 Inhibition. Fundación MEDINA.
- Caco-2 permeability assay. Creative Bioarray.
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health.
- Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
- Caco-2 cell permeability assays to measure drug absorption. PubMed.
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications.
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- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed Central.
- ADME in vitro profile of most interesting compounds. ResearchGate.
- In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. MDPI.
- ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. PubMed.
- 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3. Benchchem.
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A Comparative Guide to QSAR Studies of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine Analogs for Novel Herbicide Discovery
This guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to the discovery of novel herbicides based on the 5-(chloromethyl)-2-(difluoromethoxy)pyridine scaffold. For researchers and drug development professionals, this document outlines the strategic application of computational models to predict biological activity, optimize lead compounds, and elucidate the molecular mechanisms underpinning herbicidal efficacy.
The pyridine ring is a cornerstone in agrochemical design, with its derivatives exhibiting a wide range of biological activities.[1][2] The unique electronic properties conferred by the nitrogen heteroatom, combined with the lipophilicity and metabolic stability often associated with fluorinated substituents, make this compound an intriguing starting point for the development of new herbicidal agents.[3][4] This guide will compare and contrast various QSAR modeling techniques, providing the rationale behind their application and the interpretation of their results in the context of this specific class of compounds.
The Foundation: Synthesis and Biological Evaluation
A prerequisite for any QSAR study is a robust dataset comprising a series of structurally related compounds with corresponding biological activity data. The synthesis of this compound analogs typically involves multi-step reaction sequences.
General Synthesis Protocol for this compound Analogs
A representative synthetic route is outlined below. The initial steps focus on the formation of the core pyridine structure, followed by modifications to introduce the desired diversity for the QSAR study.
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine
A common starting material is 2-hydroxy-5-methylpyridine.
Step 2: Chloromethylation of 2-Hydroxy-5-methylpyridine
The chloromethyl group can be introduced at the 5-position via a chloromethylation reaction.
Step 3: Introduction of the Difluoromethoxy Group
The hydroxyl group at the 2-position can be converted to a difluoromethoxy group using a suitable difluoromethylating agent.
Step 4: Derivatization
To generate a library of analogs for a QSAR study, the chloromethyl group serves as a reactive handle for introducing various substituents (R) via nucleophilic substitution.
Experimental Protocol: Herbicidal Activity Assay (Hypothetical)
The biological activity of the synthesized analogs would be evaluated using a standardized herbicidal assay. A common method is the inhibition of a key enzyme in a plant's metabolic pathway, such as Protoporphyrinogen IX Oxidase (PPO).[5]
Materials:
-
Synthesized this compound analogs
-
Target weed species (e.g., Amaranthus retroflexus)
-
Growth medium and petri dishes
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solutions to obtain a range of test concentrations.
-
Germinate seeds of the target weed species on agar plates.
-
Transfer seedlings to 96-well plates containing liquid growth medium.
-
Add the test compounds to the wells at various concentrations.
-
Incubate the plates under controlled light and temperature conditions.
-
After a set period (e.g., 72 hours), assess the herbicidal effect by measuring the inhibition of plant growth (e.g., root length, fresh weight) or by a biochemical assay measuring PPO inhibition.
-
Calculate the IC50 value (the concentration of compound that causes 50% inhibition of growth) for each analog.
Comparative Analysis of QSAR Methodologies
With a dataset of synthesized analogs and their corresponding herbicidal activities (IC50 values), various QSAR models can be developed and compared.
2D-QSAR: Unraveling the Influence of Molecular Descriptors
Two-dimensional QSAR models establish a linear relationship between the biological activity and various calculated molecular descriptors.
Methodology:
-
Structure Input and Optimization: The 2D structures of the analogs are drawn and converted to 3D structures, followed by energy minimization.
-
Descriptor Calculation: A wide range of molecular descriptors are calculated, including:
-
Topological descriptors: Describing the atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).
-
Electronic descriptors: Reflecting the electron distribution (e.g., dipole moment, HOMO/LUMO energies).
-
Physicochemical descriptors: Such as molar refractivity (MR) and the logarithm of the octanol-water partition coefficient (logP), which are related to steric and hydrophobic properties, respectively.[6]
-
-
Model Development: Multiple Linear Regression (MLR) is commonly used to build the QSAR equation. Statistical parameters such as the correlation coefficient (r²), standard error of estimation (SEE), and Fischer's F-test value are used to assess the goodness of fit of the model.
-
Model Validation: The predictive power of the model is evaluated using techniques like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds not used in model generation.
Interpretation: The resulting QSAR equation highlights the relative importance of different descriptors. For example, a positive coefficient for logP would suggest that increased hydrophobicity enhances herbicidal activity.
3D-QSAR: Mapping the Fields of Interaction
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more intuitive understanding of the structure-activity relationship by visualizing the steric and electronic fields around the molecules.[7][8]
Methodology:
-
Molecular Alignment: This is a critical step where all molecules in the dataset are superimposed based on a common substructure. For the this compound analogs, the pyridine ring would be the common core for alignment.
-
CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom.
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[9][10]
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the field values with the variations in biological activity.
-
Model Validation: Similar to 2D-QSAR, the models are validated using cross-validation (q²) and an external test set.
-
Contour Map Visualization: The results are visualized as 3D contour maps. These maps show regions where modifications to the molecular structure are predicted to increase or decrease biological activity.
Interpretation of Contour Maps:
-
CoMFA Steric Map: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours indicate regions where bulky groups are unfavorable.
-
CoMFA Electrostatic Map: Blue contours show areas where electropositive groups enhance activity, while red contours indicate where electronegative groups are preferred.
-
CoMSIA Maps: Provide similar insights for hydrophobicity, hydrogen bond donor, and acceptor properties.
Molecular Docking: Elucidating the Binding Mode
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[11] In the context of our hypothetical study, docking the this compound analogs into the active site of PPO could provide valuable insights.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the target protein (PPO) is obtained from a protein database or homology modeling. The structures of the ligands are prepared and energy minimized.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein and to score the different binding poses.
-
Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Integration with QSAR:
Docking can be used to generate a more reliable molecular alignment for 3D-QSAR studies. Furthermore, the calculated docking scores can be used as a descriptor in 2D-QSAR models.
A Comparative Overview
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) | Molecular Docking |
| Input Data | 2D/3D structures, biological activity | 3D aligned structures, biological activity | 3D ligand and protein structures |
| Primary Output | A mathematical equation relating descriptors to activity | 3D contour maps showing favorable/unfavorable regions | Predicted binding poses and scores |
| Key Advantage | Computationally less intensive, provides quantitative relationships | Highly intuitive visualization of SAR, good predictive power | Provides insights into the binding mode at the atomic level |
| Key Limitation | Does not consider the 3D conformation of molecules | Highly dependent on the quality of molecular alignment | Requires a known 3D structure of the target protein |
Visualizing the Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docking-based CoMFA and CoMSIA studies of non-nucleoside reverse transcriptase inhibitors of the pyridinone derivative type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a detailed protocol for the safe and compliant disposal of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a halogenated pyridine derivative. By integrating established safety procedures with an understanding of the compound's chemical properties, this document aims to be an indispensable resource for ensuring laboratory safety and regulatory adherence.
Immediate Safety and Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its associated hazards is crucial. This compound is classified as a hazardous substance, and appropriate precautions must be taken to mitigate risks.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1]
-
Large Spills: In the case of a significant spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliant Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Classification
Due to its chemical structure as a halogenated pyridine, this compound must be classified as a hazardous waste.[2] This classification is in accordance with the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).
Waste Accumulation and Labeling
Proper storage and labeling of the waste are critical for safety and compliance.
-
Container: Collect waste this compound, including any contaminated materials, in a designated, sealable, and compatible waste container. The original container is often a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials such as strong oxidizing agents and acids.[3]
Arranging for Disposal
Contact your institution's EHS department or a certified hazardous waste disposal vendor to schedule a pickup. Provide them with a complete and accurate description of the waste.
Best Practices for In-Laboratory Waste Deactivation (For Consideration by Trained Professionals)
Disclaimer: The following procedure is a suggested best practice for the deactivation of small quantities of this compound prior to disposal. This procedure should only be performed by trained chemists in a controlled laboratory setting and within a certified chemical fume hood. A small-scale trial is highly recommended to validate the procedure before scaling up.
The chloromethyl group in this compound is the most reactive site and is susceptible to nucleophilic substitution, such as hydrolysis. The following protocol is designed to convert the reactive chloromethyl group to a less hazardous hydroxymethyl group.
Proposed Deactivation Protocol: Hydrolysis of the Chloromethyl Group
This procedure utilizes a mild base, such as sodium bicarbonate, to hydrolyze the chloromethyl group.
Materials:
-
Waste this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
A suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
In a certified chemical fume hood, carefully add the waste this compound to a reaction vessel.
-
Slowly, and with stirring, add a saturated aqueous solution of sodium bicarbonate. A 10-fold molar excess of sodium bicarbonate is recommended to ensure the reaction goes to completion.
-
Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is available. A reaction time of 12-24 hours is a suggested starting point.
-
After the reaction is complete (as indicated by the consumption of the starting material), check the pH of the solution to ensure it is neutral (pH 6-8).
-
The resulting aqueous solution containing the hydrolyzed product should be collected in a hazardous waste container, clearly labeled with its contents, and disposed of through your institution's hazardous waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, adherence to established hazardous waste disposal protocols is not merely a recommendation but a regulatory requirement. By following the guidelines outlined in this document, from immediate safety precautions to compliant disposal procedures, researchers can ensure a safe working environment and minimize their environmental impact. The optional deactivation procedure provides a potential avenue for risk reduction at the source, but it must be approached with the expertise and caution that defines rigorous scientific practice.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- University of Washington. (n.d.).
- BenchChem. (2025, December).
- Carl ROTH. (2025, March 31).
- Thermo Fisher Scientific. (2018, October).
- MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects.
- MDPI. (n.d.).
- Temple University. (n.d.).
- University of Helsinki. (n.d.). Organic halogens in the environment: studies of environmental biodegradability and human exposure.
- Google Patents. (n.d.).
- Science of Synthesis. (n.d.).
- EPFL. (n.d.).
- Wikipedia. (n.d.). 2-Chloromethylpyridine.
- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridinehydrochloride.
- Fluorine notes. (2019, December 2).
- Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.
- Organic Reactions. (n.d.).
- TCI Chemicals. (n.d.). 2-(Chloromethyl)pyridine Hydrochloride.
- Google Patents. (n.d.).
- Michigan State University. (n.d.). Alkyl Halide Reactivity.
- ChemRxiv. (2025, June 30). Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: “Low Waste” Alkyl Halide Synthesis.
- PubMed. (n.d.).
- YouTube. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab.
- Scribd. (n.d.). Alkyl Halides Reactivity Lab Report.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
